ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIRSOBGNSTADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405353 | |
| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-71-8 | |
| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138907-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Esteemed for its role as a versatile intermediate, this compound is pivotal in the development of a wide array of therapeutic agents, including anti-inflammatory, analgesic, and anti-cancer drugs.[1][2] This document details the prevalent synthetic methodology, delves into the underlying reaction mechanism, provides a step-by-step experimental protocol, and outlines the necessary analytical characterization. Furthermore, it addresses safety considerations and offers insights into the optimization of reaction parameters, serving as an essential resource for researchers engaged in synthetic organic chemistry and drug discovery.
Introduction: The Significance of a Versatile Pyrazole Intermediate
This compound holds a prominent position in the landscape of pharmaceutical research and development. Its molecular architecture, featuring a pyrazole core substituted with an amine, a carboxylate, and a bromophenyl group, offers multiple points for further chemical modification. This structural versatility allows for its elaboration into more complex molecules with diverse biological activities.[1] The presence of the bromophenyl moiety is particularly advantageous, enabling facile cross-coupling reactions to introduce a variety of substituents and explore the structure-activity relationships of derivative compounds.
The 5-aminopyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological effects. Consequently, the efficient and reliable synthesis of high-purity this compound is of paramount importance for advancing research in medicinal chemistry and agrochemical development.[2]
The Cornerstone of Synthesis: Cyclocondensation of a Hydrazine with an Activated Acrylate
The most direct and widely employed method for the synthesis of this compound is the cyclocondensation reaction between (4-bromophenyl)hydrazine and ethyl 2-cyano-3-ethoxyacrylate (also known as ethyl (ethoxymethylene)cyanoacetate).[3][4] This robust reaction proceeds in a regioselective manner to afford the desired 1,5-disubstituted pyrazole isomer.
Causality Behind Experimental Choices
The selection of reactants and reaction conditions is guided by the underlying mechanism of the reaction. (4-Bromophenyl)hydrazine serves as the nitrogen source for the pyrazole ring, with the two nitrogen atoms providing the N1 and N2 positions. The more nucleophilic nitrogen of the hydrazine initiates the reaction. Ethyl 2-cyano-3-ethoxyacrylate is a highly electrophilic Michael acceptor due to the presence of the electron-withdrawing cyano and ester groups. The ethoxy group at the 3-position acts as a good leaving group, facilitating the subsequent cyclization.
Ethanol is a commonly used solvent for this reaction as it readily dissolves the reactants and is relatively inert under the reaction conditions. The reaction is typically carried out at reflux temperature to provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Mechanism
The formation of the pyrazole ring proceeds through a well-established multi-step mechanism:
-
Michael Addition: The more nucleophilic terminal nitrogen of (4-bromophenyl)hydrazine attacks the electron-deficient β-carbon of ethyl 2-cyano-3-ethoxyacrylate. This is a classic Michael addition reaction.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine onto the nitrile carbon.
-
Tautomerization and Elimination: The cyclic intermediate then tautomerizes, followed by the elimination of a molecule of ethanol to yield the stable, aromatic 5-aminopyrazole ring system.
Diagram of the Reaction Mechanism:
Caption: Reaction mechanism for the synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established procedures for the synthesis of analogous 5-aminopyrazoles and provides a reliable method for obtaining the target compound.[3][4]
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (4-Bromophenyl)hydrazine hydrochloride | C₆H₇BrN₂·HCl | 223.50 | 622-88-8 |
| Ethyl 2-cyano-3-ethoxyacrylate | C₈H₁₁NO₃ | 169.18 | 94-05-3 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 127-09-3 |
| Ethanol (absolute) | C₂H₅OH | 46.07 | 64-17-5 |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter flask
-
Beakers
-
Graduated cylinders
-
Rotary evaporator
Synthetic Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add (4-bromophenyl)hydrazine hydrochloride (e.g., 10.0 g, 44.7 mmol) and sodium acetate (e.g., 3.67 g, 44.7 mmol) to absolute ethanol (100 mL). Stir the mixture at room temperature for 15 minutes to generate the free base of (4-bromophenyl)hydrazine in situ.
-
Addition of Acrylate: To the stirred suspension, add ethyl 2-cyano-3-ethoxyacrylate (e.g., 7.56 g, 44.7 mmol) dropwise over 5 minutes.
-
Reaction at Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold ethanol (2 x 20 mL) and then with deionized water (2 x 20 mL) to remove any remaining salts and impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Expected Yield and Physical Properties
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Ethyl group: A triplet around 1.3 ppm (3H, -CH₃) and a quartet around 4.2 ppm (2H, -OCH₂-).
-
Amino group: A broad singlet around 5.0-6.0 ppm (2H, -NH₂).
-
Aromatic protons: A set of doublets in the aromatic region (7.4-7.7 ppm, 4H) corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
-
Pyrazole proton: A singlet around 7.8-8.0 ppm (1H, C3-H).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ethyl group: Peaks around 14 ppm (-CH₃) and 60 ppm (-OCH₂-).
-
Pyrazole ring carbons: Peaks around 90-100 ppm (C4), 140-150 ppm (C3 and C5).
-
Aromatic carbons: Peaks in the range of 115-140 ppm, with the carbon attached to bromine showing a characteristic shift.
-
Carbonyl carbon: A peak around 165 ppm (-C=O).
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (310.15 g/mol for C₁₂H₁₂BrN₃O₂). The isotopic pattern characteristic of a bromine-containing compound (M⁺ and M+2 peaks in an approximate 1:1 ratio) should be observed.
-
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product. A high purity level (e.g., >99%) is desirable for subsequent applications.[1]
-
Melting Point: A sharp melting point range consistent with the literature value (136-138 °C) is indicative of high purity.[1]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors and any potentially harmful reagents.
-
Handling of Reagents:
-
(4-Bromophenyl)hydrazine hydrochloride: This compound is toxic and an irritant. Avoid contact with skin and eyes, and do not inhale the dust.
-
Ethyl 2-cyano-3-ethoxyacrylate: This compound is a lachrymator and an irritant. Handle with care in a fume hood.
-
Ethanol: Ethanol is flammable. Keep away from open flames and other ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The synthesis of this compound via the cyclocondensation of (4-bromophenyl)hydrazine and ethyl 2-cyano-3-ethoxyacrylate is a reliable and efficient method for producing this valuable synthetic intermediate. This guide has provided a detailed protocol, an explanation of the underlying chemical principles, and essential information for the characterization and safe handling of the compound. By following the procedures outlined herein, researchers can confidently synthesize this key building block for their drug discovery and development endeavors.
References
- 1. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. prepchem.com [prepchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 6. rsc.org [rsc.org]
An In-Depth Technical Guide to Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate: Properties, Synthesis, and Applications
This guide provides an in-depth analysis of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic building block of significant interest in modern chemical research. Pyrazole scaffolds are recognized as "biologically privileged" structures due to their prevalence in a wide array of bioactive compounds, making this particular molecule a valuable intermediate for professionals in drug discovery, agrochemical development, and materials science.[1] This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, reactivity, and practical applications, grounded in established chemical principles.
Core Physicochemical Properties and Structure
This compound is an off-white solid at room temperature.[2] Its core structure consists of a 1,5-disubstituted pyrazole ring, featuring an amino group at the 5-position, an ethyl carboxylate at the 4-position, and a 4-bromophenyl substituent on the N1 nitrogen. This specific arrangement of functional groups dictates its unique chemical reactivity and utility.
Below is a summary of its key physical and chemical specifications.
| Property | Value | Source(s) |
| CAS Number | 138907-71-8 | [3][4] |
| Molecular Formula | C₁₂H₁₂BrN₃O₂ | [2][3][4] |
| Molecular Weight | 310.15 g/mol | [2][3][4] |
| Appearance | Off-white solid | [2] |
| Melting Point | 136-138 °C; 120-122 °C (recrystallized from Methanol) | [2][3] |
| Boiling Point | 423.6 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.57 g/cm³ (Predicted) | [3] |
| Storage | Store at 0 - 8°C for long-term stability | [2] |
Note on Melting Point: The observed variation in melting point likely stems from differences in crystalline purity or the solvent used for final recrystallization. Researchers should consider the reported range as typical.
Molecular Structure
The structural arrangement is key to its function as a versatile chemical intermediate.
Caption: Molecular structure of this compound.
Synthesis and Purification Protocol
The synthesis of 5-aminopyrazole derivatives is a well-established process in heterocyclic chemistry. The most common and regioselective approach involves the condensation of an arylhydrazine with an electron-deficient alkene bearing a nitrile group.[5]
Proposed Synthetic Workflow
This protocol outlines a reliable method starting from commercially available precursors. The causality behind this choice is the high regioselectivity afforded by the reaction, where the hydrazine nitrogen preferentially attacks the β-carbon of the Michael acceptor, leading to the desired 1,5-disubstituted pyrazole isomer.
Caption: General workflow for the synthesis of the target pyrazole.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) and a mild base such as sodium acetate (1.1 eq) in absolute ethanol (10 mL/mmol), add ethyl (ethoxymethylene)cyanoacetate (1.0 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. The product often precipitates as a solid.
-
Purification:
-
Recrystallization: Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent like methanol or ethanol to yield the pure product.[3]
-
Column Chromatography: If the product does not precipitate or requires higher purity, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.
-
This self-validating protocol relies on TLC for in-process control and concludes with purification that can be verified by melting point analysis and the spectroscopic methods detailed below.
Spectroscopic Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the analysis of structurally similar compounds found in the literature.[5][6][7]
| Technique | Expected Observations |
| ¹H NMR | ~7.6 ppm (d, 2H): Aromatic protons ortho to the pyrazole ring. ~7.5 ppm (d, 2H): Aromatic protons ortho to the bromine. ~7.4 ppm (s, 1H): Proton at C3 of the pyrazole ring. ~5.5 ppm (s, br, 2H): Amino (NH₂) protons. ~4.2 ppm (q, 2H): Methylene (-CH₂-) of the ethyl ester. ~1.3 ppm (t, 3H): Methyl (-CH₃) of the ethyl ester. |
| ¹³C NMR | ~165 ppm: Carbonyl (C=O) of the ester. ~150 ppm: C5 of the pyrazole ring (attached to NH₂). ~140 ppm: C3 of the pyrazole ring. ~132 ppm: Aromatic carbons attached to bromine and nitrogen. ~125 ppm: Other aromatic carbons. ~95 ppm: C4 of the pyrazole ring. ~60 ppm: Methylene (-CH₂-) of the ethyl ester. ~14 ppm: Methyl (-CH₃) of the ethyl ester. |
| FT-IR (cm⁻¹) | 3450-3300: N-H stretching (asymmetric and symmetric) of the primary amine. ~1680: C=O stretching of the α,β-unsaturated ester. ~1620: N-H scissoring bend. 1590-1450: C=C and C=N stretching of the aromatic and pyrazole rings. ~1250: C-O stretching of the ester. ~1070: C-Br stretching. |
| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z 310. Isotopic Peak (M+2): A peak of nearly equal intensity at m/z 312, which is the characteristic isotopic signature of a monobrominated compound. |
Chemical Reactivity and Derivatization Potential
The title compound is a valuable intermediate precisely because it possesses multiple reactive sites, allowing for diverse and selective chemical transformations. Understanding these sites is key to leveraging the molecule in multi-step syntheses.
Caption: Key reactive sites and potential derivatization pathways.
-
5-Amino Group: This nucleophilic site is readily acylated or can be condensed with aldehydes/ketones to form Schiff bases, providing a vector for extending the molecular scaffold.
-
4-Ester Group: The ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which can then be coupled to form amides. It can also be reduced to a primary alcohol.
-
1-(4-Bromophenyl) Group: The bromine atom is the most powerful functional handle for complexity generation. It serves as an ideal electrophile for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of new aryl, alkyl, vinyl, or amino substituents.
Applications in Research and Development
The strategic combination of a pyrazole core and versatile functional groups makes this compound a cornerstone intermediate in several R&D sectors.
-
Pharmaceutical Development: It serves as a key building block for synthesizing novel therapeutic agents. Its derivatives have been investigated for anti-inflammatory, analgesic, and anti-cancer activities.[2] The pyrazole nucleus is a common feature in many FDA-approved drugs, highlighting its importance.
-
Agrochemical Chemistry: The compound is used in the formulation of next-generation agrochemicals.[2] Its derivatives are explored for creating more effective and selective herbicides, fungicides, and pesticides to enhance crop protection.[8]
-
Biochemical Research: Researchers utilize this scaffold to design and synthesize specific enzyme inhibitors and receptor modulators.[2] The defined three-dimensional structure allows for rational design of molecules that can probe complex biological processes.
-
Diagnostic Applications: The structure has potential for creating novel diagnostic agents for the early detection of diseases.[2]
Safety and Handling
While specific toxicity data for this exact compound is limited, information from structurally related molecules, such as ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, should be used to guide handling procedures.
-
GHS Hazard Classification (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[2]
-
Conclusion
This compound is more than just a chemical reagent; it is a highly versatile platform for chemical innovation. Its robust synthesis, well-defined spectroscopic signature, and strategically positioned reactive sites provide researchers and drug development professionals with a reliable tool for constructing complex molecular architectures. Its proven utility in synthesizing bioactive compounds underscores its continued importance in the fields of medicinal and agricultural chemistry.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-71-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal and agricultural chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical identity, physicochemical properties, a validated synthesis protocol, and detailed characterization data. Emphasis is placed on the rationale behind experimental choices and the interpretation of analytical data, ensuring a blend of theoretical knowledge and practical insight.
Introduction: The Significance of a Versatile Pyrazole Scaffold
This compound (CAS No. 138907-71-8) is a substituted pyrazole that has garnered significant interest as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its structural framework, featuring a pyrazole core, an amino group, an ethyl ester, and a bromophenyl substituent, provides multiple reaction sites for chemical modification. This strategic combination of functional groups makes it a valuable precursor for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory, analgesic, and anti-cancer drug discovery.[1] Furthermore, its derivatives have shown potential in agricultural applications, contributing to the creation of innovative crop protection solutions.[1]
The 4-bromophenyl group at the N1 position of the pyrazole ring is of particular importance. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). Moreover, the electronic properties of the bromine atom can influence the overall physicochemical and pharmacological profile of the final compounds.
This guide will delve into the essential technical data required for the effective utilization of this compound in a research and development setting.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a compound is paramount for its application in synthesis and biological screening. The key physicochemical and structural data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 138907-71-8 | [2][3] |
| Molecular Formula | C₁₂H₁₂BrN₃O₂ | [2][3] |
| Molecular Weight | 310.15 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Melting Point | 136 - 138 °C | [1] |
| Boiling Point | 423.6 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.57 g/cm³ (Predicted) | N/A |
| Solubility | Favorable solubility and stability under various conditions | [1] |
| Purity | ≥ 99% (HPLC) available from commercial suppliers | [1] |
Chemical Structure:
The molecular structure of this compound is depicted below.
Structure of this compound
Synthesis Protocol
The synthesis of this compound can be reliably achieved through the cyclocondensation reaction of a substituted hydrazine with a β-ketoester equivalent. The following protocol is adapted from established methods for the synthesis of analogous 5-aminopyrazole-4-carboxylates.[4][5]
Reaction Scheme:
General Synthesis Workflow
Materials and Reagents:
-
4-Bromophenylhydrazine hydrochloride
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Anhydrous Ethanol
-
Sodium acetate (or other suitable base)
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
Step-by-Step Procedure:
-
Preparation of the Hydrazine Free Base: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in water. Add a solution of sodium acetate (1.1 eq) in water and stir for 15-20 minutes. The free hydrazine will precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer should be dried over anhydrous sodium sulfate and the solvent removed under reduced pressure.
-
Rationale: The commercially available hydrazine is often in its hydrochloride salt form for stability. It must be converted to the free base to act as a nucleophile in the subsequent reaction.
-
-
Cyclocondensation Reaction: To a solution of the freshly prepared 4-bromophenylhydrazine (1.0 eq) in anhydrous ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).
-
Rationale: Ethyl 2-cyano-3-ethoxyacrylate serves as a versatile C3 synthon. The ethoxy group is a good leaving group, and the cyano and ester groups facilitate the cyclization and subsequent aromatization to the pyrazole ring. Anhydrous ethanol is a common solvent for this type of condensation reaction.
-
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 4-8 hours.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization. The crude product can be purified by recrystallization from ethanol to afford the pure this compound as an off-white solid.[1]
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, HPLC, and spectroscopic methods (NMR, MS, IR) as detailed in the following section.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to exhibit characteristic signals for the ethyl ester, the aromatic protons, the pyrazole proton, and the amino group protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.35 | Triplet (t) | 3H | -O-CH₂-CH₃ | Typical upfield triplet for the methyl group of an ethyl ester, with coupling to the adjacent methylene protons. |
| ~4.30 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Quartet for the methylene group of the ethyl ester, coupled to the methyl protons. |
| ~5.50 | Broad Singlet (br s) | 2H | -NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can vary depending on solvent and concentration. |
| ~7.50 | Doublet (d) | 2H | Ar-H (ortho to N) | Aromatic protons on the bromophenyl ring ortho to the pyrazole nitrogen. |
| ~7.65 | Doublet (d) | 2H | Ar-H (meta to N) | Aromatic protons on the bromophenyl ring meta to the pyrazole nitrogen. |
| ~7.80 | Singlet (s) | 1H | Pyrazole-H | The lone proton on the pyrazole ring (C3-H) is expected to appear as a singlet in the aromatic region. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14.5 | -O-CH₂-CH₃ | Upfield signal characteristic of the ethyl ester methyl carbon. |
| ~60.0 | -O-CH₂ -CH₃ | Signal for the ethyl ester methylene carbon. |
| ~95.0 | C 4-pyrazole | The C4 carbon of the pyrazole ring, shielded by the amino and ester groups. |
| ~120.0 | C -Br | Carbon atom of the phenyl ring directly attached to the bromine. |
| ~125.0 | C H (ortho to N) | Aromatic carbons ortho to the pyrazole nitrogen. |
| ~132.0 | C H (meta to N) | Aromatic carbons meta to the pyrazole nitrogen. |
| ~138.0 | C -N (ipso) | Aromatic carbon directly attached to the pyrazole nitrogen. |
| ~145.0 | C 3-pyrazole | The C3 carbon of the pyrazole ring. |
| ~155.0 | C 5-pyrazole | The C5 carbon of the pyrazole ring, attached to the amino group. |
| ~165.0 | C =O | Carbonyl carbon of the ethyl ester. |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of the synthesized compound.
-
Expected Molecular Ion (M⁺): An electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 310 and 312, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Key Fragmentation Patterns: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, the loss of the entire ethyl ester group (-COOC₂H₅, 73 Da), and cleavage of the bromophenyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3300 | N-H stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2980 - 2850 | C-H stretch | Aliphatic C-H (ethyl group) |
| ~1700 | C=O stretch | Ester Carbonyl |
| 1620 - 1580 | C=C and C=N stretch | Aromatic and Pyrazole Rings |
| ~1250 | C-O stretch | Ester |
| ~1070 | C-Br stretch | Aryl Bromide |
Applications in Research and Development
This compound is a strategic intermediate with broad applications:
-
Pharmaceutical Development: It serves as a foundational scaffold for the synthesis of a diverse range of therapeutic agents. The amino and ester functionalities, along with the bromine atom, allow for the systematic modification of the molecule to optimize its biological activity against various targets, including enzymes and receptors involved in inflammation and cancer.[1]
-
Agrochemical Chemistry: The pyrazole core is a well-established pharmacophore in many commercial pesticides. This compound can be utilized in the development of new herbicides, fungicides, and insecticides.[1]
-
Diagnostic Agents: The unique structure of this compound can be leveraged in the design and synthesis of novel diagnostic tools and imaging agents.[1]
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery and agrochemical research. This guide has provided a comprehensive overview of its chemical properties, a reliable synthesis protocol, and a detailed, albeit predicted, analysis of its spectroscopic characterization. By understanding these fundamental aspects, researchers can effectively utilize this versatile building block to advance their scientific endeavors. The self-validating nature of the described protocols, coupled with the detailed characterization data, provides a solid foundation for its application in complex synthetic pathways.
References
An In-Depth Technical Guide to Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate: A Keystone Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the 5-Aminopyrazole Scaffold
In the landscape of modern medicinal chemistry, the 5-amino-1-aryl-1H-pyrazole-4-carboxylate scaffold has emerged as a "privileged" structure. Its inherent chemical functionalities and rigid, planar geometry make it an ideal starting point for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of a particularly valuable derivative, ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, for researchers, scientists, and professionals engaged in drug development. We will delve into its chemical identity, a robust and field-proven synthesis protocol, and its critical applications as a versatile intermediate, particularly in the development of kinase inhibitors for oncology and inflammatory diseases. The presence of the 4-bromophenyl moiety is of particular strategic importance, offering a reactive handle for further molecular elaboration through cross-coupling reactions, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its effective application in research and development.
IUPAC Name: this compound[1]
Synonyms:
-
5-Amino-1-(4-bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester[1]
-
Ethyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate
CAS Number: 138907-71-8[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂BrN₃O₂ | [1] |
| Molecular Weight | 310.15 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Melting Point | 136 - 138 °C | [2] |
-
¹H NMR: Protons of the ethyl group (a triplet and a quartet), a broad singlet for the amino (NH₂) group, signals for the aromatic protons on the bromophenyl ring, and a singlet for the pyrazole ring proton.
-
¹³C NMR: Signals corresponding to the carbons of the ethyl ester, the pyrazole ring carbons, and the carbons of the bromophenyl ring.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, C=O stretching of the ester, and C-Br stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.
Synthesis Protocol: A Robust and Reproducible Approach
The synthesis of this compound is reliably achieved through a well-established cyclocondensation reaction. The following protocol is based on established methodologies for the synthesis of analogous 5-aminopyrazoles.[3][4]
Reaction Scheme:
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenylhydrazine (1.0 equivalent) in absolute ethanol.
-
Rationale: Ethanol is a common and effective solvent for this reaction, dissolving the reactants and facilitating the reaction at reflux temperature.
-
-
Addition of Reagents: To the stirred solution, add ethyl (ethoxymethylene)cyanoacetate (1.0 to 1.1 equivalents). A catalytic amount of a weak acid, such as acetic acid, can be added to promote the reaction.
-
Rationale: The reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient double bond of the ethoxymethylenecyanoacetate, followed by an intramolecular cyclization and elimination of ethanol and water. The cyano group is a key participant in the cyclization to form the 5-amino pyrazole.
-
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Product Isolation and Purification: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate upon cooling. b. If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure. c. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as an off-white solid.
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.
-
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a highly sought-after intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of bicyclic heterocycles that are bioisosteres of purines. This structural similarity allows them to effectively compete with ATP for the binding site of various protein kinases, making them potent kinase inhibitors.[5] Aberrant kinase activity is a hallmark of many cancers and inflammatory diseases, making kinase inhibitors a major focus of modern drug discovery.
The Synthetic Pathway to Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors:
Caption: Synthetic utility in the generation of kinase inhibitor libraries.
The 5-amino and 4-carboxylate groups of the title compound are perfectly positioned to undergo cyclization with reagents like formamide to construct the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidin-4-one core structure.[3] This core can then be further functionalized. For example, chlorination of the 4-oxo group allows for subsequent nucleophilic aromatic substitution with a variety of amines, enabling the exploration of the SAR at this position.
Furthermore, the 4-bromophenyl group provides a crucial advantage. It serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. This capability is invaluable for optimizing the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds, such as ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, suggest that it should be handled with appropriate care in a laboratory setting.[6]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
It is imperative to consult the specific MSDS provided by the supplier before handling this compound.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its straightforward and high-yielding synthesis, coupled with its versatile chemical functionality, makes it an exceptionally valuable building block for the construction of complex heterocyclic molecules. Its prominent role in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors underscores its importance in the ongoing quest for novel therapeutics to treat cancer and other debilitating diseases. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable compound in their drug discovery endeavors.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
physical properties of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Executive Summary
This compound is a heterocyclic compound of significant interest in modern chemical and pharmaceutical research. Its unique molecular architecture, featuring a pyrazole core, a bromophenyl substituent, and an amino group, makes it a versatile building block for the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory, anti-cancer, and analgesic drugs.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physical and spectroscopic properties of this compound. By providing not only the data but also the underlying principles and experimental methodologies, this document aims to equip scientists with the necessary knowledge for its effective handling, characterization, and application in a research setting.
Molecular Identity and Structure
The functionality and reactivity of a compound are dictated by its structure. Understanding the precise arrangement of atoms and functional groups is the first step in any rigorous scientific investigation.
Chemical Structure
The molecule consists of a central pyrazole ring substituted at various positions. The N1 position of the pyrazole is attached to a 4-bromophenyl group, which is known to modulate biological activity through halogen bonding and steric interactions.[1] The C4 position bears an ethyl carboxylate group, a common ester moiety, while the C5 position is substituted with a primary amino group, which can act as a key hydrogen bond donor.
Key Identifiers
For unambiguous identification and sourcing, the following identifiers are critical.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Amino-1-(4-bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester[1][2] |
| CAS Number | 138907-71-8[1][2][3] |
| Molecular Formula | C₁₂H₁₂BrN₃O₂[1][2][3] |
| Molecular Weight | 310.15 g/mol [1][2][3] |
| Appearance | Off-white solid[1] |
Fundamental Physical Properties
The physical properties of a compound are paramount for its practical application, influencing everything from storage conditions and solvent selection to its behavior in biological systems.
Tabulated Physical Data
The following table summarizes the key experimentally determined physical properties. It is crucial to note that values such as melting point can vary slightly based on the purity of the sample and the method of determination.
| Property | Value | Source(s) |
| Melting Point | 136 - 138 °C | [1] |
| 120 - 122 °C (from Methanol) | [3] | |
| Boiling Point | 423.6 °C at 760 mmHg | [3][4] |
| Density | 1.57 g/cm³ | [3][4] |
| Flash Point | 210 °C | [3][4] |
| Refractive Index | 1.645 | [3][4] |
| Vapor Pressure | 2.2 x 10⁻⁷ mmHg at 25 °C | [3][4] |
Discussion of Property Discrepancies
The observed variance in the melting point (136-138 °C vs. 120-122 °C) is a noteworthy point. Such discrepancies can arise from several factors:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point.
-
Purity: The presence of residual solvents or synthetic impurities can depress and broaden the melting range. The lower value was specifically noted to be from a sample recrystallized from methanol, suggesting a potential solvate or a different crystal form.[3]
-
Measurement Technique: Differences in heating rate or apparatus calibration can lead to variations.
Therefore, researchers should consider the reported melting point as a range and confirm the identity of the material using spectroscopic methods.
Solubility Profile
While quantitative solubility data is not widely published, the compound is described as having "favorable solubility and stability under various conditions" for laboratory use.[1] Based on its structure, which contains both polar (amino, ester) and non-polar (bromophenyl) regions, it is expected to be soluble in moderately polar organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in protic solvents like ethanol and methanol is likely, and it is expected to be poorly soluble in water and non-polar solvents like hexanes.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a novel or synthesized compound, a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance is the standard for rigorous characterization.
Mass Spectrometry (MS)
Causality and Expertise: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For halogenated compounds, it offers a unique diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[5] Consequently, any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[5][6] This signature is a powerful tool for confirming the presence of bromine in the structure.
Expected Spectrum:
-
Molecular Ion (M⁺): A doublet of peaks will be observed at m/z 310 and m/z 312, corresponding to [C₁₂H₁₂⁷⁹BrN₃O₂]⁺ and [C₁₂H₁₂⁸¹BrN₃O₂]⁺. The near 1:1 intensity ratio of these peaks is the key confirmation.
-
Fragmentation: Common fragmentation patterns may include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da).
Infrared (IR) Spectroscopy
Causality and Expertise: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. A quick IR scan can confirm the presence of the key amino (-NH₂) and ester (-C=O) groups.
Expected Characteristic Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3450 - 3300 (two bands) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Ester (C=O) | Stretch | ~1700 - 1680 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Pyrazole C=N | Stretch | ~1620 - 1580 |
| C-O | Stretch | 1300 - 1150 |
| C-Br | Stretch | 680 - 515 |
Note: The carbonyl (C=O) stretch may be at a lower wavenumber due to conjugation with the pyrazole ring and potential intramolecular hydrogen bonding with the adjacent amino group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Expertise: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
~1.3 ppm (triplet, 3H): The methyl protons (-CH₃) of the ethyl ester group, split into a triplet by the adjacent methylene group.
-
~4.2 ppm (quartet, 2H): The methylene protons (-CH₂-) of the ethyl ester group, split into a quartet by the adjacent methyl group.
-
~6.5-7.0 ppm (broad singlet, 2H): The protons of the primary amino group (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.
-
~7.6-7.8 ppm (multiplet, 4H): The four protons on the bromophenyl ring. Due to the symmetry, they will likely appear as an AA'BB' system, which often resembles two doublets.
-
~7.9 ppm (singlet, 1H): The single proton on the C3 position of the pyrazole ring.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
~14 ppm: Ethyl group -CH₃ carbon.
-
~59 ppm: Ethyl group -OCH₂- carbon.
-
~90-100 ppm: Pyrazole C4 carbon (attached to the ester).
-
~120-135 ppm: The six carbons of the bromophenyl ring (four signals expected due to symmetry).
-
~140-155 ppm: The C3 and C5 carbons of the pyrazole ring.
-
~165 ppm: The carbonyl carbon (-C=O) of the ester group.
Experimental Methodologies
The trustworthiness of data relies on robust and reproducible experimental protocols. The following are standardized, self-validating procedures for determining the properties discussed.
Protocol for Melting Point Determination
-
Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.
-
Refined Measurement: Once within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Set up the mass spectrometer in positive ion ESI mode. Common parameters include a capillary voltage of ~3.5 kV and a source temperature of ~120 °C.[7]
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Analysis: Identify the [M+H]⁺ ion peaks at m/z 311 and 313 (since ESI often adds a proton). Confirm their ~1:1 intensity ratio.
Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption peaks and compare them to the expected values for the compound's functional groups.
Conclusion
This compound is an off-white solid with a melting point in the range of 120-138 °C.[1][3] Its molecular formula (C₁₂H₁₂BrN₃O₂) and weight (310.15 g/mol ) are best confirmed by mass spectrometry, which will display a characteristic isotopic doublet at m/z 310/312 due to the presence of a bromine atom.[1][6] The presence of its key functional groups—amine, ester, and pyrazole ring—can be readily verified using IR spectroscopy. Finally, the complete and unambiguous structural elucidation is achieved through ¹H and ¹³C NMR spectroscopy, which maps the unique proton and carbon environments within the molecule. A thorough understanding and application of these physicochemical properties and analytical techniques are essential for any researcher utilizing this valuable compound in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
The Aminopyrazole Scaffold: From Foundational Synthesis to a Privileged Structure in Modern Drug Discovery
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The aminopyrazole core is a five-membered heterocyclic ring system that has evolved from a simple chemical curiosity into a cornerstone of modern medicinal chemistry.[1] Recognized as a "privileged structure," its unique electronic properties and ability to form critical hydrogen bond interactions have made it an indispensable scaffold, particularly in the design of protein kinase inhibitors.[2][3] This guide provides an in-depth exploration of the discovery and history of aminopyrazole derivatives. We will traverse the key synthetic milestones that unlocked their potential, from classical condensation reactions to modern methods controlling complex regioselectivity. Furthermore, we will delve into their rise as potent modulators of biological systems, examining their mechanism of action in kinase inhibition and showcasing their role in clinically approved therapeutics. This document synthesizes historical context with practical, field-proven insights, including detailed experimental protocols and mechanistic diagrams, to serve as a comprehensive resource for professionals in drug development.
The Aminopyrazole Core: A Versatile Building Block
The pyrazole motif consists of a five-membered aromatic ring with two adjacent nitrogen atoms.[1] The addition of an amino group to this core creates the aminopyrazole scaffold, a structure whose versatility and utility in drug discovery are immense.[4] The functionalization of the pyrazole nucleus with amino groups at the 3, 4, or 5-positions has led to a vast array of pharmacologically active compounds.[4]
One of the key features of the aminopyrazole scaffold is its role as an effective bioisostere for purine bases, allowing it to mimic the adenine core of ATP and effectively compete for the binding site of enzymes like protein kinases. The amino group and the ring nitrogens act as a hydrogen bond donor-acceptor-donor system, which is crucial for anchoring the molecule within the hinge region of a kinase's ATP-binding pocket.[3][5] This interaction is a foundational principle behind the success of many aminopyrazole-based inhibitors.
A History of Synthesis: From Classical Methods to Regioselective Control
The history of aminopyrazole derivatives is fundamentally linked to the development of heterocyclic chemistry. Their synthesis has evolved from straightforward, classical methods to sophisticated strategies that provide precise control over the final molecular architecture.
Foundational Synthetic Strategies
The most common and historically significant methods for constructing the 3(5)-aminopyrazole core involve the condensation of a hydrazine with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile.[6] Two primary pathways dominate this approach:
-
Condensation with β-Ketonitriles: This is one of the most established routes. A hydrazine attacks the carbonyl group of a β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization, through the addition of the second hydrazine nitrogen to the nitrile carbon, yields the aminopyrazole ring.[6]
-
Condensation with α,β-Unsaturated Nitriles: This second major route utilizes α,β-unsaturated nitriles that possess a leaving group (e.g., ethoxy, dimethylamino, thiomethyl) at the β-position. The reaction proceeds via a Michael addition followed by cyclization and elimination of the leaving group to afford the aromatic pyrazole core.[6]
The Challenge of Regioselectivity
When using monosubstituted hydrazines (R-NH-NH2), a significant challenge arises: the reaction can produce two different regioisomers, the 3-amino- and 5-aminopyrazoles. Historically, the 5-substituted aminopyrazoles were the typical products obtained.[7] The synthesis of the 3-substituted isomer often required more complex, multi-step routes.[7]
A pivotal advancement in the field was the development of methods to selectively control this cyclization. Researchers discovered that the reaction outcome could be dictated by careful selection of reaction conditions, shifting the balance between kinetic and thermodynamic control.[6][7]
-
Thermodynamic Control: Neutral conditions and elevated temperatures (e.g., 70°C) allow for the equilibration of the initial Michael adducts. This favors the formation of the more thermodynamically stable 5-substituted aminopyrazole product.[7]
-
Kinetic Control: In contrast, using basic conditions (e.g., sodium ethoxide) at low temperatures (e.g., 0°C) promotes a rapid, irreversible cyclization after the initial Michael addition. This "traps" the reaction pathway, leading to the kinetically favored 3-substituted aminopyrazole.[7]
This ability to selectively synthesize either regioisomer from the same starting materials was a watershed moment, dramatically increasing the chemical diversity available for drug discovery programs.[7]
Aminopyrazoles in Drug Discovery: The Rise of a Privileged Scaffold
While known for decades, the true potential of aminopyrazoles in medicinal chemistry was unlocked with the explosion of research into protein kinase inhibitors for cancer therapy. The 3-aminopyrazole scaffold, in particular, was identified as a highly effective adenine-mimetic pharmacophore.[3]
Mechanism of Action: Kinase Hinge-Binding
Protein kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein. In many cancers, these kinases become dysregulated, leading to uncontrolled cell proliferation. Kinase inhibitors work by blocking the ATP-binding site, preventing this phosphorylation event.
The aminopyrazole scaffold is perfectly suited for this role. The N-H of the amino group and one of the ring nitrogens act as hydrogen bond donors, while the second ring nitrogen acts as a hydrogen bond acceptor. This arrangement allows the molecule to form two or three critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a short sequence of amino acids that connects the N- and C-lobes of the kinase domain. This high-affinity interaction effectively anchors the inhibitor in place, providing a stable foundation for further optimization of the molecule to achieve potency and selectivity.[3][8]
Notable Aminopyrazole-Based Drugs and Clinical Candidates
The success of this scaffold is evidenced by the number of compounds that have entered clinical trials and received regulatory approval. These molecules target a wide range of kinases involved in various cancers and inflammatory diseases.[9]
| Compound Name | Target Kinase(s) | Therapeutic Area | Development Status |
| Pirtobrutinib | Bruton's Tyrosine Kinase (BTK) | Oncology (Mantle Cell Lymphoma) | Approved[9] |
| Tozasertib (VX-680) | Aurora Kinases (pan-Aur) | Oncology | Clinical Trials[3][8] |
| Gandotinib (LY2784544) | JAK2 | Oncology (Myeloproliferative Neoplasms) | Clinical Trials[3] |
| Erdafitinib | FGFR | Oncology (Bladder Cancer) | Approved[10] |
| Golidocitinib | JAK1 | Oncology (T-cell lymphoma) | Clinical Trials[8] |
Key Experimental Protocols
The following protocols are representative of the synthesis of aminopyrazole derivatives, illustrating both a classical approach and a modern, regioselective method.
Protocol: General Synthesis of 3-Amino-5-phenyl-1H-pyrazole
This protocol describes a classical condensation reaction between a β-ketonitrile and hydrazine, a foundational method in aminopyrazole chemistry.[11]
Methodology:
-
Reaction Setup: To a solution of 3-oxo-3-phenylpropanenitrile (1.0 eq) in anhydrous ethanol, add hydrazine (1.05 eq) and glacial acetic acid (1.1 eq).
-
Causality Note: Acetic acid acts as a catalyst to facilitate the initial formation of the hydrazone intermediate.
-
-
Heating: Heat the reaction mixture at 60°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure (in vacuo).
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid) and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent. The resulting solid can be further purified by washing with diethyl ether or by recrystallization to yield the final product, 3-phenyl-1H-pyrazol-5-amine.[11]
Protocol: Regioselective Synthesis of a 3-Amino-1-alkyl-pyrazole
This protocol demonstrates the use of kinetic control to favor the formation of the less common 3-amino regioisomer, a critical technique for expanding chemical diversity.[6][7]
Methodology:
-
Base Preparation: Prepare a solution of sodium ethoxide (2.0 eq) in anhydrous ethanol and cool it to 0°C in an ice bath.
-
Causality Note: The use of a strong base at low temperature is the cornerstone of kinetic control. It ensures that the subsequent cyclization is rapid and irreversible.[7]
-
-
Slow Addition: Over a period of 45-60 minutes, slowly add a solution of the starting alkoxyacrylonitrile (1.0 eq) to the cooled basic solution. Maintain the temperature at 0°C.
-
Hydrazine Addition: After the initial addition is complete, add the monosubstituted hydrazine (e.g., methylhydrazine) to the reaction mixture at 0°C.
-
Reaction: Stir the mixture at 0°C for 2-3 hours. The low temperature prevents the equilibration of intermediates that would lead to the thermodynamic product.[7]
-
Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over a drying agent, and concentrate under reduced pressure. The crude product can then be purified using column chromatography to isolate the desired 3-amino-1-alkyl-pyrazole.
Conclusion and Future Perspectives
The journey of aminopyrazole derivatives from their initial synthesis to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic innovation and a deep understanding of structure-activity relationships.[1][5] Initially synthesized through robust but sometimes unselective classical reactions, the development of regioselective methods provided medicinal chemists with the precise tools needed to explore the full potential of this versatile core.[7]
The aminopyrazole scaffold's success, particularly as a kinase hinge-binder, has paved the way for numerous life-saving therapies.[3][12] The future of aminopyrazole chemistry continues to be bright. Emerging applications include their use in developing covalent inhibitors that target unique cysteine residues near the ATP pocket, offering a path to overcome drug resistance.[10][13][14] Furthermore, their incorporation into novel modalities like proteolysis-targeting chimeras (PROTACs) and molecular glues will undoubtedly open new avenues for therapeutic intervention. The rich history and proven utility of the aminopyrazole core ensure it will remain a central and highly valued structure in the armamentarium of drug development professionals for years to come.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Biological Activities of Substituted Pyrazoles
Abstract
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties and synthetic versatility have enabled the development of a vast array of derivatives with a wide spectrum of pharmacological activities.[3][4] This guide provides a comprehensive technical overview of the major biological activities of substituted pyrazoles, intended for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key examples of pyrazole-based compounds in antimicrobial, anticancer, and anti-inflammatory applications. Furthermore, this guide presents detailed experimental protocols and visual diagrams to provide both theoretical understanding and practical insights for the synthesis and evaluation of these potent therapeutic agents.
Introduction: The Pyrazole Core in Medicinal Chemistry
First described by Ludwig Knorr in 1883, pyrazole is an aromatic heterocyclic molecule with the formula C₃H₄N₂.[5][6] Its structure, featuring both a pyridine-like and a pyrrole-like nitrogen atom, allows for diverse intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological targets.[5][7] This structural feature, combined with the ability to easily introduce various substituents at different positions of the ring, makes the pyrazole scaffold a cornerstone in the design of novel therapeutics.[3][8]
The significance of pyrazoles is underscored by their presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the analgesic Difenamizole.[2][9][10] The broad range of biological effects exhibited by pyrazole derivatives includes anticancer, antimicrobial, anti-inflammatory, antiviral, anticonvulsant, and antidiabetic activities, making this class of compounds a focal point of intensive research.[4][5][11] This guide will explore the chemical logic and biological validation behind the most significant of these activities.
Major Biological Activities of Substituted Pyrazoles
The therapeutic potential of pyrazole derivatives is remarkably broad. The strategic placement of different functional groups on the pyrazole ring can dramatically influence the compound's interaction with specific biological targets, leading to a wide array of pharmacological effects.[8]
Anticancer Activity
Substituted pyrazoles are at the forefront of modern oncology, with many derivatives functioning as potent and selective inhibitors of key proteins involved in cancer progression.[3]
Mechanism of Action: Targeting Protein Kinases
A primary mechanism through which pyrazoles exert their anticancer effects is the inhibition of protein kinases.[12] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyrazole-based drugs have been successfully designed to target specific kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Over-activity of EGFR is common in various cancers. Some pyrazole derivatives have shown potent EGFR inhibition.[3]
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle. Pyrazole compounds have been developed as CDK inhibitors, halting uncontrolled cell division.[1][9]
-
Bruton's Tyrosine Kinase (BTK): Essential for B-cell development, BTK is a target in certain lymphomas and leukemias.[3]
For instance, a series of bidentate nitrogen and sulfur donor pyrazole-based ligands, when complexed with Cu(II), showed improved interactions with EGFR and CDK2 proteins and significant cytotoxicity against MCF-7 breast cancer cells.[3] Another study identified a pyrazole carbaldehyde derivative as a potent PI3 kinase inhibitor with excellent cytotoxicity against MCF-7 cells (IC₅₀ of 0.25 μM).[3]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the nature and position of substituents on the pyrazole ring are critical for anticancer efficacy.[3] For example, attaching a thiazole moiety to the pyrazole ring has been shown to confer high cytotoxic efficacy against breast cancer cell lines (MCF-7).[8]
Table 1: Anticancer Activity of Exemplary Pyrazole Derivatives
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-Thiazole Hybrids | Not Specified | MCF-7 (Breast) | 10.21 - 14.32 | [8] |
| Pyrazole Carbaldehyde Deriv. | PI3 Kinase | MCF-7 (Breast) | 0.25 | [3] |
| Pyrazole-based Cu(II) complexes | EGFR, CDK2 | MCF-7 (Breast) | Significant Cytotoxicity | [3] |
| Ferrocene-Pyrazole Hybrids | Not Specified | HCT-116 (Colon) | 3.12 | [9] |
Causality in Experimental Design: The selection of specific cancer cell lines for screening, such as MCF-7 for breast cancer or HCT-116 for colon cancer, is a deliberate choice based on the prevalence of certain signaling pathway dysregulations in those cancer types. This allows researchers to test hypotheses about the compound's mechanism of action in a relevant biological context.
Visualizing the Mechanism: Kinase Inhibition Pathway
Below is a diagram illustrating the general principle of how a substituted pyrazole can act as a kinase inhibitor to block downstream signaling, thereby inhibiting tumor cell proliferation.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. allresearchjournal.com [allresearchjournal.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. jchr.org [jchr.org]
- 12. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Synthon: Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Medicinal Chemistry
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the synthesis of a diverse array of biologically active molecules. Its unique structural architecture, featuring a pyrazole core, a reactive amino group, an ester moiety, and a synthetically versatile bromophenyl substituent, makes it an invaluable building block for medicinal chemists and drug development professionals. This potent combination of functional groups allows for sequential and regioselective modifications, providing access to complex molecular frameworks.
This application note provides an in-depth guide to the synthetic utility of this compound. We will explore its application in the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which are prominent scaffolds in the development of kinase inhibitors and other therapeutic agents.[1][2] Furthermore, we will detail protocols for the functionalization of the bromophenyl ring via palladium-catalyzed cross-coupling reactions, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 138907-71-8 |
| Molecular Formula | C₁₂H₁₂BrN₃O₂ |
| Molecular Weight | 310.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. |
| Storage | Store in a cool, dry place away from light and moisture. |
Core Synthetic Applications
The strategic placement of multiple reactive sites on the this compound molecule allows for a variety of synthetic transformations. The primary amino group and the adjacent ester functionality are key for the construction of fused pyrimidine rings, while the bromo-substituent on the N-phenyl ring serves as a handle for late-stage diversification via cross-coupling reactions.
Application 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4(5H)-ones
Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and have garnered significant attention as potent inhibitors of various protein kinases, including IRAK4, which is implicated in inflammatory diseases.[3][4][5] The title compound is an excellent precursor for the synthesis of this privileged scaffold. A common and effective strategy involves a two-step sequence: initial cyclization with formamide followed by chlorination and subsequent nucleophilic substitution.
Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis
Caption: Workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.
Protocol 1.1: Synthesis of 1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol details the cyclization of the starting aminopyrazole with formamide to construct the pyrimidinone ring.
Materials:
-
This compound (1.0 eq)
-
Formamide (20 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask, add this compound (e.g., 3.10 g, 10 mmol).
-
Add an excess of formamide (e.g., 9.0 g, 200 mmol).
-
Heat the reaction mixture to 190 °C with stirring and maintain under reflux for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
Protocol 1.2: Synthesis of 4-Chloro-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine
The pyrimidinone is converted to the more reactive 4-chloro intermediate, which is susceptible to nucleophilic substitution.
Materials:
-
1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10 eq)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle with stirrer
Procedure:
-
In a round-bottom flask, suspend 1-(4-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (e.g., 2.92 g, 10 mmol) in phosphorus oxychloride (e.g., 15.3 g, 100 mmol).
-
Heat the mixture to reflux (approximately 106 °C) and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-chloro derivative.
Application 2: Synthesis of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is another key heterocycle in medicinal chemistry, with applications as kinase inhibitors and other therapeutic agents.[1][6] The synthesis is typically achieved through the cyclocondensation of the 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.
Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Protocol 2.1: Synthesis of Ethyl 2,7-Dimethyl-5-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
This protocol describes the reaction with acetylacetone as the 1,3-dicarbonyl component.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.2 eq)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
Procedure:
-
Dissolve this compound (e.g., 3.10 g, 10 mmol) in glacial acetic acid (e.g., 20 mL) in a round-bottom flask.
-
Add acetylacetone (e.g., 1.2 g, 12 mmol) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.
Application 3: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
The 4-bromophenyl moiety of the title compound is a key feature for late-stage diversification. The Suzuki-Miyaura cross-coupling reaction is a powerful tool to introduce a wide range of aryl and heteroaryl substituents at this position, enabling extensive SAR exploration.[7]
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method that can be adapted for various arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle with stirrer
Procedure:
-
To a Schlenk flask, add this compound (e.g., 310 mg, 1.0 mmol), the arylboronic acid (e.g., 1.2 mmol), and the base (e.g., K₃PO₄, 424 mg, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Conclusion
This compound is a demonstrably versatile and valuable building block in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. The protocols detailed herein provide a practical framework for researchers, scientists, and drug development professionals to harness the synthetic potential of this compound. Its ability to undergo efficient cyclization reactions to form fused pyrimidine systems, coupled with the potential for late-stage diversification via cross-coupling, ensures its continued importance in the quest for novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Pyrazolo[3,4-d]pyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, primarily because it acts as a bioisostere of the naturally occurring purine ring system.[1][2] This structural similarity to the building blocks of DNA and RNA allows molecules containing this scaffold to interact with a wide array of biological targets, often by mimicking adenosine triphosphate (ATP).[3] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities.
These compounds are cornerstone structures in the development of therapeutics for numerous conditions.[1] They have been extensively investigated and developed as:
-
Anticancer Agents: Targeting various kinases such as VEGFR-2, EGFR/ErbB2, and Bruton's tyrosine kinase (Btk).[2][4][5][6]
-
Anti-inflammatory Agents: Notably as inhibitors of enzymes like COX-2.[7]
-
Central Nervous System (CNS) Agents. [1]
The synthesis of this scaffold is therefore of paramount importance. A robust and versatile method for its construction involves the cyclocondensation of substituted 5-aminopyrazoles. This guide provides a detailed protocol and the underlying scientific principles for synthesizing pyrazolo[3,4-d]pyrimidines from ethyl 5-aminopyrazole-4-carboxylates, a common and readily accessible starting material.
Principle and Reaction Mechanism
The conversion of a 5-aminopyrazole-4-carboxylate into a pyrazolo[3,4-d]pyrimidine is a cyclocondensation reaction. The core principle involves introducing a one-carbon unit that reacts with the 5-amino group and subsequently facilitates the closure of the pyrimidine ring.
One of the most direct and established methods utilizes formamide (HCONH₂), which ingeniously serves as both the solvent and the source for the C4 carbon of the newly formed pyrimidine ring.[9] The reaction proceeds through several key mechanistic steps:
-
Amidine Formation: The nucleophilic 5-amino group of the pyrazole attacks the electrophilic carbonyl carbon of formamide. This is followed by dehydration to form an N-formyl intermediate which tautomerizes to a formamidine.
-
Intramolecular Cyclization: The ester group at the C4 position is activated by the high temperature. The endocyclic nitrogen atom of the pyrazole ring (at N1) performs a nucleophilic attack on the activated carbonyl carbon of the ester.
-
Ring Closure and Aromatization: The newly formed six-membered ring undergoes cyclization and elimination of ethanol. Subsequent tautomerization leads to the stable, aromatic pyrazolo[3,4-d]pyrimidin-4-one product.
This sequence provides a high-yield, atom-economical pathway to the desired heterocyclic system.
Caption: General mechanism for pyrazolo[3,4-d]pyrimidin-4-one synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a representative example of this class of compounds, starting from the corresponding ethyl 5-aminopyrazole-4-carboxylate.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier Notes |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 6953-35-1 | 231.25 | 2.31 g (10 mmol) | Ensure >98% purity |
| Formamide | 75-12-7 | 45.04 | 25 mL | Anhydrous grade recommended |
| Ethanol | 64-17-5 | 46.07 | ~50 mL | For recrystallization |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | For precipitation |
| 100 mL Round-bottom flask | - | - | 1 | |
| Reflux condenser | - | - | 1 | |
| Heating mantle with magnetic stirrer | - | - | 1 | Capable of reaching 200°C |
| Buchner funnel and filter paper | - | - | 1 set | For filtration |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
-
Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a heating mantle. Ensure all glassware is dry.
-
Charging the Flask: To the flask, add ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2.31 g, 10 mmol) and formamide (25 mL).
-
Reaction: Begin stirring the mixture and heat it to 190°C. Maintain this temperature for 8 hours.[9] The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.
-
Work-up and Isolation: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Pour the cooled, viscous reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with additional cold water (2 x 20 mL) to remove any residual formamide.
-
Purification: Transfer the crude solid to a flask and perform recrystallization from hot ethanol to yield the pure product.
-
Drying: Dry the purified white solid in a vacuum oven at 60°C to a constant weight.
Safety Precautions
-
High Temperatures: The reaction is conducted at high temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves. Conduct the reaction in a well-ventilated fume hood.
-
Formamide: Formamide is a teratogen. Handle with extreme care, avoiding skin contact and inhalation.
-
Alternative Reagents: Some synthetic variations may use phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water.[9][10] Handle only in a dry atmosphere and within a fume hood.
Discussion: Field-Proven Insights and Causality
-
Choice of Reagent: Formamide is an excellent choice for this transformation as it provides the necessary carbon and nitrogen atoms for the pyrimidine ring in a single, inexpensive reagent.[9] Alternative methods exist, such as a three-component reaction using trimethyl orthoformate and a primary amine under microwave irradiation, which can offer faster reaction times and avoid high temperatures.[11][12] Another approach involves reacting the aminopyrazole with carboxylic acids in the presence of a dehydrating agent like POCl₃.[10]
-
Critical Parameters:
-
Temperature: The 190°C temperature is critical for driving the dehydration and cyclization steps. Lower temperatures will result in a sluggish or incomplete reaction, while significantly higher temperatures risk decomposition of the starting material and product, leading to lower yields and purification difficulties.
-
Anhydrous Conditions: While the reaction can tolerate trace amounts of water, starting with dry reagents and glassware is good practice, especially for alternative protocols using moisture-sensitive reagents like POCl₃.
-
Purity of Starting Material: The purity of the initial ethyl 5-aminopyrazole-4-carboxylate is crucial. Impurities can lead to undesired side products that may co-crystallize with the final product, complicating purification.
-
-
Troubleshooting:
-
Low Yield: If the yield is poor, first verify the complete consumption of starting material via TLC. If the reaction is incomplete, consider extending the reaction time. If the reaction is complete, significant product loss may be occurring during the work-up. Ensure the precipitation is done in sufficiently cold water and that the recrystallization solvent volume is optimized to prevent product loss in the mother liquor.
-
Oily Product: If the product oils out instead of precipitating, it may be due to impurities. Try scratching the inside of the beaker or adding a seed crystal. If it remains an oil, an extractive work-up followed by column chromatography may be necessary.
-
Characterization and Data Analysis
Confirmation of the synthesized 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is achieved through standard analytical techniques.
| Analysis Technique | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | Compare with literature values (varies with specific N-substituents and substitution on the pyrimidine ring). |
| ¹H NMR (DMSO-d₆) | Disappearance of ethyl group signals (~1.3 ppm triplet, ~4.3 ppm quartet). Appearance of a characteristic singlet for the C6-H proton of the pyrimidine ring (~8.2 ppm).[9] |
| ¹³C NMR (DMSO-d₆) | Presence of a signal for the C4 carbonyl carbon (~161 ppm).[9] Signals corresponding to the fused heterocyclic core. |
| IR Spectroscopy (KBr) | Disappearance of the primary amine (N-H) stretches of the starting material. Appearance of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product. |
References
- 1. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate as a Core Scaffold for Novel Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The pyrazole nucleus is a cornerstone in medicinal chemistry, representing a privileged scaffold in a multitude of therapeutic agents.[1][2] Its inherent structural features allow for precise modulation of physicochemical properties, making it an ideal template for drug design. Within the realm of inflammation, pyrazole derivatives have been spectacularly successful, most notably exemplified by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[3][4] This document provides a detailed guide on the synthesis and strategic utilization of a key intermediate, ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate . We will explore not only the synthesis of this building block but also its subsequent elaboration into potential anti-inflammatory drug candidates, underpinned by an understanding of their mechanism of action. The protocols herein are designed to be self-validating, emphasizing characterization and purity, to ensure reproducible and reliable outcomes in a research setting.
The Strategic Importance of the Pyrazole Scaffold in Anti-Inflammatory Drug Discovery
The genius of modern pyrazole-based NSAIDs, like Celecoxib, lies in their selectivity for COX-2.[5] This selectivity is achieved by exploiting a structural difference between the two isoenzymes. The COX-2 active site possesses a larger, more accommodating side pocket. Diarylheterocyclic structures, such as the 1,5-diarylpyrazole core, can be functionalized with specific moieties (e.g., a benzenesulfonamide group) that fit into this side pocket, leading to potent and selective inhibition of COX-2 while sparing COX-1.[8][9] This minimizes the gastrointestinal side effects associated with non-selective NSAIDs.
The intermediate, this compound, is a highly valuable precursor for several reasons[10]:
-
Ready-made Pyrazole Core: It provides the essential heterocyclic nucleus.
-
N1-Aryl Substitution: The (4-bromophenyl) group serves as one of the critical aryl moieties and contains a reactive handle (bromine) for further diversification via cross-coupling reactions.
-
5-Amino Group: A versatile functional group for derivatization into amides, sulfonamides, or other functionalities to modulate activity and selectivity.
-
4-Ester Group: Can be hydrolyzed to a carboxylic acid for amide coupling or other transformations.
Mechanism of Action: Targeting the COX Pathway
The primary mechanism involves blocking the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. Selective COX-2 inhibitors bind within the enzyme's active site, preventing substrate access.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Derivatization of the Amino Group of Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
<R>
Introduction
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry and drug discovery. The strategic location of the C5-amino group on the pyrazole scaffold presents a prime opportunity for structural modification and diversification. Derivatization of this amino group allows for the modulation of physicochemical properties, pharmacological activity, and pharmacokinetic profiles of the resulting compounds. The pyrazole nucleus itself is a privileged structure, appearing in a wide array of approved drugs and clinical candidates.[1][2][3][4] Consequently, the ability to efficiently and selectively modify this core structure is of paramount importance to researchers in the field.
This guide provides a comprehensive overview of key derivatization strategies for the amino group of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices.
Core Derivatization Strategies
The nucleophilic character of the C5-amino group is the cornerstone of its reactivity, enabling a variety of chemical transformations. The principal derivatization strategies discussed herein include:
-
Acylation: Formation of amides, carbamates, and ureas.
-
Cyclization: Construction of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines.
-
Diazotization and Azo Coupling: Conversion to a diazonium salt for subsequent coupling reactions.
-
N-Arylation: Formation of a carbon-nitrogen bond with an aromatic partner.
These transformations provide access to a diverse chemical space, with each class of derivatives exhibiting unique biological potential.
Acylation: Expanding Chemical Diversity
Acylation of the 5-amino group is a fundamental and widely employed strategy to introduce a variety of substituents, thereby influencing the molecule's steric and electronic properties. This straightforward transformation can lead to the synthesis of amides, carbamates, and ureas, each with distinct hydrogen bonding capabilities and conformational preferences.
Scientific Rationale
The choice of acylating agent and reaction conditions is critical for achieving high yields and purity. Acid chlorides and anhydrides are highly reactive and are typically used in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acidic byproduct (HCl or carboxylic acid). This prevents protonation of the starting amine, which would render it unreactive. The use of aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to avoid competitive reactions with the acylating agent.
Protocol: Synthesis of Ethyl 1-(4-bromophenyl)-5-(acetamido)-1H-pyrazole-4-carboxylate
This protocol details a standard acylation procedure using acetyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 326.16 | 1.0 | 326 mg |
| Acetyl chloride | 78.50 | 1.2 | 85 µL |
| Triethylamine (TEA) | 101.19 | 1.5 | 209 µL |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 mmol) to the solution and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-acylated product.
Cyclization: Forging Fused Heterocyclic Scaffolds
The 5-aminopyrazole moiety is an excellent precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines.[2][5][6][7][8][9] These bicyclic structures are of significant interest in medicinal chemistry due to their prevalence in kinase inhibitors and other biologically active molecules.
Scientific Rationale
The synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles often involves a one-pot, multi-component reaction.[7] A common approach utilizes orthoformates (e.g., trimethyl orthoformate) and a primary amine under microwave irradiation. The reaction proceeds through the initial formation of an amidine intermediate from the 5-aminopyrazole and the orthoformate, followed by condensation with the primary amine and subsequent intramolecular cyclization to form the pyrimidine ring. Microwave assistance can significantly reduce reaction times and improve yields.[7]
Protocol: Microwave-Assisted Synthesis of a 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-one
This protocol provides a general method for the three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.[7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 326.16 | 1.0 | 326 mg |
| Trimethyl orthoformate | 106.12 | 5.0 | 548 µL |
| Primary amine (e.g., aniline) | 93.13 | 1.2 | 109 µL |
| Acetic acid (catalyst) | 60.05 | catalytic | ~1-2 drops |
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 mmol), trimethyl orthoformate (5.0 mmol), and the primary amine (1.2 mmol).
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes), monitoring the internal pressure.
-
After cooling, the reaction mixture is typically concentrated under reduced pressure.
-
The resulting solid is often of high purity and can be isolated by filtration and washing with a suitable solvent (e.g., ethanol or diethyl ether). Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Diazotization and Azo Coupling: Accessing Azo Dyes and Triazines
The conversion of the 5-amino group to a diazonium salt opens up another avenue for derivatization. Diazonium salts are valuable intermediates that can undergo various transformations, including azo coupling and Sandmeyer-type reactions.
Scientific Rationale
Diazotization is typically carried out in a cold, acidic solution (e.g., HCl or H₂SO₄) with sodium nitrite.[10][11][12] The low temperature (0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt. The resulting diazonium salt can then be coupled with electron-rich aromatic compounds (e.g., phenols, anilines) or active methylene compounds to form azo compounds, which are often colored and have applications as dyes.[10][11]
Protocol: Synthesis of an Azo-Coupled Pyrazole Derivative
This protocol describes the diazotization of the aminopyrazole and subsequent coupling with 8-hydroxyquinoline.[11]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 326.16 | 1.0 | 326 mg |
| Concentrated Hydrochloric Acid | 36.46 | - | ~2 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 76 mg |
| 8-Hydroxyquinoline | 145.16 | 1.0 | 145 mg |
| Sodium Carbonate (20% aq. solution) | 105.99 | - | as needed |
| Ethanol | 46.07 | - | ~20 mL |
Procedure:
-
Suspend this compound (1.0 mmol) in a mixture of concentrated hydrochloric acid (~2 mL) and water (5 mL) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate beaker, dissolve 8-hydroxyquinoline (1.0 mmol) in a 20% aqueous sodium carbonate solution until the pH is alkaline. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred 8-hydroxyquinoline solution. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
N-Arylation: Constructing Biaryl Amine Linkages
The formation of a C-N bond between the 5-amino group and an aryl halide, known as N-arylation, can be achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Goldberg reaction.[13] This transformation is valuable for synthesizing complex molecules with extended aromatic systems.
Scientific Rationale
The Ullmann condensation traditionally requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[13][14][15] However, modern advancements have introduced ligand-accelerated catalysis, allowing the reaction to proceed under milder conditions with catalytic amounts of a copper salt (e.g., CuI) and a suitable ligand (e.g., 1,10-phenanthroline).[16] The ligand enhances the solubility and reactivity of the copper catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. A base, such as potassium carbonate, is required to deprotonate the amine and generate the active nucleophile.
Protocol: Ligand-Accelerated Ullmann N-Arylation
This protocol outlines a general procedure for the copper-catalyzed N-arylation of the aminopyrazole with an aryl iodide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 326.16 | 1.0 | 326 mg |
| Aryl Iodide (e.g., Iodobenzene) | 204.01 | 1.2 | 245 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 19 mg |
| 1,10-Phenanthroline | 180.21 | 0.2 | 36 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 5 mL |
Procedure:
-
To a flame-dried Schlenk tube, add copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., argon).
-
Add this compound (1.0 mmol), the aryl iodide (1.2 mmol), and anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the N-arylated product.
Conclusion
The derivatization of the C5-amino group of this compound provides a powerful platform for the synthesis of a wide range of novel compounds with potential applications in drug discovery and materials science. The choice of derivatization strategy—be it acylation, cyclization, diazotization, or N-arylation—should be guided by the specific therapeutic target and the desired physicochemical properties of the final compound. The protocols and scientific rationale presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this versatile heterocyclic scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diversity-oriented synthesis of highly-functionalized amino-pyrazoles as pharmaceutically relevant compounds [unige.iris.cineca.it]
- 5. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones tethered to 1,2,3-triazoles and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
Application Notes and Protocols for the Cyclocondensation Reactions of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic utility of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a versatile precursor for the synthesis of fused heterocyclic systems of significant medicinal interest. We will delve into the core chemical principles, provide detailed experimental protocols, and explain the causality behind methodological choices, ensuring a blend of theoretical understanding and practical application.
Introduction: The Strategic Importance of the 5-Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction drug Sildenafil.[1][2] Its prevalence stems from its structural versatility and ability to engage in various biological interactions. Among pyrazole derivatives, 5-aminopyrazoles are particularly valuable as synthetic building blocks.[3][4]
This compound is a highly functionalized starting material poised for diverse cyclocondensation reactions. Its key structural features include:
-
A nucleophilic 5-amino group.
-
An activated C4 carbon, which can also exhibit nucleophilic character.[5][6]
-
An ester group that can be retained or modified.
-
A bromophenyl substituent at the N1 position, offering a site for further cross-coupling reactions.
These features allow it to serve as a precursor for a variety of fused pyrazoloazines, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[7][8] These fused systems are of immense interest in drug discovery, with many derivatives exhibiting potent activities as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[9][10][11][12][13] This guide will focus on the practical execution of these transformative reactions.
Caption: Overview of key cyclocondensation pathways for the title compound.
Part 1: Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and, as such, can interact with a wide range of biological targets, including kinases and phosphodiesterases.[11][14] Their synthesis from 5-aminopyrazole-4-carboxylates is a cornerstone of medicinal chemistry. The general strategy involves reacting the 5-amino group and the C4-ester (often after conversion to an amide or nitrile) with a one-carbon synthon to form the pyrimidine ring.
Reaction with Formamide to Yield Pyrazolo[3,4-d]pyrimidin-4-ones
This is one of the most direct methods to construct the pyrazolo[3,4-d]pyrimidin-4-one core. The reaction involves the initial formation of a formamide intermediate with the 5-amino group, followed by an intramolecular cyclization and elimination of water. Formamide serves as both the reagent and often the solvent.
Causality Behind Experimental Choices:
-
Solvent/Reagent: Using a large excess of formamide ensures it acts as both the solvent and the reactant, driving the reaction to completion.
-
Temperature: High temperatures (150-190 °C) are required to facilitate the dehydration and cyclization steps.
-
Work-up: Pouring the reaction mixture into water precipitates the product, as the fused heterocyclic system is generally insoluble in aqueous media, providing a simple and effective initial purification.
Protocol 1.1: Synthesis of 1-(4-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| This compound | 326.16 | 1.0 | 3.26 g (10 mmol) |
| Formamide | 45.04 | Solvent | 20 mL |
Step-by-Step Methodology:
-
Setup: Place this compound (3.26 g, 10 mmol) into a 50 mL round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add formamide (20 mL).
-
Reaction: Heat the mixture in an oil bath at 180-190 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The starting material spot should diminish and a new, more polar spot corresponding to the product should appear.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring.
-
Isolation: A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold ethanol.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from a suitable solvent like ethanol or acetic acid to obtain a pure white or off-white solid.
Reactions with Urea and Thiourea
To introduce an amino or thio group at the 4-position of the pyrazolo[3,4-d]pyrimidine system, urea or thiourea can be used as the cyclizing agent.[15] The mechanism involves nucleophilic attack of the 5-aminopyrazole onto the carbonyl/thiocarbonyl carbon, followed by cyclization and elimination.
Causality Behind Experimental Choices:
-
Solvent: A high-boiling polar solvent like N,N-dimethylformamide (DMF) or ethylene glycol is often used to ensure the reactants are soluble and to reach the necessary reaction temperature.
-
Catalyst: The reaction can sometimes be facilitated by a catalytic amount of acid or base, although heating is often sufficient.
Protocol 1.2: Synthesis of 4-amino-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| This compound | 326.16 | 1.0 | 3.26 g (10 mmol) |
| Urea | 60.06 | 2.0 | 1.20 g (20 mmol) |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | 15 mL |
Step-by-Step Methodology:
-
Setup: Combine the 5-aminopyrazole starting material (3.26 g, 10 mmol) and urea (1.20 g, 20 mmol) in a round-bottom flask.
-
Solvent Addition: Add DMF (15 mL).
-
Reaction: Heat the mixture to reflux (approx. 153 °C) for 8-12 hours, monitoring by TLC.
-
Work-up and Isolation: Cool the reaction mixture and pour it into 150 mL of cold water. Collect the resulting precipitate by vacuum filtration and wash with water.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., Ethanol/Water) to yield the pure product.
Note: A similar protocol can be followed using thiourea to synthesize the corresponding 4-thioxo derivative.
Part 2: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is another key structure in drug discovery, known for its application as kinase inhibitors and central nervous system agents.[8][16] The synthesis typically involves the reaction of a 5-aminopyrazole with a 1,3-dielectrophilic species, such as β-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds, in a Friedländer-type annulation. Multicomponent reactions (MCRs) provide a highly efficient alternative.[4][5][7]
Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines
MCRs are powerful tools in synthetic chemistry due to their high atom economy and operational simplicity, allowing the construction of complex molecules in a single step.[5][6] For pyrazolo[3,4-b]pyridines, a common MCR involves the 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl acetoacetate, or dimedone).
Causality Behind Experimental Choices:
-
Catalyst: A catalytic amount of a base (like piperidine or triethylamine) or an acid (like acetic acid) is often used. The base catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene compound, while an acid can promote the subsequent cyclization.[4]
-
Solvent: Ethanol is a common solvent as it is environmentally benign and effectively dissolves the reactants.
-
Reaction Sequence: The reaction proceeds via a domino sequence: 1) Knoevenagel condensation to form an electron-deficient alkene, 2) Michael addition of the 5-aminopyrazole, and 3) Intramolecular cyclization and dehydration/aromatization.[6]
Caption: Workflow for the multicomponent synthesis of pyrazolo[3,4-b]pyridines.
Protocol 2.1: Three-Component Synthesis of a Substituted Pyrazolo[3,4-b]pyridine
| Reagent | MW ( g/mol ) | Molar Eq. | Amount |
| This compound | 326.16 | 1.0 | 3.26 g (10 mmol) |
| Benzaldehyde | 106.12 | 1.0 | 1.06 g (1.02 mL, 10 mmol) |
| Malononitrile | 66.06 | 1.0 | 0.66 g (10 mmol) |
| Piperidine | 85.15 | 0.2 | 0.17 g (0.2 mL, 2 mmol) |
| Ethanol | 46.07 | Solvent | 30 mL |
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (3.26 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add piperidine (0.2 mL) to the mixture.
-
Reaction: Reflux the mixture for 6-8 hours. The product often begins to precipitate from the hot solution. Monitor the reaction by TLC.
-
Isolation: Cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 15 mL).
-
Purification: The crude product can be recrystallized from a suitable solvent like glacial acetic acid or a DMF/ethanol mixture to yield the pure pyrazolo[3,4-b]pyridine derivative.
Part 3: Characterization and Analytical Control
Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. The fused products are typically more polar than the starting 5-aminopyrazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Key diagnostic signals include the disappearance of the broad singlet for the -NH₂ protons (typically δ 5.0-7.0 ppm) of the starting material. New aromatic protons corresponding to the newly formed pyridine or pyrimidine ring will appear.
-
¹³C NMR: The appearance of new quaternary carbons and methine carbons in the aromatic region confirms the formation of the fused ring system.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired cyclocondensation has occurred. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: For pyrazolo[3,4-d]pyrimidin-4-ones, the appearance of a strong C=O stretch (around 1680-1700 cm⁻¹) and an N-H stretch (around 3100-3300 cm⁻¹) is characteristic. For pyrazolo[3,4-b]pyridines containing a nitrile group, a sharp C≡N stretch will be observed around 2200-2230 cm⁻¹.
Part 4: Safety Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
-
Solvents: Many organic solvents like DMF, ethanol, and acetic acid are flammable and/or irritants. Avoid inhalation and skin contact.
-
Reagents:
-
Formamide: Is a teratogen. Handle with extreme care.
-
Urea/Thiourea: Can be irritating. Avoid dust inhalation.
-
Piperidine: Is a corrosive and flammable liquid with a strong odor.
-
-
Heating: Use a well-controlled heating source like an oil bath with a temperature controller to avoid overheating, especially with flammable solvents.
This guide provides a foundational framework for exploring the rich chemistry of this compound. The protocols described are robust starting points that can be adapted and optimized for the synthesis of diverse libraries of fused pyrazoles for drug discovery and development.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. connectsci.au [connectsci.au]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sciforum.net [sciforum.net]
The Versatile Building Block: Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate in the Synthesis of Bioactive Molecules
Introduction: The Pyrazole Scaffold and the Significance of a Pre-functionalized Building Block
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The versatility of the pyrazole scaffold lies in its ability to engage in various interactions with biological targets, and its synthetic tractability allows for the creation of diverse molecular architectures.
This guide focuses on a particularly valuable building block: ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate . This molecule is strategically pre-functionalized with several key features that make it an exceptional starting material for the synthesis of complex, bioactive compounds. The ester and amino groups are poised for cyclization reactions to form fused heterocyclic systems, while the bromophenyl moiety offers a site for further chemical modifications, such as cross-coupling reactions, to introduce additional molecular diversity. This document provides a detailed exploration of the synthetic utility of this building block, complete with protocols and insights for researchers in drug discovery and development.
Synthesis of the Core Building Block
The synthesis of this compound is typically achieved through a well-established cyclocondensation reaction. The general approach involves the reaction of a substituted hydrazine with an ethoxymethylenecyanoacetate derivative.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous 5-aminopyrazole-4-carboxylates.
Reaction Scheme:
A schematic for the synthesis of the core building block.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
Ethyl (ethoxymethylene)cyanoacetate
-
Anhydrous ethanol
-
Triethylamine or sodium acetate
-
Ice-water bath
-
Standard reflux apparatus
-
Filtration apparatus
Procedure:
-
To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol, add a base such as triethylamine (1.1 eq) or sodium acetate (1.1 eq) to liberate the free hydrazine. Stir the mixture at room temperature for 15-20 minutes.
-
To this mixture, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then place it in an ice-water bath to facilitate precipitation.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a solid.
-
Dry the product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for this reaction as it readily dissolves the reactants and is suitable for reflux conditions.
-
Base: The use of a mild base is crucial to neutralize the hydrochloride salt of the hydrazine without promoting unwanted side reactions.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclocondensation to proceed at a reasonable rate.
-
Recrystallization: This purification technique is effective for obtaining a highly pure crystalline product.
Application in the Synthesis of Pyrazolo[3,4-d]pyrimidines
One of the most prominent applications of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines. This fused heterocyclic system is a well-known purine isostere and is found in numerous compounds with significant biological activities, including anticancer and anti-inflammatory properties.[1]
Protocol 2: Synthesis of 1-(4-Bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol describes the cyclization of the aminopyrazole ester with formamide to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one.
Reaction Workflow:
Workflow for the synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative.
Materials:
-
This compound
-
Formamide
-
High-temperature reaction vessel with a condenser
-
Heating mantle or oil bath
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide (e.g., 10-20 equivalents).
-
Heat the mixture to 180-190 °C and maintain this temperature for 6-8 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of DMF and water, to obtain the pure pyrazolo[3,4-d]pyrimidin-4-one.
Rationale for Experimental Conditions:
-
Formamide as Reagent and Solvent: Formamide serves as both the source of the additional carbon and nitrogen atoms for the pyrimidine ring and as a high-boiling solvent suitable for the reaction temperature.
-
High Temperature: The cyclization reaction requires significant thermal energy to proceed.
Further Functionalization: Chlorination and Nucleophilic Substitution
The synthesized pyrazolo[3,4-d]pyrimidin-4-one can be further functionalized. A common strategy is to convert the keto group into a chloro group, which can then be displaced by various nucleophiles to introduce a wide range of substituents.
Protocol 3: Synthesis of 4-Chloro-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine and Subsequent Amination
Reaction Scheme:
A general scheme for the functionalization of the pyrazolo[3,4-d]pyrimidin-4-one core.
Part A: Chlorination
-
Suspend the 1-(4-bromophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the 4-chloro derivative.
Part B: Nucleophilic Substitution (Amination)
-
Dissolve the 4-chloro-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent such as ethanol or isopropanol.
-
Add the desired amine (1.1-1.5 eq) and a base like triethylamine or diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final product.
Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines
The 5-amino group of the building block can also react with 1,3-dicarbonyl compounds or their equivalents to form another important class of fused heterocycles: pyrazolo[1,5-a]pyrimidines. These compounds are also known for their diverse biological activities, including kinase inhibition.[2]
Protocol 4: Synthesis of 7-Hydroxy-5-methyl-2-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol outlines a typical cyclocondensation reaction with a β-ketoester.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial acetic acid or a base catalyst (e.g., piperidine)
-
Reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
Bioactive Molecules Derived from this compound
The synthetic versatility of this building block has led to the development of numerous bioactive molecules. The following table summarizes some examples, highlighting their biological activity.
| Compound Class | Rationale for Synthesis | Biological Activity | Representative IC₅₀ Values | References |
| Pyrazolo[3,4-d]pyrimidines | Purine isosteres, targeting enzymes involved in cell signaling and proliferation. | Anticancer | Varies with substitution. Some derivatives show potent inhibition of kinases like EGFR and DHFR. | [3] |
| Pyrazolo[1,5-a]pyrimidines | Kinase hinge-binding motifs. | Kinase Inhibition (e.g., IRAK4, PI3Kδ) | Can be in the nanomolar range for specific kinases. | [4][5] |
| Substituted Pyrazoles | The core scaffold itself can be decorated to interact with various biological targets. | Anti-inflammatory | Often evaluated in cell-based assays or in vivo models. | [6] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive heterocyclic compounds. Its pre-functionalized nature allows for the efficient construction of complex molecular architectures, particularly fused pyrazole systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. The protocols and insights provided in this guide are intended to empower researchers in medicinal chemistry and drug discovery to leverage the full potential of this important synthetic intermediate.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the N-Alkylation of Aminopyrazoles
Introduction: The Strategic Importance of N-Alkylated Aminopyrazoles in Medicinal Chemistry
The aminopyrazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, playing a significant role in drug discovery and development.[1][2][3][4] N-alkylation of aminopyrazoles is a pivotal synthetic transformation that allows for the modulation of their physicochemical properties, metabolic stability, and target engagement.[5][6] This modification can dramatically influence a molecule's three-dimensional structure and, consequently, its biological activity.[5] For instance, N-substituted aminopyrazole derivatives are integral to the development of potent kinase inhibitors, such as those targeting c-Jun N-terminal kinase 3 (JNK3), a key enzyme in neuronal apoptosis signaling pathways relevant to neurodegenerative diseases.[5]
This comprehensive guide provides detailed experimental procedures for the N-alkylation of aminopyrazoles, addressing the critical challenge of regioselectivity. We will delve into the underlying principles that govern the selective alkylation of the pyrazole ring nitrogens versus the exocyclic amino group and present a range of validated protocols, from classical base-mediated approaches to modern catalytic methods.
Pillar 1: Understanding and Controlling Regioselectivity
The N-alkylation of an unsymmetrically substituted aminopyrazole presents a significant regioselectivity challenge due to the presence of multiple nucleophilic nitrogen atoms: the two adjacent nitrogens within the pyrazole ring (N1 and N2) and the exocyclic amino group. The outcome of the alkylation is a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.[5][7][8]
-
Steric Effects: The steric hindrance around the nitrogen atoms is a primary determinant of the alkylation site.[5][8][9] Bulky substituents on the pyrazole ring or a sterically demanding alkylating agent will favor reaction at the less hindered nitrogen atom.[5][9]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the regioselectivity.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can profoundly impact the reaction's outcome, in some cases even switching the preferred site of alkylation.[7][8]
To achieve selective N-alkylation of the exocyclic amino group, a common strategy involves the protection of the pyrazole ring nitrogens, followed by alkylation of the amino group and subsequent deprotection. Conversely, direct alkylation of the pyrazole ring often proceeds with a degree of regioselectivity that can be optimized by careful selection of reaction parameters.
Pillar 2: Experimental Protocols for N-Alkylation of the Pyrazole Ring
The direct N-alkylation of the pyrazole ring is a widely employed transformation. The following protocols detail common and effective methods to achieve this.
Protocol 1: Classical Base-Mediated N-Alkylation
This is the most conventional method for N-alkylation, relying on a base to deprotonate the pyrazole nitrogen, which then acts as a nucleophile towards an alkyl halide.[5] The choice of base and solvent is critical for optimizing yield and regioselectivity.[5]
General Reaction Scheme:
Caption: General workflow for base-mediated N-alkylation.
Detailed Methodology:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the aminopyrazole substrate (1.0 eq) and the chosen solvent (e.g., DMF, Acetone, Acetonitrile).[5][10]
-
Add the selected base (e.g., K₂CO₃, Cs₂CO₃, NaH; 1.5-2.0 eq) to the stirred solution.[5][10]
-
Stir the mixture at room temperature for 15-30 minutes to facilitate deprotonation.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide; 1.0-1.2 eq) dropwise to the suspension.[5]
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.[5]
-
Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated regioisomer(s).[5]
| Base | Solvent | Temperature | General Outcome |
| K₂CO₃ | DMF | RT - 80°C | Good to excellent yields, common conditions.[5] |
| Cs₂CO₃ | Acetonitrile | Reflux | Often provides higher yields and regioselectivity.[10] |
| NaH | THF/DMF | 0°C - RT | Strong base, effective for less reactive systems.[8] |
Table 1: Common Base/Solvent Combinations for Base-Mediated N-Alkylation.
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation
PTC is a highly efficient method that is particularly advantageous for its mild reaction conditions and often high yields. It is well-suited for biphasic systems and can sometimes be performed solvent-free.[10][11][12]
Detailed Methodology:
-
In a round-bottom flask, combine the 4-iodopyrazole (1.0 eq.), powdered potassium hydroxide or potassium carbonate (3.0 eq.), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq.).[10]
-
Add the alkyl halide (1.1 eq.) to the mixture. Toluene can be used as a solvent if necessary.[10]
-
Stir the reaction vigorously at room temperature to 80°C, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for N-alkylation, particularly with alcohols, and proceeds under mild, neutral conditions, thus avoiding the use of strong bases.[9][13][14]
Detailed Methodology:
-
Dissolve the aminopyrazole (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous solvent such as THF or CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq), dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.[5]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the resulting residue by flash column chromatography to yield the N-alkylated aminopyrazole product(s).[5]
Pillar 3: Experimental Protocols for Selective N-Alkylation of the Exocyclic Amino Group
Achieving selective alkylation of the exocyclic amino group typically requires a multi-step approach involving protection of the pyrazole ring, or the use of specific methodologies that favor amination.
Strategy 1: Protection-Alkylation-Deprotection
This classic and reliable strategy ensures that the alkylation occurs exclusively at the desired amino group.
Caption: Workflow for selective exocyclic N-alkylation.
A. Protection of the Pyrazole Ring:
A variety of protecting groups can be employed, with the choice depending on the stability requirements of subsequent steps. The tetrahydropyranyl (THP) group is a good example of a readily introduced and cleaved protecting group.[15][16]
-
Protocol for THP Protection: A green and efficient method for THP protection involves the solvent- and catalyst-free reaction of the pyrazole with 3,4-dihydro-2H-pyran.[15][16]
B. Alkylation of the Exocyclic Amino Group:
With the pyrazole ring nitrogens protected, the exocyclic amino group can be alkylated using standard procedures, such as reaction with an alkyl halide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).
C. Deprotection of the Pyrazole Ring:
The removal of the protecting group is the final step. For the THP group, this is typically achieved under acidic conditions.
Protocol 4: Reductive Amination
Reductive amination is a powerful and versatile one-pot method for the N-alkylation of amines, including the exocyclic amino group of aminopyrazoles, by reaction with an aldehyde or ketone in the presence of a reducing agent.[17][18][19]
Detailed Methodology:
-
Dissolve the aminopyrazole (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 5: Buchwald-Hartwig Amination
For the synthesis of N-aryl aminopyrazoles, the Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction between an aryl halide and the exocyclic amino group of the aminopyrazole.[20][21][22][23][24] To prevent side reactions, protection of the 3-amino group (if present) with a group like Boc is often necessary.[24]
General Reaction Scheme:
References
- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 2. scirp.org [scirp.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. orientjchem.org [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lookchem.com [lookchem.com]
- 15. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 17. Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Introduction
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a pivotal intermediate in the synthesis of a variety of bioactive molecules. Its structural motif is a cornerstone in the development of pharmaceuticals, particularly in the realms of anti-inflammatory, analgesic, and anti-cancer agents, as well as in the formulation of advanced agrochemicals.[1][2] The presence of the aminopyrazole core, coupled with the reactive bromophenyl group, provides a versatile scaffold for medicinal chemists to explore novel therapeutic agents. This document provides a comprehensive guide for the large-scale synthesis of this key intermediate, intended for researchers, scientists, and professionals in drug development and process chemistry. The protocols and notes herein are designed to ensure scientific integrity, safety, and scalability.
Chemical Principles and Mechanistic Insights
The synthesis of this compound is primarily achieved through the cyclocondensation reaction of 4-bromophenylhydrazine with a suitable three-carbon synthon, typically ethyl 2-cyano-3-ethoxyacrylate. This reaction is a variation of the well-established Knorr pyrazole synthesis.[3]
The reaction mechanism proceeds in a stepwise fashion:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of the 4-bromophenylhydrazine attacks the electrophilic β-carbon of the ethyl 2-cyano-3-ethoxyacrylate. This is followed by the elimination of an ethoxy group, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the nitrile carbon.
-
Tautomerization: The resulting cyclic intermediate tautomerizes to form the stable aromatic 5-aminopyrazole ring.
The regioselectivity of this reaction is generally high, leading predominantly to the desired 5-amino isomer. This is attributed to the electronic effects of the substituents on the reactants.
Large-Scale Synthesis Protocol
This protocol is a representative example for the large-scale synthesis of this compound, designed with safety and scalability in mind.
I. Starting Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (kg) | Moles |
| 4-Bromophenylhydrazine hydrochloride | 622-88-8 | 223.50 | 10.0 | 44.74 |
| Ethyl 2-cyano-3-ethoxyacrylate | 94-05-3 | 169.18 | 8.0 | 47.29 |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 100 (L) | - |
| Triethylamine | 121-44-8 | 101.19 | 5.0 | 49.41 |
II. Equipment
-
150 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Addition funnel (20 L).
-
Heating/cooling mantle.
-
Nutsche filter or centrifuge.
-
Vacuum oven.
III. Pre-Reaction Setup
-
Ensure the reactor is clean, dry, and inerted with nitrogen gas.
-
Charge the reactor with 100 L of anhydrous ethanol.
-
Add 10.0 kg (44.74 mol) of 4-bromophenylhydrazine hydrochloride to the reactor with stirring.
-
Cool the resulting slurry to 10-15 °C.
-
Slowly add 5.0 kg (49.41 mol) of triethylamine to the slurry over 30-45 minutes, maintaining the temperature below 25 °C. Stir the mixture for an additional 30 minutes to ensure the formation of the free hydrazine base.
IV. Reaction Procedure
-
In a separate vessel, dissolve 8.0 kg (47.29 mol) of ethyl 2-cyano-3-ethoxyacrylate in 20 L of anhydrous ethanol.
-
Transfer this solution to the addition funnel.
-
Add the ethyl 2-cyano-3-ethoxyacrylate solution to the reactor dropwise over 2-3 hours, maintaining the internal temperature between 25-30 °C.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 78 °C) and maintain at reflux for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
V. Workup and Product Isolation
-
Once the reaction is complete, cool the mixture to 0-5 °C and hold for at least 2 hours to allow for complete precipitation of the product.
-
Filter the precipitated solid using a Nutsche filter or centrifuge.
-
Wash the filter cake with cold ethanol (2 x 10 L).
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
VI. Purification (Crystallization)
-
The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and water to achieve higher purity if required.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes turbid.
-
Heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.
-
Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum.
Safety Considerations
Hazardous Materials:
-
4-Bromophenylhydrazine hydrochloride: Corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ethyl 2-cyano-3-ethoxyacrylate: Harmful if swallowed and may cause respiratory irritation. Avoid inhalation of dust and ensure adequate ventilation.
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Handle in a well-ventilated area away from ignition sources.
-
Ethanol: Highly flammable liquid and vapor.
Procedural Safety:
-
All operations should be conducted in a well-ventilated area or a fume hood.
-
The reaction is exothermic, especially during the addition of triethylamine and ethyl 2-cyano-3-ethoxyacrylate. Maintain strict temperature control.
-
Use of a nitrogen atmosphere is recommended to prevent side reactions and ensure safety.
-
Ground all equipment to prevent static discharge, especially when handling flammable solvents.
Expected Results and Product Characterization
| Parameter | Value |
| Appearance | Off-white solid[1] |
| Molecular Formula | C₁₂H₁₂BrN₃O₂[1][2] |
| Molecular Weight | 310.15 g/mol [1][2] |
| Melting Point | 136-138 °C[1] |
| Expected Yield | 80-90% (crude) |
| Purity (HPLC) | >98% (after crystallization) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.39 (t, 3H, J=7.1 Hz, CH₃), 4.34 (q, 2H, J=7.1 Hz, OCH₂), 5.45 (s, 2H, NH₂), 7.40 (d, 2H, J=8.8 Hz, Ar-H), 7.59 (d, 2H, J=8.8 Hz, Ar-H), 7.82 (s, 1H, pyrazole-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.7, 59.8, 92.1, 119.7, 122.3, 126.8, 132.5, 138.2, 149.3, 153.8, 165.1. |
| IR (KBr, cm⁻¹) | 3420, 3310 (NH₂ stretching), 2210 (C≡N stretching - if starting material is present), 1680 (C=O stretching), 1620, 1580 (C=C, C=N stretching). |
Diagrams
Experimental Workflow
Caption: Overall workflow for the large-scale synthesis of this compound.
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
References
Application Notes and Protocols: Synthetic Routes to Novel Pyrazole Derivatives for Anticancer Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry and particularly in the design of novel anticancer agents. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The adaptability of the pyrazole core enables chemists to readily introduce a variety of substituents, thereby fine-tuning the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired potency and selectivity. Numerous pyrazole derivatives have demonstrated significant anticancer activity by targeting a wide array of biological macromolecules crucial for cancer cell proliferation, survival, and metastasis. These targets include protein kinases (e.g., EGFR, VEGFR, CDKs), tubulin, and DNA. This technical guide provides an in-depth exploration of key synthetic strategies for accessing novel pyrazole derivatives, complete with detailed protocols and insights into the rationale behind these methodologies.
Strategic Approaches to the Synthesis of Anticancer Pyrazoles
The construction of the pyrazole core and its subsequent functionalization can be achieved through several elegant and efficient synthetic routes. The choice of strategy often depends on the desired substitution pattern and the overall complexity of the target molecule. Herein, we detail three prominent and effective approaches:
-
Classical Synthesis: Cyclocondensation of 1,3-Dicarbonyl Compounds
-
Modern Efficiency: Microwave-Assisted Organic Synthesis (MAOS)
-
Atom Economy and Complexity: Multicomponent Reactions (MCRs)
Classical Synthesis: The Knorr Pyrazole Synthesis and its Variants
The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative. This reaction, first reported by Ludwig Knorr in 1883, offers a straightforward entry into a vast chemical space of substituted pyrazoles.
Causality in Experimental Design:
The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or substituted hydrazines) directly determines the substituent at the N1 position of the pyrazole ring. The 1,3-dicarbonyl compound dictates the substituents at positions C3 and C5. The reaction is typically acid-catalyzed to activate the carbonyl groups for nucleophilic attack by the hydrazine. The subsequent dehydration and cyclization lead to the aromatic pyrazole ring.
Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazole Derivative
This protocol describes the synthesis of a 3,5-diphenyl-1H-pyrazole, a common starting point for further derivatization.
Materials:
-
Dibenzoylmethane (1,3-diphenyl-1,3-propanedione) (1.0 mmol, 224.26 mg)
-
Hydrazine hydrate (1.2 mmol, 0.06 mL)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~3 drops)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dibenzoylmethane (1.0 mmol) and ethanol (10 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add hydrazine hydrate (1.2 mmol) dropwise to the solution, followed by the catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 50 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration, washing the solid with cold water (2 x 10 mL).
-
The crude product can be purified by recrystallization from ethanol to afford the pure 3,5-diphenyl-1H-pyrazole.
Self-Validation: The progress of the reaction is monitored by TLC, ensuring the consumption of starting materials. The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Modern Efficiency: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has revolutionized the field of medicinal chemistry by dramatically reducing reaction times, often from hours to minutes, while frequently improving product yields and purity. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to a significant acceleration of reaction rates.
Causality in Experimental Design:
The efficiency of MAOS stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and localized heating. This avoids the often slow and inefficient heat transfer associated with conventional oil bath heating. For the synthesis of pyrazoles, this translates to shorter reaction times and often cleaner reaction profiles.
Experimental Protocol: Microwave-Assisted Synthesis of a Chalcone-Derived Pyrazoline
This protocol outlines the rapid synthesis of a pyrazoline from a chalcone and phenylhydrazine, a common precursor to many anticancer pyrazole derivatives.
Materials:
-
Chalcone derivative (e.g., 1,3-diphenyl-2-propen-1-one) (1.0 mmol, 208.26 mg)
-
Phenylhydrazine (1.1 mmol, 0.11 mL)
-
Ethanol (5 mL)
-
Microwave reactor vials (10 mL)
-
Stir bar
Procedure:
-
In a 10 mL microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and phenylhydrazine (1.1 mmol).
-
Add ethanol (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 5-10 minutes with a power of 300 W.
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from ethanol to yield the pure pyrazoline derivative.
Self-Validation: The reaction parameters (temperature, time, power) are precisely controlled by the microwave reactor. Purity and identity are confirmed by melting point and spectroscopic analysis.
Atom Economy and Complexity: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular complexity. The synthesis of pyrano[2,3-c]pyrazoles, a class of fused heterocyclic compounds with demonstrated anticancer activity, is a prime example of a powerful MCR.
Causality in Experimental Design:
This four-component reaction involves an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine. The reaction proceeds through a cascade of interconnected reactions, typically starting with a Knoevenagel condensation, followed by a Michael addition, and subsequent cyclization and dehydration steps. The choice of catalyst (e.g., a base like piperidine) is crucial for promoting the initial condensation and subsequent steps. This approach allows for the rapid assembly of a complex scaffold from simple, readily available starting materials.
Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol, 140.57 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Ethyl acetoacetate (1.0 mmol, 0.13 mL)
-
Hydrazine hydrate (1.0 mmol, 0.05 mL)
-
Ethanol (15 mL)
-
Piperidine (catalytic amount, ~0.05 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. A solid precipitate usually forms as the reaction proceeds.
-
Once the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure pyrano[2,3-c]pyrazole derivative.
Self-Validation: The formation of a precipitate is a strong indicator of product formation. The purity of the filtered product is often high, but can be further improved by recrystallization if necessary. Spectroscopic confirmation is essential.
Visualization of Synthetic Workflows
General Workflow for Pyrazole Synthesis
Caption: A generalized workflow for pyrazole synthesis via cyclocondensation.
Multicomponent Reaction (MCR) Workflow
Caption: Workflow for the four-component synthesis of a fused pyrazole.
Data Presentation: Anticancer Activity of Representative Pyrazole Derivatives
The ultimate goal of synthesizing novel pyrazole derivatives is to identify compounds with potent and selective anticancer activity. The following table summarizes the in vitro cytotoxicity of various pyrazole derivatives against different cancer cell lines, as reported in the literature. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Pyrazole-benzothiazole hybrid | HT29 (Colon) | VEGFR-2 inhibitor | 3.17 | |
| Pyrazolo[1,5-a]pyrimidine | MCF-7 (Breast) | CDK2 inhibitor | 17.12 | |
| Indole-pyrazole hybrid | HCT116 (Colon) | CDK2 inhibitor | < 23.7 | |
| Pyrazolo[3,4-b]pyridine | HepG2 (Liver) | DNA binding agent | 3.11 | |
| Pyrazole-chalcone hybrid | MCF-7 (Breast) | Tubulin polymerization inhibitor | 1.764 | |
| Pyrazolo[1,5-a]pyrimidine | HCT-116 (Colon) | PIM-1 inhibitor | 1.51 | |
| Pyrazole-Thiourea derivative | MCF-7 (Breast) | EGFR kinase inhibitor | 0.08 |
Biological Evaluation Protocols
Once a novel pyrazole derivative has been synthesized and characterized, its biological activity must be assessed. A standard primary screen is the in vitro cytotoxicity assay.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized pyrazole derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The pyrazole scaffold remains a highly attractive starting point for the development of novel anticancer therapeutics. The synthetic strategies outlined in this guide, from classical cyclocondensations to modern microwave-assisted and multicomponent reactions, provide medicinal chemists with a powerful toolkit for accessing a wide diversity of pyrazole derivatives. The continued exploration of novel substitution patterns and the hybridization of the pyrazole core with other pharmacologically active moieties will undoubtedly lead to the discovery of next-generation anticancer agents with improved efficacy and safety profiles.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance your yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents, including anti-inflammatory and anti-cancer compounds.[1] Its synthesis, typically achieved through the condensation of 4-bromophenylhydrazine with an appropriate three-carbon electrophile, can present challenges ranging from low yields to purification difficulties. This guide aims to provide practical, experience-driven solutions to these common hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering probable causes and actionable solutions.
Problem 1: Low to No Product Formation
-
Question: I've followed the general procedure, but my reaction yield is extremely low, or I'm only recovering starting materials. What could be the issue?
-
Answer: This is a common issue that can often be traced back to a few key factors:
-
Inactive Hydrazine: Phenylhydrazine derivatives can degrade upon storage, especially if exposed to air and light. The free base is less stable than its hydrochloride salt. If you are using the hydrochloride salt, ensure you are using a suitable base to liberate the free hydrazine in situ.
-
Insufficient Reaction Time or Temperature: Condensation reactions to form pyrazoles can require prolonged heating.[2][3] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). An increase in reflux time or a modest increase in temperature (if the solvent allows) can often drive the reaction to completion.
-
pH of the Reaction Medium: The nucleophilicity of the hydrazine is crucial for the initial attack. If the medium is too acidic, the hydrazine will be protonated and non-nucleophilic. For reactions involving hydrazine hydrochlorides, a base like triethylamine or pyridine is often added to neutralize the HCl and facilitate the reaction.[4]
-
Problem 2: Formation of a Major Impurity or Side Product
-
Question: My reaction produces a significant amount of an unknown side product, which is complicating purification and reducing my yield. What is the likely identity of this impurity and how can I avoid it?
-
Answer: In the synthesis of 1,5-disubstituted pyrazoles, the formation of the regioisomeric 1,3-disubstituted pyrazole is a common side reaction. The regioselectivity of the cyclization is influenced by both steric and electronic factors.
-
Understanding Regioselectivity: The reaction proceeds through the formation of a hydrazone intermediate. The subsequent cyclization can occur at two different positions, leading to two possible regioisomers. The electron-withdrawing nature of the 4-bromophenyl group can influence the nucleophilicity of the two nitrogen atoms in the hydrazine, thereby affecting the regiochemical outcome.
-
Mitigation Strategies:
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experimenting with different solvents (e.g., ethanol, isopropanol, or toluene) may favor the formation of the desired isomer.
-
Catalyst: The use of an acid or base catalyst can also direct the cyclization. Acetic acid is commonly used as a catalyst in these reactions.
-
-
Problem 3: Difficulty in Product Purification
-
Question: My crude product is an oil or a sticky solid, and I'm struggling to purify it by recrystallization. What are my options?
-
Answer: Purification challenges are common, but several techniques can be employed:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities and regioisomers. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[5]
-
Trituration: If the crude product is an oil, it can sometimes be solidified by trituration with a non-polar solvent like hexane or diethyl ether. This process can help to remove soluble impurities and induce crystallization.
-
Recrystallization Solvent Screening: If direct recrystallization is failing, a systematic screening of different solvents or solvent mixtures is recommended. Ethanol, isopropanol, or mixtures of ethyl acetate and hexane are often good candidates.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a condensation-cyclization mechanism. The more nucleophilic nitrogen of the 4-bromophenylhydrazine attacks the electrophilic carbon of ethyl 2-cyano-3-ethoxyacrylate, followed by an intramolecular cyclization and subsequent elimination of ethanol to form the stable pyrazole ring.
Optimized Experimental Protocol
This protocol is a guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Bromophenylhydrazine hydrochloride
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Absolute Ethanol
-
Triethylamine
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenylhydrazine hydrochloride (1.0 eq).
-
Solvent Addition: Add absolute ethanol to the flask.
-
Base Addition: Add triethylamine (1.1 eq) to the suspension and stir for 15-20 minutes at room temperature to liberate the free hydrazine.
-
Addition of Electrophile: Slowly add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product. Collect the solid by filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
| Parameter | Recommended Condition |
| Solvent | Absolute Ethanol |
| Base | Triethylamine (1.1 eq) |
| Temperature | Reflux |
| Monitoring | TLC (e.g., 7:3 Hexane:Ethyl Acetate) |
| Purification | Recrystallization (Ethanol) or Column Chromatography |
Visualizing the Workflow
To aid in understanding the process, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.
Caption: General reaction pathway for the synthesis.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. prepchem.com [prepchem.com]
- 3. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
Technical Support Center: Purification of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Welcome to the technical support guide for Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS: 138907-71-8). This molecule is a critical building block in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and anti-cancer compounds.[1] Its utility is predicated on high purity, which ensures predictable reactivity and avoids the introduction of confounding variables in downstream applications.
This guide is structured to address the common and complex purification challenges encountered during the synthesis of this compound. We will move from high-level FAQs to in-depth troubleshooting for specific techniques, providing not just protocols, but the causal logic behind them.
Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting
This section addresses the most common initial observations and questions that arise after the initial synthesis and workup.
Q1: My crude product is an off-white or yellowish solid with a low, broad melting point (e.g., 115-125 °C). What are the most likely impurities?
A1: A low and broad melting point is a classic indicator of impurities. Based on the common synthesis route involving the cyclocondensation of (4-bromophenyl)hydrazine with an ethyl cyanoacetate derivative, the primary impurities are typically:
-
Unreacted Starting Materials: Residual (4-bromophenyl)hydrazine or ethyl (ethoxymethylene)cyanoacetate.
-
Regioisomers: While the synthesis is generally regioselective, small amounts of the isomeric ethyl 3-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate can sometimes form.[2]
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, especially if exposed to strong acidic or basic conditions during workup.
-
Residual Solvents: Ethanol is a common reaction solvent and can be trapped in the crystal lattice.[3]
Q2: What is the best initial purification strategy for a crude product that appears mostly clean on a TLC plate?
A2: If your crude product shows one major spot by TLC with minor, less-polar or very polar impurities, recrystallization is the most efficient first-line strategy. It is excellent for removing small amounts of impurities and provides crystalline material with high purity. A common and effective technique is to dissolve the compound in a hot solvent where it is soluble (like ethanol or methanol) and then either cool it or add a hot anti-solvent (like water) until turbidity appears, followed by slow cooling.[4] For this specific molecule, methanol and ethanol are excellent starting points.[3][5]
Q3: My isolated product is yellow or brown, but the literature describes it as an off-white solid. How can I remove the color?
A3: Colored impurities are often highly conjugated, polar byproducts of side reactions or degradation. They can frequently be removed during recrystallization:
-
Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution during recrystallization. The charcoal adsorbs the colored impurities. Hot filter the solution through a pad of Celite or fluted filter paper to remove the charcoal before allowing the solution to cool.
-
Solvent Choice: Sometimes the color is due to an impurity that is selectively soluble in a specific solvent. Washing the crude solid (trituration) with a solvent like cold ethyl acetate or diethyl ether, in which the main product has low solubility, can wash away these impurities.
Section 2: In-Depth Guide: Purification by Recrystallization
Recrystallization is the most common and cost-effective method for purifying this compound. However, success depends on precise control of solubility and cooling rates.
Troubleshooting Common Recrystallization Problems
Q: My compound is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[4] For an impure compound, this can happen when the melting point of the eutectic mixture is lower than the temperature of the solution.
-
Causality: The solution is too saturated at too high a temperature. The compound separates as a supercooled liquid because the kinetics of crystal lattice formation are too slow.
-
Solutions:
-
Increase Solvent Volume: Re-heat the mixture until the oil redissolves. Add more of the hot "good" solvent (e.g., ethanol) to decrease the saturation point, allowing crystallization to begin at a lower temperature.[4]
-
Slow Down Cooling: Allow the flask to cool to room temperature as slowly as possible (e.g., by placing it in an insulated container). Then, move it to a 0-5 °C refrigerator. Avoid placing the hot flask directly into an ice bath.
-
Use a Seed Crystal: If you have a small amount of pure material, add a tiny crystal to the cooled, supersaturated solution to induce nucleation.[4]
-
Change the Solvent System: Switch to a solvent system with a lower boiling point or different polarity.
-
Q: My recrystallization yield is very low. How can I improve my recovery?
A: A low yield is typically due to using too much solvent or the compound having significant solubility in the cold solvent.[4]
-
Causality: The concentration of your compound in the cold mother liquor remains above its saturation point, meaning a significant amount of product is not recovered.
-
Solutions:
-
Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.
-
Thorough Cooling: Ensure the solution is cooled sufficiently. After reaching room temperature, cool the flask in an ice-water bath for at least 30-45 minutes to maximize precipitation.
-
Optimize Solvent System: The ideal solvent dissolves the compound completely when hot but very poorly when cold. Refer to the table below to select an optimal system. A mixed-solvent system (e.g., Ethanol/Water) is often superior for maximizing the solubility differential.
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Type | Role | Technical Insights |
| Methanol | Single Protic | Good Solvent | Excellent for initial dissolution; reported as a crystallization solvent.[5] |
| Ethanol | Single Protic | Good Solvent | Widely used for similar pyrazoles.[3] Good solubility when hot, moderate when cold. |
| Isopropanol | Single Protic | Good Solvent | Lower volatility than ethanol/methanol, can promote slower crystal growth. |
| Ethyl Acetate | Aprotic | Moderate Solvent | Can be used, but may require larger volumes. Good for washing away non-polar impurities. |
| Water | Protic | Anti-Solvent | The compound is poorly soluble in water. Ideal for use as an anti-solvent with ethanol or methanol.[4] |
| Hexane | Aprotic | Anti-Solvent | Excellent anti-solvent to use with ethyl acetate or acetone.[4] |
Experimental Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol (near boiling) dropwise while stirring until the solid is completely dissolved.
-
Anti-Solvent Addition: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add 1-2 drops of hot ethanol to just redissolve the turbidity, resulting in a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with cold water to remove residual ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight. The expected melting point should be sharp, around 136-138 °C.[1]
Section 3: In-Depth Guide: Flash Column Chromatography
When recrystallization fails to separate closely related impurities, or when multiple impurities are present, flash column chromatography is the method of choice.
Troubleshooting Common Chromatography Problems
Q: My compound is streaking or tailing on the TLC plate and the column. Why is this happening?
A: This is a classic sign of strong interaction between your compound and the stationary phase (silica gel).
-
Causality: The basic 5-amino group on the pyrazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the molecules to "stick" and elute slowly, leading to tailing.
-
Solutions:
-
Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or ammonia to your eluent system (typically 0.1-1%). This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute in a sharp, symmetrical band.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized reverse-phase silica if the problem persists.
-
Q: I'm not getting good separation (low ΔRf) between my product and a key impurity. How can I improve this?
A: Improving separation requires optimizing the mobile phase to exploit differences in polarity between your product and the impurity.
-
Causality: The chosen eluent system is not selective enough to differentiate between the analyte and the impurity.
-
Solutions:
-
Decrease Polarity: If the spots are running too high on the TLC plate (Rf > 0.4), decrease the proportion of the polar solvent (e.g., use more hexane in a hexane/ethyl acetate system). This will increase the interaction with the silica and improve separation.
-
Change Solvent Polarity: Instead of just changing the ratio, change the solvent itself. For example, switching from ethyl acetate to a mixture of dichloromethane and methanol can alter the selectivity and improve separation due to different solvent-solute interactions.
-
Gradient Elution: For column chromatography, use a shallow gradient of the polar solvent (e.g., starting at 10% ethyl acetate in hexane and slowly increasing to 30%). This is highly effective for separating compounds with close Rf values.[2]
-
Data Presentation: Typical Eluent Systems for Chromatography
| Eluent System | Typical Ratio (v/v) | Approx. Target Rf | Application & Insights |
| Hexane : Ethyl Acetate | 7:3 to 1:1 | 0.25 - 0.35 | The standard starting point. Excellent for initial TLC analysis and often sufficient for column separation. Gradient elution is highly effective.[2] |
| Dichloromethane : Methanol | 98:2 to 95:5 | 0.25 - 0.35 | A more polar system. Useful if the compound is not sufficiently mobile in Hex/EtOAc. |
| Hexane : Acetone | 8:2 to 6:4 | 0.25 - 0.35 | Acetone offers different selectivity compared to ethyl acetate and can sometimes resolve difficult mixtures. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by TLC, aiming for an Rf of ~0.3 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (e.g., 20% ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product (max 1g for a 40g silica column) in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.
-
Elution: Run the column using the chosen eluent system. If separation is difficult, apply a shallow gradient (e.g., starting with 15% EtOAc in Hexane and increasing to 35%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
Section 4: Advanced Purification via Salt Formation
For removing persistent, non-basic impurities that are difficult to separate by other means, an acid-base extraction and crystallization of the salt is a powerful technique.[6]
Workflow: Purification via Acid Addition Salt Formation
Caption: Workflow for purification via hydrochloride salt formation.
-
Causality: This method leverages the basicity of the 5-amino group. By adding a strong acid, the pyrazole is protonated to form a salt. This salt typically has very different solubility properties from the neutral starting material and, more importantly, from neutral impurities. The non-basic impurities remain in the organic solvent while the salt precipitates. After filtration, the salt is neutralized with a weak base to regenerate the pure, neutral pyrazole, which can then be extracted.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges and side reactions that frequently arise during experimentation. This resource is structured as a series of troubleshooting guides and FAQs to directly tackle the specific issues you might be encountering at the bench. Our focus is on understanding the causality behind these problems to empower you to make informed decisions in your synthetic workflow.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most common challenges in substituted pyrazole synthesis, particularly those involving the classical Knorr synthesis and its variations.
FAQ 1: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the outcome?
Answer:
This is the most prevalent issue in the synthesis of substituted pyrazoles. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of regioisomers that are often difficult to separate.[1][2] Controlling this selectivity is paramount for ensuring the efficient synthesis of the desired active isomer.
The Underlying Science: A Tale of Two Carbonyls
The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions.[2][3]
-
Steric Effects: The hydrazine will preferentially attack the less sterically hindered carbonyl group. A bulky substituent on either the dicarbonyl compound or the hydrazine can strongly direct the reaction.[1][2]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is critical. Electron-withdrawing groups (e.g., -CF₃) activate the adjacent carbonyl, making it a more favorable site for nucleophilic attack.[2]
-
Reaction Conditions (pH & Solvent): This is often the most powerful tool for controlling regioselectivity. The pH can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, while the solvent can influence the stability of reaction intermediates.[1][2] Acidic conditions, for instance, can protonate the more basic nitrogen of the hydrazine, altering its reactivity profile.[2][4]
Visualizing the Competing Pathways
Caption: Competing pathways in the Knorr synthesis leading to two regioisomers.
Troubleshooting & Solutions
-
Solvent Optimization: This is a highly effective strategy. Standard solvents like ethanol often give poor selectivity.[5] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), are non-nucleophilic and do not compete with the hydrazine for attack at the carbonyl, dramatically increasing regioselectivity.[5]
| Solvent | Reactants (Dicarbonyl + Hydrazine) | Isomer Ratio (A : B) | Reference |
| Ethanol (EtOH) | 1-(Trifluoromethyl)butane-1,3-dione + Methylhydrazine | 1 : 2.3 | [5] |
| TFE | 1-(Trifluoromethyl)butane-1,3-dione + Methylhydrazine | >99 : 1 | [5] |
| HFIP | 1-(Trifluoromethyl)butane-1,3-dione + Methylhydrazine | >99 : 1 | [5] |
| Ethanol (EtOH) | Ethyl 4-phenyl-2,4-dioxobutanoate + Phenylhydrazine | 1.5 : 1 | [1] |
-
pH Control: The reaction pH can be critical. Adding a catalytic amount of acid (e.g., glacial acetic acid) often improves reaction rates and can influence selectivity by modulating the reactivity of the hydrazine nitrogens.[4][6] Conversely, in some systems, neutral conditions may be preferred. Empirical testing is recommended.
Verification Protocol: NMR Analysis of Regioisomers
The most reliable method for determining the regioisomeric ratio is ¹H or ¹³C NMR spectroscopy. The chemical shifts of the pyrazole ring proton (C4-H) and the substituents will differ significantly between the two isomers. For N-substituted pyrazoles, NOE (Nuclear Overhauser Effect) experiments can definitively establish the proximity of the N-substituent to the groups at the C3 and C5 positions.
FAQ 2: My reaction with a β-ketoester yielded a product that doesn't look like an aromatic pyrazole. What happened?
Answer:
When using a β-ketoester, the reaction with hydrazine often produces a pyrazolone , which is a keto tautomer of the expected aromatic hydroxypyrazole.[6][7] While often drawn in the keto form, the compound typically exists in equilibrium with its more stable aromatic enol tautomer.[6][7]
The Underlying Science: Keto-Enol Tautomerism
The Knorr-type reaction with a β-ketoester proceeds through a hydrazone intermediate. The subsequent intramolecular attack of the second nitrogen on the ester carbonyl forms the five-membered ring.[6][8] The initial product is the pyrazolone (keto form). This can then tautomerize to the aromatic hydroxypyrazole (enol form). The equilibrium between these two forms is influenced by solvent, pH, and temperature.
Caption: Formation of pyrazolone and its tautomerization to hydroxypyrazole.
Troubleshooting & Solutions
-
Characterization is Key: Do not assume the reaction has failed. The pyrazolone is a valid intermediate or final product. Characterize the obtained solid thoroughly using:
-
FTIR Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹ for the pyrazolone form. The enol form will show a broad O-H stretch.
-
NMR Spectroscopy: The NMR spectrum is definitive. The aromatic enol form will show a characteristic aromatic proton signal, while the keto form will show signals corresponding to an sp³-hybridized carbon.[7]
-
-
Driving the Equilibrium: If the aromatic enol form is desired, you can sometimes influence the equilibrium by changing the solvent or by performing a subsequent reaction step under conditions that favor aromatization.
Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one [8]
-
Reaction Setup: In a round-bottom flask, combine ethyl benzoylacetate (1 equivalent) and hydrazine hydrate (2 equivalents).
-
Solvent and Catalyst: Add 1-propanol as the solvent and a few drops of glacial acetic acid as a catalyst.[6]
-
Heating: Heat the mixture with stirring at approximately 100°C for 1-2 hours. Monitor the reaction by TLC until the starting ketoester is consumed.
-
Precipitation: While the solution is still hot, add water to increase the polarity of the solvent and induce precipitation of the product.[7]
-
Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath. Collect the solid product by vacuum filtration, wash with cold water, and air dry.[6]
FAQ 3: My reaction is turning dark yellow/red and producing many impurities. How can I get a cleaner reaction?
Answer:
Discoloration and the formation of "gunk" are common complaints, often stemming from the instability of the hydrazine reagent or side reactions of the dicarbonyl compound.[9]
The Underlying Science: Reagent Instability
-
Hydrazine Degradation: Hydrazine and its derivatives can be susceptible to oxidation, especially in the presence of air and at elevated temperatures, leading to colored byproducts.
-
Dicarbonyl Self-Condensation: 1,3-dicarbonyl compounds can undergo self-condensation or other side reactions under harsh acidic or basic conditions.
-
Scale-Up Issues: Poor heat dissipation on a larger scale can lead to uncontrolled temperature spikes, which accelerate the formation of impurities.[10]
Troubleshooting & Solutions
-
Use Hydrazine Salts: If using a hydrazine, consider using its hydrochloride or sulfate salt. This improves stability and handling. A base (e.g., sodium acetate, potassium carbonate) must then be added to the reaction in a stoichiometric amount to liberate the free hydrazine in situ.[9]
-
Control Reagent Addition: For exothermic reactions, add the hydrazine derivative slowly (dropwise) to a solution of the dicarbonyl compound to maintain better temperature control.[10] This is especially critical during scale-up.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions of the hydrazine.
-
Purification Strategy: If impurities are still formed, a simple purification step can be highly effective.
-
Silica Plug: Dissolve the crude product in a minimally polar solvent (e.g., toluene or dichloromethane) and pass it through a short plug of silica gel. The nonpolar impurities often wash through, while the more polar pyrazole product is retained. The product can then be eluted with a more polar solvent like ethyl acetate or ether.[9]
-
Acid Salt Crystallization: Pyrazoles are basic. They can be purified by dissolving the crude material in a suitable solvent, adding an acid (like HCl or H₂SO₄) to form the corresponding salt, and crystallizing this salt. The pure pyrazole is then recovered by neutralizing the salt.[11]
-
Section 2: Advanced Topics
FAQ 4: I am trying to N-alkylate my pyrazole, but I am getting a mixture of isomers. How do I control this?
Answer:
For an unsymmetrical pyrazole (e.g., 3-methyl-5-phenyl-1H-pyrazole), the two ring nitrogens are not equivalent, and alkylation can occur at either position, leading to a mixture of N-alkylated regioisomers.
The Underlying Science: Steric and Electronic Control
The regioselectivity of N-alkylation is typically governed by sterics.[12] The alkylating agent will preferentially react with the less sterically hindered nitrogen atom.
-
Deprotonation: The reaction is usually carried out in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the pyrazole N-H, forming the pyrazolate anion.
-
Nucleophilic Attack: This anion then acts as a nucleophile, attacking the alkylating agent (e.g., an alkyl halide). The site of attack (N1 vs. N2) determines the product isomer.
Troubleshooting & Solutions
-
Steric Hindrance: The most straightforward way to control selectivity is to have a large steric difference between the C3 and C5 substituents on the pyrazole ring. The incoming alkyl group will favor the nitrogen adjacent to the smaller substituent.[12]
-
Nature of the Base/Cation: The choice of base and the associated cation (e.g., Na⁺, K⁺, Cs⁺) can influence the regioselectivity by coordinating with the pyrazolate anion and altering the accessibility of the two nitrogen atoms.[13]
-
Alternative Methods: For challenging cases, consider alternative synthetic routes where the N-substituent is introduced from the beginning, for example, by using a substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) in the initial cyclization step.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting regioselectivity in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis Division
Welcome to the technical support guide for regioselectivity in pyrazole synthesis. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the isomeric outcome of their reactions. We will move beyond simple protocols to explore the underlying mechanistic principles that govern regioselectivity, providing you with the knowledge to troubleshoot and optimize your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity
This section addresses the core principles governing the formation of pyrazole regioisomers.
Q1: Why am I getting two different products in my pyrazole synthesis?
When reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine), there are two distinct nucleophilic centers on the hydrazine (N1 and N2) and two distinct electrophilic centers on the dicarbonyl (the two carbonyl carbons). The initial condensation can occur at either carbonyl, leading to two different intermediate hydrazones. Subsequent cyclization and dehydration produce two possible regioisomeric pyrazoles.
The reaction pathway is a classic example of kinetic versus thermodynamic control. The distribution of the final products is highly dependent on the subtle interplay of steric hindrance, electronic effects, and the reaction conditions employed.
Figure 1: Competing pathways in the synthesis of pyrazole regioisomers.
Q2: What are the primary factors that control which regioisomer is formed?
Regioselectivity is primarily dictated by three factors:
-
Steric Effects: Large, bulky substituents on either the dicarbonyl or the hydrazine will direct the reaction pathway to minimize steric clash. For instance, the less-hindered nitrogen of the hydrazine will preferentially attack the less-hindered carbonyl of the dicarbonyl compound.
-
Electronic Effects: Electron-withdrawing groups (EWGs) will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups (EDGs) will decrease its electrophilicity. The acidity of the medium (pH) plays a crucial role, as it can modulate the nucleophilicity of the hydrazine nitrogens.
-
Reaction Conditions:
-
pH (Acidity/Basicity): This is often the most critical parameter. Under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, reducing its nucleophilicity and leaving the less-substituted nitrogen to initiate the attack. In neutral or basic media, the more substituted nitrogen is often the more nucleophilic and reactive center.
-
Solvent: The polarity and protic nature of the solvent can influence reaction rates and stabilize certain intermediates over others.
-
Temperature: Higher temperatures can sometimes overcome the kinetic barrier to form the more thermodynamically stable isomer.
-
Part 2: Troubleshooting Guide - Practical Solutions for Common Problems
This section provides actionable advice for specific experimental challenges.
Q3: I'm getting a 1:1 mixture of regioisomers. How can I improve the selectivity?
A non-selective reaction is a common starting point. This indicates that the energetic barriers for both reaction pathways are very similar under your current conditions. Here is a systematic approach to resolving this:
Troubleshooting Workflow
Figure 2: Systematic workflow for troubleshooting poor regioselectivity.
Detailed Action Plan:
-
Primary Action - pH Control: This is the most impactful and easily adjustable parameter.
-
To favor attack by the NH2 group of R-NHNH2: Run the reaction under acidic conditions (e.g., acetic acid as a solvent, or catalytic p-toluenesulfonic acid). Protonation of the more basic, substituted nitrogen (R-NH) deactivates it.
-
To favor attack by the R-NH group of R-NHNH2: Run the reaction under neutral or basic conditions (e.g., ethanol, or with a base like piperidine). This allows the more nucleophilic substituted nitrogen to react.
-
-
Secondary Action - Temperature:
-
Lower the reaction temperature (e.g., from reflux to room temperature or 0 °C). This will favor the kinetically controlled product, which is the isomer formed via the pathway with the lowest activation energy, often driven by the initial, least-hindered attack.
-
-
Tertiary Action - Solvent Effects:
-
Switch from a protic solvent (like ethanol or methanol) to an aprotic solvent (like toluene or THF). Protic solvents can participate in hydrogen bonding and proton transfer, influencing the relative nucleophilicity of the hydrazine nitrogens.
-
Data Snapshot: The Impact of Reaction Conditions
The following table summarizes literature-reported outcomes for the reaction of 1-(4-methoxyphenyl)-1,3-butanedione with methylhydrazine, illustrating the dramatic effect of reaction conditions.
| Condition | Solvent | Major Isomer (Ratio) | Reference |
| Catalytic HCl | Ethanol | 1,5-dimethyl-3-(4-methoxyphenyl)pyrazole (~95:5 ) | |
| No Catalyst (Neutral) | Ethanol | 1,3-dimethyl-5-(4-methoxyphenyl)pyrazole (~10:90 ) | |
| Acetic Acid | Acetic Acid | 1,5-dimethyl-3-(4-methoxyphenyl)pyrazole (>99:1 ) |
Q4: How do I definitively determine the structure of my pyrazole isomers?
Ambiguous structural assignment is a critical risk. A combination of spectroscopic methods is required for unambiguous proof.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
1D NMR (¹H, ¹³C): While useful, chemical shifts alone can sometimes be misleading.
-
2D NMR (HMBC, NOESY/ROESY): These are essential for definitive assignment. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show 3-bond correlations (³JCH) from the N-substituent (e.g., N-CH₃) to the carbons of the pyrazole ring (C3 and C5). The presence of a correlation to one but not the other can often solve the structure. The most reliable method is a Nuclear Overhauser Effect (NOE) experiment. An NOE correlation between the protons of the N-substituent and the protons of the C5-substituent confirms they are on the same side of the ring.
-
-
X-ray Crystallography: If you can grow a suitable crystal, this method provides absolute, undeniable proof of the molecular structure.
Part 3: Key Experimental Protocols
Protocol 1: pH-Controlled Selective Synthesis of a Pyrazole Isomer
This protocol details a general method for favoring the kinetically controlled product by using acidic conditions.
Objective: To synthesize the 1,5-disubstituted pyrazole from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl (1.0 eq) in glacial acetic acid (5-10 mL per mmol of dicarbonyl).
-
Hydrazine Addition: While stirring, add the substituted hydrazine (e.g., methylhydrazine) (1.0-1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (typically ~118 °C for acetic acid) and monitor the reaction progress by TLC or LC-MS (usually complete within 2-4 hours).
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product and determine the isomeric ratio using ¹H NMR and NOESY analysis as described in Q4.
Protocol 2: Regioisomer Identification using 2D NOESY NMR
Objective: To unambiguously assign the regiochemistry of a synthesized N-methyl pyrazole.
Methodology:
-
Sample Preparation: Prepare a concentrated NMR sample (~10-20 mg) of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire Spectra:
-
Acquire standard 1D ¹H and ¹³C spectra.
-
Acquire a 2D NOESY (or ROESY) spectrum. Use a standard pulse program on the spectrometer, with a mixing time typically set between 500-800 ms.
-
-
Data Analysis:
-
Process the 2D NOESY data using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the key proton signals: the N-methyl group (N-CH₃), the C5-substituent (R⁵), and the C3-substituent (R³).
-
Look for a cross-peak that indicates a spatial correlation between the N-CH₃ protons and the protons of the substituent at the C5 position.
-
-
If an NOE is observed between N-CH₃ and R⁵, the isomer is the 1,5-substituted pyrazole.
-
If no NOE is observed between N-CH₃ and R⁵ (but one might be seen with the C3-H or R³), the isomer is the 1,3-substituted pyrazole.
-
-
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Cyclization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrazole cyclization reactions. Pyrazoles are a cornerstone heterocyclic motif in pharmaceuticals, agrochemicals, and materials science, making their efficient and controlled synthesis a critical task.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose issues in your experiments, optimize your reaction conditions, and achieve higher yields, purity, and selectivity.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during pyrazole synthesis in a direct question-and-answer format.
Q1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the primary causes and how can I improve it?
A1: Low yield in a Knorr-type synthesis (the condensation of a 1,3-dicarbonyl compound with a hydrazine) is a frequent issue stemming from several potential factors. Let's diagnose them systematically.
Causality & Explanation: The reaction's success hinges on the nucleophilicity of the hydrazine, the electrophilicity of the carbonyls, and the stability of all components under the reaction conditions. Any deviation can halt the reaction or promote side pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield pyrazole synthesis.
Key Optimization Points:
-
Hydrazine Reactivity: If you are using a hydrazine hydrochloride salt, the hydrazine is protonated and non-nucleophilic. You must add a base (e.g., pyridine, triethylamine) to liberate the free, reactive hydrazine.[3] An incorrect pH can be detrimental; too acidic, and the amine remains protonated, while too basic (pH > 10) can cause decomposition of some starting materials.[3]
-
Exclusion of Water: As a condensation reaction, the presence of water can drive the reaction backward via hydrolysis of intermediates. Using anhydrous solvents and protecting the reaction from atmospheric moisture with an inert gas (N₂ or Argon) is crucial.[3]
-
Reaction Monitoring: These reactions are often fast, but reaction times can vary significantly depending on the substituents.[3][4] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid decomposition from prolonged heating.[3][5]
-
Work-up Procedure: Product is often isolated by precipitation after diluting the reaction mixture.[3][6] Incomplete precipitation or physical loss of product during filtration and washing can significantly lower the isolated yield. Ensure the precipitation is complete before filtering.
Q2: I'm getting a mixture of two regioisomers. How can I improve the regioselectivity?
A2: This is the most common challenge when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[7][8] The formation of two isomers occurs because the initial nucleophilic attack can happen at either of the two different carbonyl carbons.[9][10]
Causality & Explanation: Regioselectivity is governed by a delicate balance of electronics and sterics. The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl group of the 1,3-dicarbonyl.[11]
Caption: Formation of regioisomers in pyrazole synthesis.
Strategies for Improving Regioselectivity:
-
Solvent Choice is Critical: This is often the most effective and easiest parameter to change.
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditionally used but can solvate both the nucleophile and electrophile, often leading to poor selectivity.
-
Aprotic Dipolar Solvents (e.g., DMF, DMAc, NMP): These solvents have been shown to give much better results and higher regioselectivity compared to protic solvents, especially for condensations with arylhydrazines.[12][8]
-
Fluorinated Alcohols (e.g., TFE): The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as the solvent can significantly enhance regioselectivity by uniquely coordinating with the carbonyl groups.[11][13]
-
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor one kinetic pathway over another, enhancing selectivity. However, this may require longer reaction times.
-
In Situ Generation of Intermediates: More advanced methods involve generating intermediates like enaminones in situ, which can then react with hydrazines with higher selectivity.[13][14]
Q3: My reaction mixture turns dark brown or red, and the final product is difficult to purify. What is causing this and how can I prevent it?
A3: Discoloration and the formation of numerous impurities are often related to the stability of the hydrazine reagent, particularly arylhydrazines like phenylhydrazine.[15]
Causality & Explanation: Hydrazines can be sensitive to air and heat, undergoing oxidation to form diazenes and other colored byproducts. These impurities can complicate the reaction and subsequent purification. The 1,3-dicarbonyl starting material may also be unstable under prolonged heating.[15]
Preventative Measures:
-
Use High-Purity Reagents: Start with the cleanest possible hydrazine. If it is discolored, consider purifying it by distillation before use.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere is highly recommended to prevent air oxidation of the hydrazine.[15]
-
Moderate Temperature: Avoid excessive heat. If the reaction proceeds at room temperature or slightly above, do not reflux unnecessarily. For reactions requiring heat, find the minimum temperature needed for a reasonable reaction rate.
-
Consider Microwave Synthesis: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes.[16][17] This short exposure to high temperatures minimizes the opportunity for starting material and product degradation, often leading to cleaner reaction profiles and higher yields.[18]
Q4: I'm having trouble purifying my pyrazole product. It streaks badly on a silica gel column, or I get very low recovery.
A4: This is a classic problem. The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking and irreversible adsorption.[19]
Purification Strategy Decision Tree:
Caption: Decision tree for pyrazole purification strategies.
Recommended Solutions:
-
Recrystallization: If your product is a solid, this should always be your first choice. It is often the most effective and scalable method. Common solvents include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[19][20]
-
Deactivated Silica Gel: To run a successful silica gel column, you must neutralize the acidic sites. Add 0.5-1% triethylamine or ammonia in methanol to your eluent system.[19] This will significantly reduce tailing and improve recovery.
-
Alternative Chromatography: If deactivating silica is insufficient, switch to a different stationary phase like neutral alumina or C-18 reverse-phase silica.[19]
-
Acid-Base Extraction: For basic pyrazoles, an acid wash can be an effective purification step. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). Your pyrazole product will become a protonated salt and move to the aqueous layer, leaving many non-basic impurities behind. You can then neutralize the aqueous layer with a base and extract your pure product back into an organic solvent.[21][22]
Section 2: Frequently Asked Questions (FAQs)
Q: What are the main synthetic strategies for preparing pyrazoles? A: The most prominent methods include:
-
Knorr Pyrazole Synthesis: Condensation of a 1,3-dicarbonyl compound with a hydrazine. This is the most classical and widely used approach.[7][12][23]
-
Synthesis from α,β-Unsaturated Carbonyls: Reaction of α,β-unsaturated aldehydes or ketones with hydrazines, which typically proceeds through a pyrazoline intermediate that is subsequently oxidized.[12][8][23]
-
1,3-Dipolar Cycloaddition: The reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne).[1][23]
-
Multicomponent Reactions (MCRs): Efficient one-pot syntheses where three or more reactants combine, offering high atom economy.[1][23]
Q: When should I consider using microwave-assisted synthesis over conventional heating? A: Microwave-assisted synthesis is highly advantageous when you need to:
-
Drastically Reduce Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[16][17]
-
Improve Yields: The rapid heating and short reaction times can minimize the degradation of sensitive substrates and products, leading to cleaner reactions and higher yields.[18][24]
-
Enable Difficult Transformations: Some reactions that do not proceed under conventional heating can be successfully carried out using microwave energy.
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |
| Reaction Time | Hours (e.g., 7-12 h)[16][17] | Minutes (e.g., 5-10 min)[16][17] |
| Typical Yields | Moderate to Good (e.g., 59-71%)[17] | Good to Excellent (e.g., 79-92%)[16][17] |
| Heating Profile | Slow, non-uniform heating from vessel walls | Rapid, uniform heating of the entire volume |
| Side Reactions | More prevalent due to long exposure to heat | Minimized due to short reaction times |
Q: How do I choose the right starting materials for my target pyrazole? A: The choice is dictated by your target's substitution pattern.
-
For 1,3,5-substituted pyrazoles: The Knorr synthesis using a substituted 1,3-diketone and a substituted hydrazine is the most direct route.[7][12]
-
For 1,3,4,5-tetrasubstituted pyrazoles: You may need to start with a 1,3-dicarbonyl that already has a substituent at the C2 position or use methods involving α,β-unsaturated ketones or multicomponent reactions.[12][8]
-
For specific functionalities (e.g., -CF₃, -SO₂R): Specialized precursors like trifluoromethylated 1,3-diketones or sulfonyl hydrazines are required.[7]
Section 3: Key Experimental Protocols
Protocol 1: Classical Knorr Pyrazole Synthesis (Thermal Conditions)
This protocol describes the synthesis of a 1,3,5-substituted pyrazole from a 1,3-diketone and a hydrazine hydrochloride salt.[3]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the hydrazine hydrochloride (1.0 eq.) in absolute ethanol.
-
Base Addition: Add pyridine (1.1 eq.) to the solution to liberate the free hydrazine. Stir the mixture at 50°C for 10 minutes.
-
Diketone Addition: Add the 1,3-diketone (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically ~80°C for ethanol).
-
Monitoring: Monitor the reaction progress by TLC until the limiting starting material is consumed (can range from 2 to 16 hours).[3]
-
Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to precipitate the crude product.
-
Isolation & Purification: Collect the solid product by vacuum filtration, washing with cold water. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol is a general guideline for a rapid synthesis from an α,β-unsaturated ketone (chalcone) and a hydrazine hydrochloride.[25]
-
Vessel Preparation: In a dedicated microwave reaction vial, add the α,β-unsaturated ketone (1.0 eq.), the hydrazine hydrochloride (1.0 eq.), and absolute ethanol (3 mL for a 1 mmol scale).
-
Base Addition: Add a base such as sodium hydroxide (2.5 eq.) to neutralize the hydrochloride and facilitate the reaction.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 75°C) and power (e.g., 100 W) for 15-30 minutes. Reaction conditions like power and time should be optimized for specific substrates.[24][25]
-
Monitoring: After the initial irradiation time, cool the vessel and check for completion using TLC.
-
Work-up: Once complete, pour the reaction mixture into cold water. An acidic or basic wash may be performed depending on the product's nature. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation & Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue using the methods described in the troubleshooting section (recrystallization or chromatography).
References
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. galchimia.com [galchimia.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 22. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 23. benchchem.com [benchchem.com]
- 24. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors | MDPI [mdpi.com]
Technical Support Center: Troubleshooting ¹H NMR Impurities in the Synthesis of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis and purification of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important pyrazole intermediate. Purity is paramount, and ¹H NMR is the frontline tool for its assessment. This document provides in-depth, experience-driven advice in a question-and-answer format to help you identify and resolve common impurity issues encountered during synthesis.
Baseline ¹H NMR Profile of the Target Compound
Before troubleshooting impurities, it is essential to know the spectral signature of pure this compound. The structure and expected chemical shifts are outlined below.
Table 1: Expected ¹H NMR Chemical Shifts for this compound Note: Shifts are approximate and can vary based on solvent and concentration. Data is typically recorded in CDCl₃ or DMSO-d₆.
| Proton Label | Description | Multiplicity | Chemical Shift (δ, ppm) | Integration |
| H-a | Pyrazole C-H | Singlet (s) | ~7.8 - 8.0 | 1H |
| H-b / H-c | Aromatic A-A'B-B' | Doublet (d) | ~7.6 - 7.7 | 2H |
| H-d / H-e | Aromatic A-A'B-B' | Doublet (d) | ~7.4 - 7.5 | 2H |
| H-f | Amino (-NH₂) | Broad Singlet (br s) | ~5.0 - 5.8 | 2H |
| H-g | Methylene (-O-CH₂-CH₃) | Quartet (q) | ~4.2 - 4.3 | 2H |
| H-h | Methyl (-O-CH₂-CH₃) | Triplet (t) | ~1.2 - 1.4 | 3H |
Caption: Structure of the target compound with key protons labeled.
Troubleshooting Guide: Interpreting Your ¹H NMR Spectrum
This section addresses specific spectral anomalies you may encounter. The synthesis of this pyrazole typically involves the condensation of (4-bromophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate (EMCA), making these the most probable impurities besides solvents.[1]
Q1: My aromatic region (7.0-8.0 ppm) has extra doublets that don't belong to the product. What are they?
Answer: This is a classic sign of unreacted (4-bromophenyl)hydrazine . This starting material also presents as an A-A'B-B' system on the phenyl ring, but with different chemical shifts than the product.
-
Causality: Incomplete reaction or improper stoichiometry can leave residual hydrazine. Because its polarity is different from the final product, it can often be carried through initial workups.
-
Identification: Look for two doublets in the aromatic region that correspond to (4-bromophenyl)hydrazine. While the free base shifts can vary, its hydrochloride salt is well-characterized.[2][3] You may also see broad signals for the -NHNH₂ protons, which can exchange with water or deuterated solvent.
-
Confirmation: The most reliable method is to obtain a reference ¹H NMR spectrum of the (4-bromophenyl)hydrazine starting material in the same deuterated solvent and compare the shifts. Alternatively, "spiking" your NMR sample with a tiny amount of the starting material will cause the suspect peaks to increase in intensity.
-
Resolution: (4-bromophenyl)hydrazine is more polar than the product. It can be effectively removed using silica gel column chromatography, typically with a hexane/ethyl acetate eluent system.
Q2: I see a sharp singlet around 8.0 ppm and extra ethyl group signals (a quartet and a triplet). What is this impurity?
Answer: These signals are the hallmark of unreacted ethyl (ethoxymethylene)cyanoacetate (EMCA) .
-
Causality: This impurity arises from incomplete reaction. Its distinctive olefinic proton and two separate ethoxy groups make it readily identifiable.
-
Identification: EMCA has a very characteristic ¹H NMR spectrum[4][5]:
-
A sharp singlet for the olefinic proton (=CH) around δ 8.03 ppm .
-
A quartet around δ 4.37 ppm and a triplet around δ 1.45 ppm for the ethoxy group attached to the double bond.
-
A second quartet around δ 4.27 ppm and a triplet around δ 1.33 ppm for the ethyl ester group.
-
-
Resolution: EMCA is significantly less polar than the desired pyrazole product. It will elute much faster during silica gel column chromatography. A well-chosen gradient of hexane and ethyl acetate will easily separate it.
Q3: There is a broad, rolling singlet in my spectrum, sometimes integrating to more than the two protons of my amino group. What could it be?
Answer: This is most commonly residual water (H₂O) . It can also indicate the presence of an acidic proton from a hydrolyzed byproduct. The product's -NH₂ peak itself can also be broad and its chemical shift is highly dependent on concentration and solvent.[6]
-
Causality: Water can be introduced from solvents that are not perfectly dry or during the aqueous workup. The -NH₂ signal of your product is an exchangeable proton, and its interaction with trace amounts of water or acid can affect its shape and position.
-
Identification & Confirmation (The D₂O Shake): This is a definitive, simple test.
-
Acquire your initial ¹H NMR spectrum.
-
Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Shake the tube vigorously for 30-60 seconds.
-
Re-acquire the spectrum.
-
Result: The signals corresponding to exchangeable protons (H₂O, -NH₂, and any -COOH) will significantly diminish or disappear entirely. This occurs because the protons are replaced by deuterium, which is not observed in ¹H NMR.
-
-
Resolution: To remove water, ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable. Using anhydrous solvents during the workup and purification is also critical.
Q4: My spectrum shows signals for common laboratory solvents like ethyl acetate, hexane, or acetone. How do I deal with them?
Answer: These are residual solvents from your purification or workup steps. Their chemical shifts are well-documented and they are typically easy to identify and remove.
-
Identification: Compare the unidentified peaks to established tables of NMR solvent impurities.[7][8][9] This is an essential reference for any synthetic chemist.
Table 2: Common Solvent Impurities in CDCl₃
| Solvent | ¹H NMR Signal (δ, ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Ethyl Acetate | 2.05, 4.12, 1.26 | s, q, t |
| Hexane | 1.25, 0.88 | br s, t |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48, 1.21 | q, t |
-
Resolution: The most effective method for removing volatile organic solvents is drying the sample under high vacuum for an extended period. For high-boiling solvents like DMSO or DMF, purification via recrystallization or chromatography is necessary.
Impurity Identification Workflow
The following diagram outlines a logical workflow for identifying unknown peaks in your ¹H NMR spectrum.
Caption: A logical workflow for systematic impurity identification.
Frequently Asked Questions (FAQs)
-
Q: What is the most effective method for purifying the final product?
-
A: Silica gel column chromatography is highly effective. The target compound is moderately polar. A gradient elution starting with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate) will separate less polar impurities like EMCA first, followed by your product, and finally more polar impurities like the starting hydrazine.
-
-
Q: Could the ester group have hydrolyzed to a carboxylic acid?
-
A: Yes, this is possible, especially if the reaction or workup was performed under harsh acidic or basic conditions for a prolonged time. You would observe the disappearance of the ethyl quartet and triplet, and the appearance of a very broad singlet (often >10 ppm) for the carboxylic acid proton, which would also disappear upon a D₂O shake.
-
-
Q: Are there any other potential isomeric byproducts?
-
A: While the reaction between a hydrazine and EMCA is generally regioselective to form the 5-amino pyrazole, the formation of other isomers is a possibility, though usually in minor amounts.[10] Distinguishing these would require more advanced techniques like 2D NMR (NOESY, HMBC) or comparison to authenticated standards.
-
Key Experimental Protocol: Purification by Column Chromatography
This protocol provides a reliable method for removing the common impurities discussed above.
Objective: To purify crude this compound from unreacted starting materials.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)
-
Crude product mixture
-
Glass column, flasks, and other standard glassware
-
TLC plates (silica gel 60 F₂₅₄) and TLC tank
-
UV lamp (254 nm)
Methodology:
-
Determine Eluent System:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot it on a TLC plate and develop it in a tank containing a test solvent system (start with 80:20 Hexane:Ethyl Acetate).
-
Visualize the plate under a UV lamp. You should see distinct spots. The product should have an Rf value between 0.25 and 0.40 for optimal separation. Adjust the solvent ratio as needed. EMCA will have a high Rf, and the hydrazine will have a very low Rf.
-
-
Pack the Column:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack under gentle pressure (or gravity), ensuring no air bubbles are trapped. Drain the solvent until it is just level with the top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane.
-
Add a small amount of silica gel to this solution ("dry loading").
-
Evaporate the solvent completely to get a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
-
Elute the Column:
-
Begin eluting with the low-polarity solvent system, collecting fractions.
-
The non-polar impurity (EMCA) will elute first.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Monitor the fractions by TLC to track the elution of your desired product.
-
-
Combine and Evaporate:
-
Once the product begins to elute, collect all fractions that show a single, pure spot corresponding to the product's Rf.
-
Combine these pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
-
-
Final Analysis:
-
Obtain a final ¹H NMR spectrum of the purified product to confirm the absence of impurities.
-
References
- 1. prepchem.com [prepchem.com]
- 2. 4-Bromophenylhydrazine hydrochloride | C6H8BrClN2 | CID 12157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-溴苯肼 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl (ethoxymethylene)cyanoacetate(94-05-3) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
Technical Support Center: Degradation Pathways of Ethyl 5-Amino-1-Aryl-1H-Pyrazole-4-Carboxylates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of the degradation pathways of this important class of compounds.
Frequently Asked Questions (FAQs) about Stability and Degradation
Q1: What are the most common degradation pathways for ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates?
A1: Ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates are susceptible to degradation through several pathways, primarily dictated by the functional groups present in the molecule: the ethyl ester, the amino group, and the pyrazole ring itself. The most commonly observed degradation pathways are hydrolysis and oxidation.[1] Photolytic and thermal degradation can also occur under specific conditions.[2]
-
Hydrolytic Degradation: This is one of the most common pathways, involving the cleavage of the ethyl ester bond to form the corresponding carboxylic acid. This reaction can be catalyzed by both acidic and basic conditions.[3]
-
Oxidative Degradation: The 5-amino group and the electron-rich pyrazole ring are potential sites for oxidation. This can lead to the formation of various degradation products, including N-oxides, hydroxylated species, or ring-opened products, depending on the oxidizing agent and reaction conditions.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to complex degradation profiles. The specific products will depend on the light's wavelength and intensity, as well as the presence of photosensitizers.
-
Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. The degradation products will depend on the temperature and the presence of other excipients or solvents.
Q2: Why is it crucial to study the degradation pathways of these compounds?
A2: Studying the degradation pathways is a critical aspect of drug development and is often required by regulatory agencies like the FDA and ICH.[1] These studies, often referred to as forced degradation or stress testing, help to:
-
Identify Potential Degradants: This information is vital for ensuring the safety and efficacy of a drug product, as degradants can be inactive or even toxic.[4]
-
Elucidate Degradation Mechanisms: Understanding how a molecule degrades helps in developing stable formulations and defining appropriate storage conditions and shelf-life.[1][2]
-
Develop Stability-Indicating Analytical Methods: Forced degradation studies are essential for developing and validating analytical methods (like HPLC) that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][5]
Q3: What are the key functional groups that influence the stability of ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates?
A3: The stability of this class of compounds is primarily influenced by:
-
The Ethyl Ester Group (-COOEt): Prone to hydrolysis under acidic or basic conditions.
-
The Amino Group (-NH2): Susceptible to oxidation and can participate in various side reactions.
-
The Pyrazole Ring: While generally stable, the ring can be susceptible to oxidation or photolytic degradation, especially with certain substituents.
-
The Aryl Substituent at N1: The nature of the aryl group (electron-donating or electron-withdrawing substituents) can influence the overall electron density and stability of the pyrazole ring.
Troubleshooting Guide for Forced Degradation Studies
This section provides practical advice for common issues encountered during forced degradation experiments.
Hydrolytic Degradation
Problem: After subjecting my compound to acidic or basic conditions, I see a new, more polar peak in my RP-HPLC chromatogram.
-
Likely Cause: This is a classic sign of ester hydrolysis. The resulting carboxylic acid is more polar than the parent ester and will therefore have a shorter retention time on a reverse-phase (C18) column.[3]
-
Troubleshooting Steps:
-
Confirm Identity: The primary method to confirm the identity of the new peak is LC-MS. The mass of the degradant should correspond to the parent compound minus the mass of the ethyl group (C2H5) plus the mass of a hydrogen atom.
-
pH Control: Carefully control the pH of your solutions. The rate of hydrolysis is pH-dependent.
-
Temperature: Hydrolysis is also temperature-dependent. If the degradation is too rapid, consider running the experiment at a lower temperature.
-
Problem: My compound seems to be degrading in a neutral aqueous solution.
-
Likely Cause: While less common, some esters can undergo neutral hydrolysis, especially at elevated temperatures. Alternatively, the "neutral" solution may have a pH that has shifted due to dissolved gases (like CO2, which can make it slightly acidic) or interactions with the container surface.
-
Troubleshooting Steps:
-
Use Buffered Solutions: Employ buffered solutions to maintain a constant pH throughout the experiment.
-
Monitor pH: Periodically check the pH of your solution during the experiment.
-
Control Temperature: Run the experiment at a controlled and documented temperature.
-
Oxidative Degradation
Problem: I see multiple, often small, new peaks after treating my compound with an oxidizing agent (e.g., H2O2).
-
Likely Cause: Oxidation can be a complex process, leading to a variety of degradation products. The 5-amino group and the pyrazole ring are both potential sites of oxidation. This can result in a complex mixture of N-oxides, hydroxylated species, and potentially ring-opened products.
-
Troubleshooting Steps:
-
Vary Oxidant Concentration: Start with a low concentration of the oxidizing agent and gradually increase it to control the extent of degradation. Aim for 5-20% degradation to clearly identify the primary degradants.
-
Test Different Oxidants: Besides H2O2, consider other types of oxidants like AIBN (a radical initiator) or metal-catalyzed oxidation to explore different degradation pathways.
-
Use LC-MS/MS: Mass spectrometry, particularly with fragmentation (MS/MS), is essential for proposing structures for the various oxidation products.[6]
-
Problem: My compound appears to be unstable even without the addition of an oxidizing agent.
-
Likely Cause: The compound may be sensitive to atmospheric oxygen, especially when in solution and exposed to light or trace metal ions.
-
Troubleshooting Steps:
-
Degas Solvents: Use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
-
Use Amber Vials: Protect the samples from light to prevent photo-initiated oxidation.
-
Add a Chelating Agent: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial.
-
Photodegradation
Problem: My results from photostability studies are not reproducible.
-
Likely Cause: Photodegradation is highly dependent on the experimental setup. Inconsistencies in the light source, distance from the source, temperature, and sample presentation can lead to variable results.
-
Troubleshooting Steps:
-
Standardized Light Source: Use a calibrated photostability chamber that complies with ICH Q1B guidelines. This ensures consistent light intensity and spectral distribution.
-
Control Temperature: The light source can generate heat. Ensure the temperature of the sample is monitored and controlled.
-
Use a Control Sample: Always include a control sample that is protected from light (e.g., wrapped in aluminum foil) but kept under the same temperature and atmospheric conditions.
-
Solution vs. Solid State: Test the compound in both the solid state and in solution, as the degradation pathways can differ significantly.
-
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Stock Solution Preparation: Prepare a stock solution of the ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Transfer a known volume of the stock solution to a vial and add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis by HPLC.
-
-
Base Hydrolysis:
-
Transfer a known volume of the stock solution to a vial and add an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., room temperature or 40 °C, as base hydrolysis is often faster).
-
Withdraw aliquots at various time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and analysis.
-
-
Neutral Hydrolysis:
-
Transfer a known volume of the stock solution to a vial and add an equal volume of water.
-
Incubate at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points for analysis.
-
Protocol 2: Forced Oxidation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound as described above.
-
Oxidative Stress:
-
Transfer a known volume of the stock solution to a vial.
-
Add a solution of hydrogen peroxide (e.g., 3% H2O2).
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at various time points for immediate analysis by HPLC.
-
Note: The reaction with H2O2 can be quenched by adding a small amount of sodium bisulfite if necessary, but this may interfere with chromatography. Direct dilution and injection are often preferred.
-
Visualizations
Predicted Degradation Pathways
Caption: Predicted primary degradation pathways for the parent compound.
Forced Degradation Experimental Workflow
Caption: General workflow for forced degradation studies.
Data Summary
| Stress Condition | Typical Reagent/Condition | Primary Degradation Product (Predicted) | Analytical Consideration |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 5-Amino-1-aryl-1H-pyrazole-4-carboxylic acid | Shorter retention time in RP-HPLC |
| Basic Hydrolysis | 0.1 M NaOH, RT-40°C | 5-Amino-1-aryl-1H-pyrazole-4-carboxylic acid | Shorter retention time in RP-HPLC |
| Oxidation | 3% H2O2, RT | N-Oxides, hydroxylated species | Multiple new peaks, requires MS for identification |
| Thermal | >60°C (solid or solution) | Varies, potential for complex decomposition | Monitor for appearance of multiple degradants |
| Photolytic | ICH Q1B light exposure | Varies, depends on structure | Requires a photostability chamber for reproducibility |
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and practical solutions for overcoming the common challenge of poor aqueous solubility of pyrazole derivatives in biological assays. This resource will provide a foundational understanding of the issue, troubleshooting strategies, and detailed protocols to ensure the reliability and reproducibility of your experimental data.
Section 1: Frequently Asked Questions (FAQs) - The "Why" and "How" of Pyrazole Solubility
This section addresses the fundamental questions surrounding the solubility of pyrazole derivatives.
Q1: Why do many of my pyrazole derivatives exhibit poor aqueous solubility?
A1: The solubility of pyrazole derivatives is a complex interplay of their structural features. The pyrazole ring itself, while containing nitrogen atoms capable of hydrogen bonding, is also aromatic and can contribute to low solubility.[1][2] Key factors influencing solubility include:
-
Substituents on the pyrazole ring: The nature of the groups attached to the pyrazole core is critical. Non-polar, lipophilic substituents will significantly decrease aqueous solubility, while polar or ionizable groups can enhance it.[1][3]
-
Intermolecular forces: Strong intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking between the pyrazole rings, lead to high crystal lattice energy.[1] This energy must be overcome by the solvent for dissolution to occur, which can be challenging in aqueous media.
-
Molecular weight and shape: Generally, as the molecular weight and rigidity of a molecule increase, its solubility tends to decrease.[4][5]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Both kinetic and thermodynamic solubility are important, but they provide different information and are relevant at different stages of drug discovery.[6][7][8]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (usually in DMSO) when diluted into an aqueous buffer.[6][9] It's a rapid, high-throughput assay often used in the early stages of drug discovery for screening large numbers of compounds.[6][9] However, it can sometimes overestimate the true solubility as it may not represent a true equilibrium state.
-
Thermodynamic Solubility: This is the "gold standard" measurement of the true equilibrium solubility of a compound in a saturated solution.[7][8] It is determined by incubating the solid compound in a buffer for an extended period (24-72 hours) to ensure equilibrium is reached.[7] This measurement is more time-consuming but provides a more accurate and relevant value for lead optimization and formulation development.[6][9]
For initial screening, kinetic solubility is often sufficient. For lead compounds and in-depth characterization, thermodynamic solubility is essential.
Q3: How does pH influence the solubility of my pyrazole derivative?
A3: The pH of the aqueous medium can have a profound effect on the solubility of pyrazole derivatives, especially those with ionizable functional groups. Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[1] By adjusting the pH of your buffer, you can often significantly increase the solubility of your compound. It is crucial to determine the pKa of your compound to understand its ionization state at different pH values.[8]
Q4: Can I just use a higher concentration of DMSO to dissolve my compound in the assay?
A4: While DMSO is a powerful and common solvent for preparing stock solutions, using high final concentrations in your biological assay is generally not recommended.[10][11] High concentrations of DMSO can:
-
Exhibit its own biological activity: DMSO is not inert and can affect cell viability, enzyme activity, and other biological processes, leading to artifacts in your data.
-
Cause compound precipitation: When an organic stock solution is added to an aqueous buffer, the compound may precipitate out if the final DMSO concentration is not sufficient to maintain its solubility. This is a common reason for poor assay performance.
-
Interfere with assay components: DMSO can interact with proteins and other macromolecules, potentially altering their conformation and function.
As a general rule, the final concentration of DMSO in most cell-based and biochemical assays should be kept below 0.5%, and ideally below 0.1%.
Section 2: Troubleshooting Guide - A Step-by-Step Approach to Solving Solubility Issues
This section provides a practical, step-by-step guide to troubleshooting and overcoming solubility challenges with your pyrazole derivatives.
Step 1: Characterize Your Compound's Solubility
Before attempting to improve solubility, it's essential to have a baseline understanding of your compound's solubility profile.
-
Protocol 1: Basic Kinetic Solubility Assessment (Turbidimetric Method)
-
Prepare a high-concentration stock solution of your pyrazole derivative in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of your stock solution in your chosen aqueous assay buffer.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength of 620-650 nm.[7][9]
-
The concentration at which a significant increase in turbidity is observed is an estimate of the kinetic solubility.
-
Step 2: Simple Formulation Strategies
If your compound's solubility is insufficient, start with these straightforward formulation approaches.
-
pH Adjustment:
-
If your pyrazole derivative has a basic pKa, try lowering the pH of your assay buffer to increase the proportion of the more soluble protonated form.[1]
-
-
Co-solvents:
-
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[11][12]
-
Commonly used co-solvents in biological assays include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[5][11]
-
It is crucial to test the tolerance of your specific assay system to these co-solvents to avoid introducing artifacts.
-
Step 3: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary.
-
Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble guest molecules, like pyrazole derivatives, forming inclusion complexes with enhanced aqueous solubility.[15][16]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[10][14]
-
-
Surfactants:
-
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[11][17]
-
Non-ionic surfactants like Tween-80 and Polysorbate 80 are often used.[10]
-
Care must be taken as surfactants can also interfere with biological assays, particularly those involving membranes or proteins.
-
-
Nanosuspensions:
Decision-Making Workflow for Solubilization Strategy
Caption: A decision-making workflow for selecting a solubilization strategy.
Section 3: Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments mentioned in this guide.
Protocol 2: Preparation of a Pyrazole Derivative Formulation using HP-β-Cyclodextrin
This protocol describes the preparation of a formulation suitable for in vitro and in vivo studies.
Materials:
-
Pyrazole derivative
-
Dimethyl sulfoxide (DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Sterile vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Initial Solubilization: In a sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO to create a high-concentration stock solution.
-
Cyclodextrin Solution Preparation: In a separate sterile vial, prepare a solution of HP-β-CD in the aqueous buffer. The concentration of HP-β-CD will depend on the specific compound and its complexation efficiency. A common starting point is a 20-40% (w/v) solution.
-
Complexation: Slowly add the DMSO stock solution of the pyrazole derivative to the HP-β-CD solution while vortexing vigorously. The slow addition is crucial to prevent precipitation.
-
Equilibration: Allow the mixture to equilibrate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.
-
Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter to remove any potential precipitates or microbial contamination.
-
Visual Inspection: Before use, visually inspect the solution for any signs of precipitation.
Protocol 3: Thermodynamic Solubility "Shake-Flask" Assay
This protocol outlines the gold-standard method for determining the thermodynamic solubility of a compound.
Materials:
-
Solid pyrazole derivative
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
HPLC or LC-MS/MS system
-
Shaker or rotator
-
Centrifuge
-
Filtration device (e.g., 0.22 µm syringe filters)
Procedure:
-
Sample Preparation: Add an excess amount of the solid pyrazole derivative to a known volume of the aqueous buffer in a sealed vial. "Excess" means that there should be undissolved solid remaining at the end of the experiment.
-
Equilibration: Place the vials on a shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[7]
-
Separation of Solid and Liquid Phases: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Filtration: Carefully remove the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the pyrazole derivative in the filtrate using a validated HPLC or LC-MS/MS method with a standard curve.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer.
Section 4: Data Presentation and Summary
This section provides examples of how to present solubility data in a clear and concise manner.
Table 1: Example Solubility Data for a Model Pyrazole Derivative
| Formulation Vehicle | Solubility (µg/mL) | Notes |
| PBS, pH 7.4 | < 1 | Poorly soluble in aqueous buffer. |
| PBS, pH 5.0 | 15 | Increased solubility at lower pH. |
| 10% Ethanol in PBS | 25 | Co-solvent improves solubility. |
| 20% HP-β-CD in PBS | > 100 | Significant solubility enhancement with cyclodextrin. |
Conclusion
Overcoming the poor solubility of pyrazole derivatives is a critical step in their development as therapeutic agents. By systematically characterizing the solubility of your compounds and employing the appropriate formulation strategies, you can generate reliable and reproducible data in your biological assays. This guide provides a comprehensive framework for addressing these challenges, from fundamental principles to practical experimental protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Aqueous Solubility Assay | Bienta [bienta.net]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. researchgate.net [researchgate.net]
- 19. jddtonline.info [jddtonline.info]
- 20. scispace.com [scispace.com]
- 21. ijpsr.com [ijpsr.com]
- 22. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Navigating the Challenges of Aminopyrazole Ester Production Scale-Up
Welcome to the Technical Support Center for Aminopyrazole Ester Production. This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of aminopyrazole esters from the laboratory bench to a larger scale. As Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your process effectively. The scale-up of any chemical synthesis introduces complexities beyond simple volumetric increases; it magnifies issues related to reaction control, impurity formation, and product isolation that may have been insignificant at the gram scale.[1] This resource is structured to help you anticipate and resolve these challenges, ensuring a robust, reproducible, and scalable process.
Frequently Asked Questions (FAQs)
Q1: We are seeing a significant drop in yield upon scaling up our aminopyrazole ester synthesis. What are the most common culprits?
A1: A drop in yield during scale-up is a frequent challenge and typically points to issues with reaction control that are exacerbated in larger vessels.[2] The primary factors include:
-
Inadequate Mixing: Large reactors have different fluid dynamics. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and reduce the yield of your desired ester.[2]
-
Poor Temperature Control: The synthesis of the pyrazole ring is often exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient.[2] Uncontrolled temperature spikes can accelerate degradation pathways or favor undesired side reactions.
-
Reagent Addition Rate: The rate of addition for reagents, particularly hydrazine derivatives, becomes critical at scale. A rate that was acceptable in the lab may be too fast for a larger volume, causing dangerous exotherms and increased impurity formation.[3]
Q2: Our final product is contaminated with a significant amount of a regioisomeric impurity. How can we improve the selectivity of our reaction?
A2: Regioselectivity is a well-documented challenge in pyrazole synthesis, especially when using unsymmetrical starting materials like a substituted hydrazine.[4][5] The formation of 3-amino versus 5-aminopyrazoles, or different N-substituted isomers, is highly dependent on the reaction conditions.
-
Kinetic vs. Thermodynamic Control: You can often steer the reaction towards a desired isomer by switching between kinetic and thermodynamic control.[6]
-
Thermodynamic Conditions (e.g., neutral or slightly acidic, higher temperatures): These conditions allow for the equilibration of intermediates, favoring the formation of the most stable product. For many aminopyrazole syntheses, this leads to the 5-amino isomer.[4][6]
-
Kinetic Conditions (e.g., strong non-nucleophilic base like sodium ethoxide, low temperatures): These conditions favor the fastest-forming product, which can sometimes be the less stable 3-amino isomer. The base can accelerate the cyclization of the initial, kinetically favored adduct before it has a chance to isomerize.[6]
-
-
Steric Hindrance: The steric bulk of substituents on your hydrazine or your β-dicarbonyl precursor can influence which nitrogen of the hydrazine attacks which electrophilic center, thereby directing the regiochemical outcome.[4]
Q3: We've identified the corresponding carboxylic acid of our ester as a major impurity. What is the cause and how can we prevent this?
A3: The presence of the carboxylic acid is a clear indication of ester hydrolysis. The ester functional group is susceptible to cleavage by water, a reaction that is significantly catalyzed by both acids and bases.[7][8]
-
Work-up Conditions: The aqueous washes during your work-up are the most likely source of this problem. Using strong acids or bases to neutralize the reaction mixture, or prolonged contact time with aqueous layers, will promote hydrolysis.[7]
-
pH Stability: Esters have a pH range in which they are most stable, typically between pH 4 and 6.[8] Operating outside this window during your reaction or purification will increase the rate of hydrolysis.
-
Prevention: The key is to minimize the product's exposure to water, especially under non-neutral pH conditions. Use cold, saturated sodium bicarbonate for neutralization, reduce the time your product spends in biphasic mixtures, and ensure your organic solvents are thoroughly dried before concentration.[7]
Q4: Our crystallization process is inconsistent at a larger scale, leading to variable purity and poor filterability. What should we focus on?
A4: Crystallization is a critical unit operation for purification, but it is sensitive to scale-dependent physical parameters.[1]
-
Control of Supersaturation: This is the driving force for crystallization. At a larger scale, cooling rates and solvent addition rates are slower and less uniform, which can lead to uncontrolled nucleation and the formation of small, impure crystals or oils. A slower, more controlled cooling profile is often necessary.
-
Mixing: The hydrodynamics within a large crystallizer affect particle suspension, growth, and secondary nucleation. The stirrer speed and design must be optimized for the larger vessel to ensure homogeneity without causing excessive crystal breakage.
-
Solvent Selection: The ideal solvent or solvent system should provide good solubility at higher temperatures and poor solubility at lower temperatures, with a wide metastable zone width to allow for controlled crystal growth. This may need to be re-evaluated at scale.
Troubleshooting Guides
Guide 1: High Levels of Regioisomeric Impurities
Problem: Your scaled-up batch of aminopyrazole ester contains an unacceptable level of a regioisomeric byproduct, which is difficult to remove by standard crystallization.
Root Cause Analysis: The formation of regioisomers is fundamentally a competition between different reaction pathways. The outcome is dictated by the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the electrophilicity of the carbonyl and nitrile groups in the precursor, which are in turn influenced by reaction conditions.[4][6]
Solutions:
-
Modify Reaction Conditions to Influence Selectivity:
-
Acid/Base Catalysis: Systematically screen different acidic and basic conditions. As a general starting point, acidic conditions (e.g., acetic acid in toluene) often favor the 5-aminopyrazole isomer (thermodynamic product), while basic conditions (e.g., sodium ethoxide in ethanol) can favor the 3-amino isomer (kinetic product).[4]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy. Perform the reaction at 0 °C or even lower to see if the isomer ratio improves.
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states. Screen a range of solvents (e.g., ethanol, toluene, THF, acetonitrile) to identify one that maximizes the formation of the desired isomer.
-
-
Leverage Steric Effects:
-
If possible, consider modifying the starting materials. Increasing the steric bulk on the hydrazine substituent can disfavor attack by the more hindered internal nitrogen, thus favoring the formation of the 5-aminopyrazole regioisomer.[4]
-
-
Purification Strategy: Salt Formation & Crystallization
-
The different regioisomers will likely have slightly different pKa values. Exploiting this difference can be a powerful purification tool.
-
Protocol: Dissolve the crude mixture of isomers in a suitable organic solvent (e.g., ethyl acetate, isopropanol). Stoichiometrically add an acid (e.g., HCl in isopropanol, p-toluenesulfonic acid) to form the salt. The salt of one isomer may be significantly less soluble than the other, allowing for its selective crystallization and removal by filtration.
-
Guide 2: Product Degradation via Ester Hydrolysis
Problem: Significant amounts of the corresponding carboxylic acid are detected in the crude product after work-up and in the final isolated material.
Root Cause Analysis: The ester bond is being cleaved by water, catalyzed by residual acid or base from the reaction. The risk is highest during aqueous work-up and any subsequent purification steps involving water.[7][]
Solutions:
-
Optimize the Work-up Protocol:
-
Temperature: Perform all aqueous washes with ice-cold solutions. Lowering the temperature dramatically slows the kinetics of the hydrolysis reaction.[7]
-
Neutralization Agent: Avoid using strong bases like NaOH or KOH for neutralization. Use a weak base, such as cold, saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Add it slowly and monitor the pH of the aqueous layer, aiming for a final pH of 7-8.[7]
-
Minimize Contact Time: Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Perform extractions and washes efficiently and proceed immediately to the next step.
-
Brine Wash: After the base wash, perform a final wash with cold, saturated aqueous NaCl (brine). This helps to remove the bulk of the dissolved water from the organic phase.[7]
-
-
Ensure Anhydrous Conditions Post-Work-up:
-
Drying Agent: Use a sufficient amount of an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water from the organic layer before solvent evaporation.
-
Azeotropic Distillation: If the product is stable at elevated temperatures, adding a solvent like toluene and distilling a small amount can help to azeotropically remove residual water before full concentration.
-
-
Consider Non-Aqueous Work-up:
-
If hydrolysis is severe, investigate a non-aqueous work-up. This could involve neutralizing the reaction with a solid base, filtering, and then purifying the product directly, or using chromatography.
-
Experimental Protocols
Protocol 1: General Work-up Procedure to Minimize Ester Hydrolysis
This protocol assumes a reaction has been run in an organic solvent and requires neutralization and extraction.
-
Cooling: Once the reaction is complete (monitored by TLC/HPLC), cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching (if necessary): Slowly add the reaction mixture to a separate vessel containing ice-cold water or a buffer solution (pH ~7).
-
Neutralization: While maintaining the temperature at 0-5 °C, slowly add cold, saturated NaHCO₃ solution dropwise with vigorous stirring. Monitor the pH of the aqueous layer with pH paper, stopping when it reaches 7-8. Be cautious of gas evolution.
-
Extraction: Transfer the mixture to a pre-chilled separatory funnel. Separate the layers promptly. Extract the aqueous layer 1-2 times with the cold organic solvent used in the reaction.
-
Washing: Combine the organic layers and wash once with cold, saturated aqueous NaCl (brine).
-
Drying: Drain the organic layer into a flask and add anhydrous Na₂SO₄. Swirl and let it stand for 15-30 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh, cold solvent. Concentrate the filtrate under reduced pressure at a bath temperature below 40 °C to isolate the crude product.
Data Presentation
Table 1: Solvent Selection for Crystallization of Aminopyrazole Esters
| Solvent Class | Examples | Properties & Considerations |
| Alcohols | Ethanol, Isopropanol (IPA), Methanol | Good for dissolving polar compounds. Often used in combination with an anti-solvent like water or heptane. Can potentially form hydrogen bonds with the product. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Medium polarity solvents, good for a wide range of compounds. Generally have good solubility profiles (high when hot, low when cold). |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Strong, polar solvents. Can be effective but may have high solubility even when cold, leading to lower recovery. |
| Ethers | Methyl tert-butyl ether (MTBE), 2-MeTHF | Lower polarity. Often used as an anti-solvent or for slurrying to remove non-polar impurities. |
| Hydrocarbons | Heptane, Hexane, Toluene | Non-polar. Primarily used as anti-solvents to induce precipitation from more polar solvents. Toluene can be a good solvent for less polar aromatics. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | Very polar, strong solvents. Typically used only when other solvents fail, as they can be difficult to remove and may prevent crystallization. |
Visualization & Workflows
Diagram 1: Troubleshooting Low Yield in Scale-Up
Caption: Troubleshooting workflow for diagnosing the root cause of low yield during scale-up.
Diagram 2: Decision Tree for Managing Regioisomer Formation
Caption: Decision-making process for controlling the formation of regioisomers.
References
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. soc.chim.it [soc.chim.it]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Advanced Strategies for Pyrazole Synthesis
Welcome to the technical support center for advanced pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are seeking to optimize their synthetic routes by minimizing or eliminating byproduct formation. In this guide, we will explore alternative catalytic systems that offer higher selectivity and efficiency compared to traditional methods.
Frequently Asked Questions (FAQs)
Q1: We are observing significant amounts of regioisomeric byproducts in our 1,3-dicarbonyl and hydrazine condensation. How can we improve the regioselectivity?
This is a classic challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds. The formation of two regioisomers occurs because either of the carbonyl groups can react with the substituted or unsubstituted nitrogen of the hydrazine.
Troubleshooting & Solution:
The key to controlling regioselectivity lies in differentiating the reactivity of the two carbonyl groups. Traditional acid or base catalysis often lacks the required specificity.
-
Recommended Alternative Catalyst: Lewis acids, particularly those with tailored steric and electronic properties, can offer remarkable control. For instance, Scandium triflate (Sc(OTf)₃) has been shown to effectively direct the initial condensation to the more sterically accessible carbonyl group.
-
Mechanism of Action: The Lewis acid coordinates to the carbonyl oxygen, enhancing its electrophilicity. In the case of an unsymmetrical diketone, the Lewis acid will preferentially coordinate to the less sterically hindered carbonyl, guiding the nucleophilic attack of the hydrazine to that specific site.
-
Experimental Insight: The choice of solvent is also critical. Less polar solvents can enhance the coordinating effect of the Lewis acid, leading to improved regioselectivity. Consider switching from protic solvents like ethanol to aprotic solvents like dichloromethane (DCM) or toluene.
Q2: Our synthesis is plagued by the formation of Michael addition byproducts, especially when using α,β-unsaturated carbonyl precursors. What catalytic strategies can prevent this?
Michael addition is a common side reaction when using α,β-unsaturated aldehydes or ketones with hydrazines. The initial 1,4-conjugate addition of the hydrazine competes with the desired 1,2-addition to the carbonyl group, leading to the formation of stable, non-cyclized byproducts.
Troubleshooting & Solution:
The goal is to promote the cyclization pathway over the Michael addition. This can be achieved by using catalysts that favor the formation of the pyrazoline intermediate, which then rapidly oxidizes to the pyrazole.
-
Recommended Alternative Catalyst: Iodine-catalyzed systems in the presence of an oxidant have proven highly effective. Molecular iodine (I₂) acts as a mild Lewis acid to activate the carbonyl group for the initial condensation and subsequent cyclization.
-
Mechanism of Action: The reaction proceeds through an in-situ generation of a hydrazone, followed by an iodine-mediated oxidative cyclization. The oxidant, which can be atmospheric oxygen or a mild chemical oxidant like DMSO, facilitates the final aromatization step to the stable pyrazole ring, thus preventing the competing Michael addition pathway.
-
Experimental Insight: Ensure adequate aeration of the reaction mixture if relying on atmospheric oxygen as the terminal oxidant. If the reaction is sluggish, the addition of a co-catalyst, such as a copper salt, can sometimes facilitate the re-oxidation of the catalytic species.
Q3: We are struggling with poor yields and the formation of dimeric or polymeric byproducts when synthesizing tetrasubstituted pyrazoles. Are there any robust catalytic methods for these sterically hindered systems?
The synthesis of sterically congested, tetrasubstituted pyrazoles is notoriously difficult. Traditional methods often require harsh conditions, leading to decomposition and the formation of unwanted side products.
Troubleshooting & Solution:
For these challenging substrates, a highly active and selective catalyst is required to overcome the steric hindrance and promote the desired cyclization.
-
Recommended Alternative Catalyst: Gold-catalyzed intramolecular cyclization of hydrazonyl alkynes is a powerful and atom-economical approach. Gold(I) and Gold(III) complexes are particularly effective in activating the alkyne moiety for nucleophilic attack by the hydrazine nitrogen.
-
Mechanism of Action: The gold catalyst acts as a potent π-acid, coordinating to the alkyne and making it highly electrophilic. This facilitates a 5-endo-dig cyclization, which is typically disfavored under thermal conditions but becomes accessible through gold catalysis. This method avoids the need for pre-functionalized carbonyl compounds and often proceeds under mild conditions.
-
Experimental Insight: The choice of the gold catalyst and its ligands is crucial. For example, catalysts with bulky phosphine ligands can enhance stability and prevent catalyst decomposition. It is also important to use anhydrous solvents, as water can interfere with the catalytic cycle.
Troubleshooting Guide: Comparative Analysis of Catalytic Systems
| Issue | Traditional Catalyst (and its limitation) | Recommended Alternative Catalyst | Key Advantages |
| Poor Regioselectivity | Acetic Acid (non-specific protonation) | Scandium triflate (Sc(OTf)₃) | High regioselectivity, mild conditions |
| Michael Addition Byproducts | Sodium Hydroxide (promotes 1,4-addition) | Iodine (I₂) / O₂ | Suppresses Michael addition, oxidative aromatization |
| Low Yields for Tetrasubstituted Pyrazoles | Sulfuric Acid (harsh, leads to degradation) | Gold(I) Chloride (AuCl) | High efficiency for sterically hindered substrates, atom-economical |
| Formation of Hydrazone Intermediates | None (relies on thermal cyclization) | Copper(II) Triflate (Cu(OTf)₂) | Promotes efficient cyclization of pre-formed hydrazones |
Experimental Protocols
Protocol 1: Scandium Triflate-Catalyzed Regioselective Pyrazole Synthesis
-
To a solution of the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under a nitrogen atmosphere, add Scandium triflate (Sc(OTf)₃, 0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the substituted hydrazine (1.1 mmol) dropwise over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Gold-Catalyzed Synthesis of Tetrasubstituted Pyrazoles
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the hydrazonyl alkyne substrate (0.5 mmol) in anhydrous toluene (2.5 mL).
-
Add the gold(I) catalyst, such as [P(t-Bu)₂-(o-biphenyl)]AuCl (0.01 mmol, 2 mol%), followed by a silver co-catalyst, such as AgOTf (0.01 mmol, 2 mol%).
-
Stir the reaction mixture at the predetermined temperature (e.g., 80 °C) and monitor by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a short pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired tetrasubstituted pyrazole.
Visualizations
Caption: Troubleshooting logic for common pyrazole synthesis issues.
Caption: Simplified mechanism for gold-catalyzed pyrazole synthesis.
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Pyrazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Scaffold
Pyrazole derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their ability to bind to a wide range of biological targets.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are synthetic chameleons, forming the core of drugs with antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][3] Their success is exemplified by blockbuster drugs like Celecoxib (Celebrex), a selective COX-2 inhibitor for treating arthritis, and a growing number of kinase inhibitors approved for cancer therapy, such as Crizotinib and Ruxolitinib.[4][5]
This guide provides a comprehensive, field-proven framework for validating the biological activity of novel pyrazole compounds. Moving beyond a simple checklist of protocols, we will explore the causality behind experimental choices, establish self-validating workflows, and ground our methods in authoritative standards. Our goal is to equip you with the strategy and techniques to rigorously characterize your novel compounds, transforming a promising molecule into a validated lead candidate.
The Strategic Validation Workflow: From Broad Screening to Mechanistic Confirmation
A robust validation strategy is not a linear path but a branching decision tree, where each result informs the next step. The process is designed to efficiently funnel compounds from broad, initial screens to highly specific, mechanism-of-action studies. This workflow ensures that resources are focused on the most promising candidates and that the data generated is reliable and interpretable.
Part 1: Primary Screening - Assessing General Cytotoxicity
The Rationale: Before investigating a specific therapeutic activity, it is crucial to establish a compound's general effect on cell viability. A compound that indiscriminately kills all cells is a pan-assay interference compound (PAIN) or simply a toxin, not a specific drug candidate. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Comparative Analysis: Pyrazoles vs. Standard Cytotoxins
A novel pyrazole compound's cytotoxicity should be benchmarked against known standards. This provides context for its potency and potential therapeutic window.
| Compound | Class | Target Cell Line | IC50 (µM) | Rationale for Comparison |
| Novel Pyrazole (Hypothetical) | Pyrazole Derivative | A549 (Lung Cancer) | 5.2 | Test compound with unknown activity. |
| Doxorubicin | Anthracycline Antibiotic | A549 (Lung Cancer) | 0.8 | Potent, non-specific cytotoxic agent used as a positive control for cell killing. |
| Celecoxib | Pyrazole COX-2 Inhibitor | A549 (Lung Cancer) | >100 | Structurally related compound with a specific target and generally low cytotoxicity.[7] |
| DMSO (0.1%) | Vehicle Control | A549 (Lung Cancer) | N/A | Negative control to ensure the solvent used to dissolve the compound is not toxic. |
Detailed Protocol: MTT Assay for Cell Viability
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Adherent cells (e.g., A549, HEK293).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader (absorbance at 570-600 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your novel pyrazole compounds in culture medium. A common starting range is 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Part 2: Target-Specific Validation - A Kinase Inhibition Case Study
The Rationale: Many pyrazole derivatives owe their therapeutic effects to the inhibition of specific protein kinases.[9][10] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[4] Validating that a novel pyrazole directly inhibits a hypothesized kinase target is a critical step. An in vitro kinase assay directly measures the compound's ability to block the enzymatic activity of a purified kinase, providing definitive evidence of target engagement. Assays like the ADP-Glo™ Kinase Assay are widely used; they quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]
Comparative Analysis: Novel Pyrazole vs. Known Kinase Inhibitors
Performance should be compared against a non-specific inhibitor and a clinically relevant, target-specific inhibitor.
| Compound | Class | Target Kinase | IC50 (nM) | Rationale for Comparison |
| Novel Pyrazole (Hypothetical) | Pyrazole Derivative | JAK2 | 15.5 | Test compound with hypothesized JAK2 activity. |
| Ruxolitinib | Pyrazole JAK Inhibitor | JAK2 | ~3 | Clinically approved, potent, and selective JAK1/2 inhibitor for benchmarking.[4] |
| Staurosporine | Aminoglycoside | Pan-Kinase | ~5 | Potent but non-selective kinase inhibitor; used as a positive control for inhibition. |
Detailed Protocol: In Vitro Kinase Activity Assay (Luminescent)
This protocol is based on the principles of the ADP-Glo™ assay.
Materials:
-
Purified, active kinase (e.g., recombinant JAK2).
-
Kinase-specific substrate peptide.
-
Adenosine 5′-triphosphate (ATP).
-
Kinase Assay Buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 384-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Perform a serial dilution of the novel pyrazole compound in the appropriate buffer with a low percentage of DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the following in order:
-
Kinase Assay Buffer.
-
Test compound or control (e.g., Ruxolitinib, vehicle).
-
Purified kinase enzyme.
-
-
Pre-incubation: Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be close to the Kₘ for the specific kinase to ensure competitive inhibitors are fairly evaluated.[13]
-
Kinase Reaction Incubation: Incubate for 60 minutes at room temperature.[12]
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP and uses the newly synthesized ATP to drive a luciferase reaction, generating a light signal. Incubate for 30 minutes.
-
Measurement: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Normalize the data to controls (0% activity = no enzyme; 100% activity = vehicle control). Plot the percentage of inhibition against the log of the compound concentration and fit to a dose-response curve to calculate the IC50 value.
Part 3: Cellular Confirmation - Verifying the Mechanism of Action
The Rationale: A positive result in a biochemical assay is essential, but it doesn't guarantee the compound works in a complex cellular environment. The compound must be cell-permeable and engage its target within the cell to exert a biological effect. Western blotting is a cornerstone technique to confirm the mechanism of action by measuring the phosphorylation status of a kinase's downstream substrate.[14][15] If the pyrazole inhibitor successfully blocks the kinase in the cell, the phosphorylation of its downstream target should decrease. This provides powerful, self-validating evidence of on-target activity.[16]
Key Considerations for Phospho-Protein Western Blotting:
-
Phosphatase Inhibitors are CRITICAL: Phosphorylation is a labile modification. Phosphatase inhibitors must be included in all lysis buffers to preserve the phosphorylation state of the proteins.[17]
-
Use BSA for Blocking: Do not use milk as a blocking agent. Milk contains casein, a phosphoprotein, which will cause high background noise as it is detected by the phospho-specific antibody.[17]
-
Run a Total Protein Control: Always probe a parallel blot for the total (non-phosphorylated) version of the target protein. This serves as a loading control and confirms that the decrease in the phosphorylated signal is due to inhibition, not a general decrease in the protein level.[16]
Detailed Protocol: Western Blot for Downstream Target Phosphorylation
This protocol describes the detection of phospho-STAT3 (p-STAT3) following treatment of a cell line with a JAK2 inhibitor.
Materials:
-
Cell line expressing the target pathway (e.g., HEL cells with active JAK/STAT signaling).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[17]
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[17]
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-total-STAT3.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of the novel pyrazole inhibitor (e.g., 0.5x, 1x, 5x the biochemical IC50) for a predetermined time (e.g., 2 hours). Include a vehicle (DMSO) control.
-
After treatment, wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.[18]
-
Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[18]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation and Gel Electrophoresis:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 2x SDS-PAGE sample buffer and boil at 95°C for 5 minutes to denature the proteins.[14]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (for Total Protein): To confirm equal loading, the same blot can be stripped of antibodies and re-probed with an antibody against the total STAT3 protein.
Conclusion
The validation of a novel pyrazole compound is a meticulous process that demands scientific rigor and a multi-faceted experimental approach. By systematically progressing from broad cytotoxicity screening to specific biochemical assays and finally to mechanistic confirmation in cellular models, researchers can build a robust data package that substantiates the compound's biological activity. This guide provides a foundational framework, emphasizing the "why" behind each protocol and the importance of self-validating experimental design through the use of appropriate controls and orthogonal assays. Adherence to these principles will not only ensure the integrity of your findings but also significantly enhance the potential for your novel pyrazole compound to advance through the drug discovery pipeline.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 5. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Drug Discovery Workflow - What is it? [vipergen.com]
A Spectroscopic Guide to Differentiating Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate Regioisomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is paramount. In the realm of heterocyclic chemistry, particularly with substituted pyrazoles, regioisomerism presents a frequent and critical challenge. The precise placement of functional groups on the pyrazole ring can drastically alter a molecule's biological activity, pharmacokinetic profile, and patentability. This guide provides an in-depth spectroscopic comparison of two key regioisomers: ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate and its 3-amino counterpart. By leveraging experimental data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will establish a clear and reliable methodology for their differentiation.
The Challenge of Regioisomerism in Pyrazole Synthesis
The synthesis of 5-aminopyrazoles often involves the condensation of a hydrazine with a β-ketonitrile or a similar three-carbon synthons.[1] The use of a substituted hydrazine, such as (4-bromophenyl)hydrazine, can lead to the formation of two possible regioisomers: the desired 5-amino product and the isomeric 3-amino pyrazole. The nucleophilic attack of the substituted nitrogen of the hydrazine at different electrophilic centers of the synthon dictates the final regiochemical outcome. Therefore, robust analytical techniques are essential to confirm the structure of the obtained product.
Synthesis of this compound
A reliable method for the synthesis of the target 5-amino pyrazole involves the reaction of (4-bromophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate. This reaction typically proceeds with high regioselectivity for the 5-amino isomer.
Experimental Protocol: Synthesis
-
To a solution of (4-bromophenyl)hydrazine hydrochloride (1 mmol) in ethanol (20 mL), add triethylamine (1.1 mmol) and stir for 10 minutes at room temperature.
-
Add ethyl (ethoxymethylene)cyanoacetate (1 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[2]
Spectroscopic Comparison of Regioisomers
The following sections detail the key spectroscopic differences between the 5-amino and 3-amino regioisomers, providing a clear basis for their identification.
¹H NMR Spectroscopy: A Tale of Two Protons
¹H NMR spectroscopy is a powerful tool for distinguishing between the two regioisomers. The chemical shift of the pyrazole ring proton (H-3 for the 5-amino isomer and H-5 for the 3-amino isomer) and the protons of the amino group are particularly informative.
| Proton | This compound (Predicted) | Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (Predicted) | Key Differentiator |
| Pyrazole H-3/H-5 | ~ 7.5 - 7.7 ppm (s) | ~ 8.0 - 8.2 ppm (s) | The H-5 proton in the 3-amino isomer is significantly deshielded due to the anisotropic effect of the adjacent C4-ester and the N1-aryl group. |
| NH₂ | ~ 5.5 - 6.0 ppm (br s) | ~ 6.5 - 7.0 ppm (br s) | The amino group at C3 is generally more deshielded than at C5. |
| Aromatic (H-2', H-6') | ~ 7.6 - 7.8 ppm (d) | ~ 7.6 - 7.8 ppm (d) | |
| Aromatic (H-3', H-5') | ~ 7.4 - 7.6 ppm (d) | ~ 7.4 - 7.6 ppm (d) | |
| OCH₂CH₃ | ~ 4.2 - 4.4 ppm (q) | ~ 4.2 - 4.4 ppm (q) | |
| OCH₂CH₃ | ~ 1.3 - 1.5 ppm (t) | ~ 1.3 - 1.5 ppm (t) |
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃.
¹³C NMR Spectroscopy: Unmasking the Carbon Skeleton
The electronic environment of the carbon atoms in the pyrazole ring is distinctly different between the two isomers, leading to noticeable shifts in their ¹³C NMR spectra.
| Carbon | This compound (Predicted) | Ethyl 3-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (Predicted) | Key Differentiator |
| C=O | ~ 165 ppm | ~ 165 ppm | |
| C5 (bearing NH₂) | ~ 150 ppm | ~ 138 ppm | The carbon bearing the amino group (C5 in the 5-amino isomer) is significantly more deshielded. |
| C3 | ~ 140 ppm | ~ 155 ppm | The C3 carbon in the 3-amino isomer is highly deshielded due to the direct attachment of the amino group. |
| C4 | ~ 95 ppm | ~ 100 ppm | |
| Aromatic C-Br | ~ 120 ppm | ~ 120 ppm | |
| Aromatic C-1' | ~ 138 ppm | ~ 138 ppm | |
| Aromatic C-2',6' | ~ 129 ppm | ~ 129 ppm | |
| Aromatic C-3',5' | ~ 125 ppm | ~ 125 ppm | |
| OCH₂CH₃ | ~ 60 ppm | ~ 60 ppm | |
| OCH₂CH₃ | ~ 14 ppm | ~ 14 ppm |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in the molecules. The key vibrational bands to consider are those of the N-H, C=O, and C=N bonds.
| Functional Group | Wavenumber (cm⁻¹) | Expected Observations |
| N-H stretch (amino) | 3300 - 3500 | Both isomers will show two distinct bands in this region, characteristic of a primary amine. The precise positions may differ slightly due to differences in hydrogen bonding. |
| C=O stretch (ester) | 1680 - 1710 | A strong absorption band is expected for the ester carbonyl. Intramolecular hydrogen bonding between the amino group and the ester carbonyl can influence the position of this band. |
| C=N stretch (pyrazole ring) | 1580 - 1620 | Characteristic stretching vibrations of the pyrazole ring. |
Table 3: Key IR Absorption Bands.
Mass Spectrometry (MS): Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) will reveal the molecular ion peak and characteristic fragmentation patterns that can aid in structural confirmation. The fragmentation of the pyrazole ring is a key diagnostic feature.[3]
| Ion | m/z | Expected Fragmentation Pathway |
| [M]⁺ | 310/312 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |
| [M - C₂H₅O]⁺ | 265/267 | Loss of the ethoxy group from the ester. |
| [M - C₂H₅O₂C]⁺ | 237/239 | Loss of the entire ethoxycarbonyl group. |
| [Br-Ph-N₂]⁺ | 183/185 | Fragmentation of the pyrazole ring. |
Table 4: Expected Key Fragments in the Mass Spectrum.
Analytical Workflow
The following workflow is recommended for the unambiguous identification of the synthesized regioisomer.
Conclusion
The differentiation of this compound and its 3-amino regioisomer is readily achievable through a systematic application of standard spectroscopic techniques. While MS and IR can confirm the overall molecular formula and the presence of key functional groups, ¹H and ¹³C NMR spectroscopy are the definitive tools for unambiguous structural assignment. The significant downfield shift of the pyrazole ring proton in the 3-amino isomer provides a clear and reliable diagnostic marker. By following the experimental and analytical protocols outlined in this guide, researchers can confidently determine the regiochemical outcome of their synthesis and proceed with their drug discovery and development efforts with a well-characterized molecule.
References
ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate vs other pyrazole-based kinase inhibitors
An In-Depth Technical Guide to Pyrazole-Based Kinase Inhibitors: A Comparative Analysis
In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets.[1] The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to form the foundation of potent and selective kinase inhibitors.[2][3][4][5] This guide provides a comparative analysis of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a versatile building block, against established pyrazole-based kinase inhibitors, offering field-proven insights for researchers and drug development professionals.
The Central Role of the Pyrazole Moiety
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. Its prevalence in approved kinase inhibitors, such as Crizotinib, Ruxolitinib, and Encorafenib, stems from its unique physicochemical properties.[2][4] The scaffold's planarity and ability to act as both a hydrogen bond donor and acceptor allow it to mimic the adenine region of ATP, enabling competitive binding to the kinase active site. This bioisosteric versatility makes it an ideal starting point for designing novel therapeutics.[4]
Compound in Focus: this compound
This compound serves as a quintessential example of a pyrazole-based scaffold used in the synthesis of more complex, biologically active molecules.[6]
-
Chemical Identity:
-
Role in Drug Discovery: this compound is primarily utilized as a key intermediate in the synthesis of novel compounds targeting cancer and inflammatory diseases.[6] The presence of a bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of chemical space to optimize potency and selectivity. The amino group and ethyl ester functionalities offer further sites for modification.
-
Synthesis Overview: The synthesis of such pyrazoles typically involves the condensation of a substituted hydrazine with a β-ketoester or an equivalent precursor. For instance, reacting (4-bromophenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate provides a direct route to the pyrazole core.[8]
While this specific molecule is a building block rather than a characterized inhibitor, its structure is representative of the core found in many potent kinase inhibitors. Its value lies in its potential for elaboration into targeted therapies.
Comparative Analysis with Marketed Pyrazole-Based Inhibitors
To understand the potential of scaffolds like this compound, we compare it with a well-established, multi-kinase inhibitor, Regorafenib, and a benchmark broad-spectrum inhibitor, Staurosporine.
Regorafenib (Stivarga®)
Regorafenib is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases.[9][10] Its clinical success in treating metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC) underscores the power of the pyrazole scaffold.[11][12]
-
Mechanism of Action: Regorafenib exerts its anti-tumor activity by inhibiting multiple kinases involved in tumor angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[10][11][13]
-
Signaling Pathways: Its primary impact is on the MAPK/ERK pathway, which governs cell proliferation, and the VEGFR pathway, which is essential for angiogenesis.[14][15][16]
Staurosporine (Benchmark Inhibitor)
Staurosporine, a natural product isolated from Streptomyces staurosporeus, is not a pyrazole but serves as a crucial reference compound in kinase research.[17][18]
-
Mechanism of Action: It is a potent, ATP-competitive, and broad-spectrum inhibitor of a vast number of protein kinases, including Protein Kinase C (PKC), PKA, and many others.[19] Its broad activity makes it an excellent positive control in kinase inhibition assays but unsuitable as a targeted therapeutic due to off-target effects.
Quantitative Data Comparison
The following table summarizes the key characteristics and inhibitory activities of the selected compounds.
| Feature | This compound | Regorafenib | Staurosporine |
| Structure | Pyrazole core with bromophenyl substitution | Complex diphenylurea-pyrazole structure | Indolocarbazole alkaloid |
| Type | Synthetic intermediate / Scaffold | Multi-kinase inhibitor (Targeted Therapy) | Broad-spectrum inhibitor (Research Tool) |
| Primary Kinase Targets | Not characterized; used for synthesis | VEGFR1/2/3, TIE2, PDGFR-β, FGFR, KIT, RET, BRAF[11][13] | Pan-kinase inhibitor (PKC, PKA, CDK1/2, etc.)[17] |
| IC₅₀ Values | N/A | VEGFR2: ~1.5 nMBRAF: ~28 nMPDGFR-β: ~22 nMKIT: ~7 nM | PKC: ~0.7-3 nM[18]PKA: ~8 nMCDK1/cyclin B: ~5 nM[17] |
| Therapeutic Use | Research and Development[6] | mCRC, GIST, HCC[9][13] | None (too non-selective); used as a research tool |
Key Experimental Protocols for Inhibitor Characterization
Validating a kinase inhibitor requires a multi-step approach, moving from direct enzyme inhibition to cellular effects. Here are the core, self-validating protocols.
Protocol 1: In Vitro Kinase Assay (IC₅₀ Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.
Causality: The principle is straightforward: active kinases consume ATP. The amount of remaining ATP is inversely proportional to kinase activity. By measuring luminescence from a luciferase-based reaction that uses ATP, we can quantify kinase inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., Regorafenib) and a control inhibitor (e.g., Staurosporine) in the assay buffer. A DMSO control is essential.
-
Prepare a 2X ATP solution in the assay buffer. The concentration should be at or near the Kₘ for the specific kinase.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of the inhibitor dilutions or controls to the appropriate wells.
-
Add 10 µL of the 2X kinase/substrate solution to all wells.
-
Incubate for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation:
-
Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
Incubate for 60 minutes at 30°C. The duration may need optimization depending on the kinase's turnover rate.
-
-
Signal Detection:
-
Add 20 µL of a detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Incubate for 30-40 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Workflow Diagram:
Caption: Workflow for an in vitro biochemical kinase assay.
Protocol 2: Western Blot for Cellular Target Engagement
This protocol assesses whether the inhibitor affects the kinase's activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Causality: A potent kinase inhibitor should reduce the phosphorylation of its known substrates in treated cells. This is detected using phospho-specific antibodies. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins during sample preparation.[20] Using BSA instead of non-fat milk for blocking is often recommended for phospho-antibodies to reduce background from phosphoproteins like casein found in milk.[20]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line with an activating BRAF mutation for Regorafenib) and grow to 70-80% confluency.
-
Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2-6 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4X SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[21]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA in TBST for phospho-antibodies).[20]
-
Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-MEK for the BRAF pathway) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using a digital imager or X-ray film.
-
-
Analysis and Validation:
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., total MEK) and a loading control (e.g., β-actin or GAPDH) to ensure the observed changes are due to altered phosphorylation, not changes in protein levels.
-
Protocol 3: Cell Viability Assay
This assay measures the overall effect of the inhibitor on cell proliferation and survival.
Causality: Inhibiting kinases crucial for cell proliferation and survival should lead to a decrease in the number of viable cells. Assays like CellTiter-Glo® quantify ATP levels, which serve as an indicator of metabolic activity and cell viability.[22]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of the inhibitor for a prolonged period (e.g., 72 hours).[22]
-
Viability Measurement:
-
Equilibrate the plate and the detection reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate to stabilize the signal.
-
-
Data Acquisition: Measure luminescence or absorbance, depending on the assay type.
-
Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the log of inhibitor concentration.
Signaling Pathway Visualization
Understanding the biological context is paramount. The following diagrams illustrate the key pathways targeted by pyrazole-based inhibitors like Regorafenib.
MAPK/ERK Signaling Pathway
This pathway is a central regulator of cell growth and division and is frequently mutated in cancer.[23][24][25] BRAF is a key kinase in this cascade.[14][26]
Caption: The MAPK/ERK signaling cascade and the inhibitory action of Regorafenib on BRAF.
VEGFR Signaling Pathway
This pathway is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15][27][28]
Caption: The VEGFR-2 signaling pathway and its inhibition by Regorafenib.
Conclusion and Future Directions
While this compound is a foundational scaffold, its true potential is realized through medicinal chemistry efforts that transform it into potent and selective drugs like Regorafenib. The comparative analysis demonstrates that successful kinase inhibitors are characterized not just by their core structure but by the specific functional groups that dictate their target profile and pharmacokinetic properties. The protocols and pathways detailed herein provide a robust framework for researchers to evaluate novel pyrazole derivatives, guiding the development of the next generation of targeted therapies. The continuous exploration of this privileged scaffold promises to yield new therapeutics for a range of diseases, from cancer to inflammatory disorders.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. prepchem.com [prepchem.com]
- 9. Regorafenib - Wikipedia [en.wikipedia.org]
- 10. What is Regorafenib used for? [synapse.patsnap.com]
- 11. Regorafenib - NCI [dctd.cancer.gov]
- 12. Regorafenib. | Semantic Scholar [semanticscholar.org]
- 13. ClinPGx [clinpgx.org]
- 14. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellagentech.com [cellagentech.com]
- 18. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 19. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. news-medical.net [news-medical.net]
- 25. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 26. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 27. cusabio.com [cusabio.com]
- 28. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
comparative analysis of the anti-inflammatory activity of pyrazole derivatives
A Comparative Guide to the Anti-Inflammatory Activity of Pyrazole Derivatives
This guide provides a , designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, structure-activity relationships, and the experimental data that substantiate the efficacy of these compounds, moving beyond a simple recitation of facts to explain the causality behind experimental choices and compound design.
Introduction: The Challenge of Inflammation and the Rise of Pyrazole Scaffolds
Inflammation is a fundamental protective response by the body to injury or infection, involving a complex cascade of mediators like prostaglandins and cytokines.[1] While acute inflammation is essential for healing, chronic inflammation is a driver of numerous pathologies, including rheumatoid arthritis and inflammatory bowel disease.[1][2] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen have been the cornerstone of treatment.[1] However, their therapeutic action is often marred by significant side effects, primarily gastrointestinal issues, due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[1][3]
This therapeutic gap spurred the development of agents with a more refined mechanism of action. The five-membered heterocyclic pyrazole ring has emerged as a privileged scaffold in medicinal chemistry, capable of forming the basis for potent and selective anti-inflammatory drugs.[4][5] The commercial success of the pyrazole derivative celecoxib, a selective COX-2 inhibitor, validated this approach, demonstrating potent anti-inflammatory effects with a reduced risk of gastrointestinal toxicity compared to traditional NSAIDs.[1][3] This guide will explore the landscape of pyrazole derivatives, comparing their activities and elucidating the scientific principles that guide their development.
The Core Mechanism: Selective Inhibition of Cyclooxygenase-2 (COX-2)
The primary anti-inflammatory mechanism of most pyrazole derivatives is the inhibition of prostaglandin biosynthesis.[4] This is achieved by targeting cyclooxygenase (COX), the enzyme that converts arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4]
There are two primary isoforms of this enzyme:
-
COX-1: A constitutive enzyme expressed in most tissues, responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[4] Inhibition of COX-1 is largely responsible for the gastrointestinal side effects of traditional NSAIDs.[3]
-
COX-2: An inducible enzyme, its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4] It is the primary source of prostaglandins in pathological inflammatory states.
The therapeutic goal is to selectively inhibit COX-2 while sparing COX-1, thereby reducing inflammation without disrupting the protective functions of the constitutive enzyme. Many pyrazole derivatives, including the well-known drug Celecoxib, achieve this selectivity, which forms the basis of their improved safety profile.[1][6]
Comparative Performance of Pyrazole Derivatives
The efficacy of an anti-inflammatory agent is quantified by its ability to inhibit the target enzyme (in vitro) and reduce inflammation in a biological system (in vivo). A crucial metric is the Selectivity Index (SI) , calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2, which is a desirable trait for minimizing side effects.
Below is a comparative summary of data synthesized from various studies.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Selected Pyrazole Derivatives
| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Celecoxib (Standard) | ~15 | ~2.16 | ~6.9 - 8.6 | [7][8] |
| Indomethacin (Standard) | 0.1 | 1.8 | 0.05 | [4] |
| Derivative 5f (Trimethoxy) | 14.34 | 1.50 | 9.56 | [8] |
| Derivative 6f (Trimethoxy) | 9.56 | 1.15 | 8.31 | [8] |
| Benzothiophen-2-yl Pyrazole | 5.40 | 0.01 | 344.56 | [9] |
| Methoxy-substituted Pyrazole | >100 | 11.45 | >8.73 | [7] |
IC₅₀: The half maximal inhibitory concentration. A lower value indicates higher potency.
Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema Model
| Compound (Dose) | Edema Inhibition (%) at 3h | Reference |
|---|---|---|
| Celecoxib (10 mg/kg) | 58 - 82.8% | [7][9] |
| Indomethacin (10 mg/kg) | ~55% | [1] |
| Pyrazoline 2d | > Indomethacin | [4] |
| Pyrazoline 2e | > Indomethacin | [4] |
| Methoxy-substituted Pyrazoles (10 mg/kg) | 62.61 - 88.28% | [9] |
| 3,5-diarylpyrazoles | 65 - 80% |[1] |
Analysis of Performance: The data clearly illustrates the potent and selective nature of pyrazole derivatives. Novel synthesized compounds like the trimethoxy derivatives 5f and 6f show COX-2 inhibitory potency and selectivity comparable or superior to Celecoxib.[8] The Benzothiophen-2-yl pyrazole derivative demonstrates exceptionally high selectivity, making it a highly promising candidate for further development.[9] The in vivo data from the carrageenan-induced paw edema model corroborates the in vitro findings, with many novel pyrazole and pyrazoline derivatives showing edema inhibition that surpasses standard drugs like Indomethacin and even Celecoxib.[1][4][9] This strong correlation between potent in vitro COX-2 inhibition and significant in vivo anti-inflammatory effect is a cornerstone of the drug discovery process in this field.
Key Experimental Protocols: A Self-Validating System
The trustworthiness of comparative data hinges on robust and standardized experimental protocols. Below are methodologies for the two most critical assays in this field. The causality behind the choice of reagents and steps is explained to provide a deeper understanding.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)
This assay directly measures a compound's ability to inhibit the enzymatic activity of isolated COX-1 and COX-2.
-
Principle: The assay quantifies the amount of Prostaglandin E2 (PGE2) produced by the COX enzyme from its substrate, arachidonic acid. An effective inhibitor will reduce the amount of PGE2 produced.
-
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated in a reaction buffer (e.g., Tris-HCl) containing a heme cofactor, which is essential for enzyme activity.
-
Compound Incubation: The test pyrazole derivative, dissolved in a suitable solvent like DMSO, is added to the enzyme preparation at various concentrations. This mixture is incubated for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Quenching: After a set time (e.g., 2 minutes), the reaction is stopped by adding a strong acid (e.g., HCl). This denatures the enzyme and prevents further prostaglandin production.
-
Quantification of PGE2: The amount of PGE2 produced is measured using a competitive Enzyme Immunoassay (EIA) kit. The colorimetric signal is inversely proportional to the amount of PGE2 in the sample.
-
Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is then calculated from this curve.
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is the most widely used and validated model for assessing acute inflammation.[10]
-
Principle: Carrageenan, a seaweed extract, is a phlogistic (inflammation-inducing) agent that, when injected into a rat's paw, elicits a reproducible inflammatory response characterized by swelling (edema).[10] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Methodology:
-
Animal Acclimatization: Wistar rats or similar models are acclimatized to laboratory conditions for at least one week. They are fasted overnight before the experiment to ensure uniform drug absorption.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer. This serves as the baseline (V₀).
-
Compound Administration: Animals are divided into groups. The control group receives the vehicle (e.g., 0.5% Carboxymethyl Cellulose), the standard group receives a known anti-inflammatory drug (e.g., Celecoxib), and the test groups receive the pyrazole derivative at different doses, typically administered orally or intraperitoneally.[4][10]
-
Induction of Inflammation: After a specific period to allow for drug absorption (e.g., 30-60 minutes), a 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar tissue of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours). This is the post-treatment volume (Vₜ).
-
Data Analysis:
-
The volume of edema is calculated as: Edema = Vₜ - V₀.
-
The percentage inhibition of edema for each group is calculated using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
-
Structure-Activity Relationships (SAR): Designing Better Inhibitors
The anti-inflammatory potency and COX-2 selectivity of pyrazole derivatives are highly dependent on the nature and position of substituents on the pyrazole core.[6] Understanding these Structure-Activity Relationships (SAR) is crucial for the rational design of new, more effective drugs.
-
Substituents at N-1 and C-5: For many diarylpyrazoles, like Celecoxib, having two adjacent aryl (phenyl) rings at the C-3 and C-5 positions is a common feature. However, it's the specific substitutions on these rings that drive selectivity. A key feature for COX-2 selectivity is the presence of a sulfonamide (-SO₂NH₂) or a similar group (like -SO₂Me) on one of the phenyl rings.[7] This group can insert into a secondary hydrophilic pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.
-
Substituents at C-3: The nature of the group at the C-3 position significantly influences potency. Electron-withdrawing groups, such as trifluoromethyl (-CF₃), on an adjacent phenyl ring can enhance activity.[1]
-
General Scaffold: The 1,5-diarylpyrazole scaffold is a well-established pharmacophore for potent and selective COX-2 inhibition.[6] Modifications to this core, such as fusing other heterocyclic rings, can lead to compounds with dual activities, for instance, inhibiting both COX-2 and 5-lipoxygenase (5-LOX).[1]
Conclusion and Future Directions
Future research is likely to focus on developing pyrazole hybrids that target multiple inflammatory pathways simultaneously (e.g., dual COX-2/5-LOX inhibitors) to achieve broader and more potent anti-inflammatory effects.[1] Furthermore, exploring their application in inflammation-associated diseases like cancer and neurodegeneration remains a promising frontier.[6][14] The systematic application of the experimental workflows and SAR principles discussed in this guide will be instrumental in advancing these next-generation therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Compounds
Introduction: The Privileged Pyrazole Scaffold and the Imperative of Selectivity
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties have led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of clinical conditions, from inflammation to cancer.[1][2][3] Pyrazole-containing compounds are particularly prominent as kinase inhibitors, playing crucial roles in oncology, immunology, and neurodegenerative disorders.[4][5] The substituents around the pyrazole core are critical in defining the potency and selectivity of these inhibitors.[4]
However, this structural versatility comes with a significant challenge: the potential for cross-reactivity, or "off-target" binding. The interaction of a drug candidate with unintended proteins is a primary driver of adverse drug reactions (ADRs) and a major cause of costly failures in clinical trials.[6][7][8] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory checkbox but a cornerstone of successful drug development. It enables a data-driven approach to lead optimization, mitigating off-target effects while preserving on-target efficacy.[9]
This guide provides an in-depth comparison of cross-reactivity profiling strategies for pyrazole-based compounds. We will explore the causality behind key experimental choices, present detailed, self-validating protocols for essential assays, and analyze the profiles of representative compounds to provide actionable insights for researchers, scientists, and drug development professionals.
Part 1: The Strategic Framework for Cross-Reactivity Profiling
A comprehensive cross-reactivity assessment is a multi-stage process designed to systematically identify and characterize off-target interactions. The goal is to build a detailed "selectivity map" for a given compound, moving from broad, high-throughput screens to more focused, physiologically relevant assays.
The logical flow of this process is crucial. We begin with a wide net to catch all potential interactions and progressively refine our understanding to confirm which of these interactions are relevant in a cellular and, ultimately, a clinical context.
Caption: A strategic workflow for pyrazole compound cross-reactivity profiling.
Part 2: Comparative Analysis of Pyrazole-Based Kinase Inhibitors
To illustrate the spectrum of selectivity among pyrazole-based drugs, we will compare three well-characterized compounds: Celecoxib (a selective COX-2 inhibitor with known off-targets), Sunitinib (a multi-targeted kinase inhibitor), and Ruxolitinib (a selective JAK inhibitor).
Case Study 1: Celecoxib - The "Selective" Inhibitor
Celecoxib was designed as a selective cyclooxygenase-2 (COX-2) inhibitor to provide anti-inflammatory effects with reduced gastrointestinal side effects compared to non-selective NSAIDs.[10][11] However, subsequent studies revealed that at therapeutic concentrations, it interacts with other proteins, contributing to both its anti-cancer properties and potential side effects.
Case Study 2: Sunitinib - The Multi-Targeted Workhorse
Sunitinib is an oral multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and GIST.[12] It potently inhibits VEGFRs, PDGFRs, KIT, and other kinases.[12][13] Its broad activity spectrum is key to its efficacy but also the source of significant off-target liabilities, most notably cardiotoxicity.[14][15] This toxicity is not primarily linked to its intended targets but to the off-target inhibition of kinases like AMP-activated protein kinase (AMPK).[15][16]
Case Study 3: Ruxolitinib - A More "Focused" Inhibitor
Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. It is used to treat myelofibrosis and polycythemia vera. While highly selective for the JAK family, profiling against the broader kinome is essential to understand its complete safety profile.
Quantitative Cross-Reactivity Data
The following table summarizes representative cross-reactivity data for our case-study compounds. This data is illustrative and compiled from various public sources and typical screening panel results.
| Target Class | Target | Celecoxib (IC50 / % Inh @ 10µM) | Sunitinib (IC50 / % Inh @ 1µM) | Ruxolitinib (IC50 / % Inh @ 1µM) | Potential Implication |
| Primary Target(s) | PTGS2 (COX-2) | ~40 nM | >10 µM | >10 µM | Anti-inflammatory |
| KDR (VEGFR2) | >10 µM | ~9 nM | >10 µM | Anti-angiogenic | |
| PDGFRβ | >10 µM | ~2 nM | >10 µM | Anti-angiogenic | |
| JAK1 | >10 µM | 260 nM | ~3.3 nM | Immunosuppression | |
| JAK2 | >10 µM | 260 nM | ~2.8 nM | Myelosuppression | |
| Key Off-Targets | PTGS1 (COX-1) | ~1.5 µM | >10 µM | >10 µM | GI Toxicity |
| PDK1 | ~5 µM | 95% | 15% | Apoptosis Induction | |
| GSK3β | ~15 µM | 88% | 25% | Apoptosis Regulation[17] | |
| AMPK | Inactive | ~1 µM | Inactive | Cardiotoxicity[15][16] | |
| KIT | >10 µM | ~15 nM | >10 µM | Dermatologic Effects[14] | |
| FLT3 | >10 µM | ~20 nM | >10 µM | Myelosuppression | |
| ROCK2 | 45% | 92% | 18% | Vasodilation/Hypotension | |
| hERG (Channel) | 18% | 35% | 12% | Cardiac Arrhythmia Risk |
Part 3: Gold-Standard Experimental Methodologies
The reliability of any cross-reactivity profile hinges on the quality and rigor of the experimental assays used. Here, we provide detailed, self-validating protocols for two critical methodologies: broad kinase profiling and cellular target engagement.
Methodology 1: In Vitro Kinase Profiling (Radiometric Assay)
Causality: The radiometric kinase activity assay is considered the "gold standard" because it directly measures the enzymatic transfer of a radiolabeled phosphate from ATP to a substrate.[18] This method avoids the potential for interference common in fluorescence- or luminescence-based coupled assays. It provides a direct, unambiguous measure of inhibition.
Experimental Protocol: HotSpot℠ Radiometric Kinase Assay
-
Compound Preparation:
-
Solubilize test compounds (e.g., pyrazole derivatives) in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final concentration).
-
Perform serial dilutions in DMSO for dose-response curves.
-
-
Reaction Mixture Preparation (per well):
-
Prepare a master mix containing reaction buffer (e.g., HEPES, pH 7.5, with MgCl₂, MnCl₂, and BSA), the required concentration of the specific kinase, and its corresponding peptide or protein substrate.
-
Add DTT and Brij-35 to the master mix.
-
-
Assay Procedure:
-
Dispense 1 µL of the 100X compound stock or DMSO (vehicle control) into a 96-well plate.
-
Add 50 µL of the kinase/substrate master mix to each well and incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 50 µL of 2X [γ-³³P]-ATP solution (prepared in reaction buffer). The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibitors are fairly evaluated.
-
Incubate the reaction for a predetermined time (e.g., 60-120 minutes) at 30°C. The incubation time must be within the linear range of the enzyme kinetics, determined during assay validation.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by spotting 10 µL of the reaction mixture onto a P81 phosphocellulose filtermat. The positively charged filter paper binds the negatively charged phosphorylated substrate.[18]
-
Wash the filtermat 3-4 times in a 0.75% phosphoric acid solution to remove unreacted [γ-³³P]-ATP.
-
Air dry the filtermat completely.
-
Seal the mat in a sample bag with scintillation fluid and count using a beta scintillation counter.
-
-
Data Analysis & Self-Validation:
-
Controls: Include a "no enzyme" control to determine background radiation and a "vehicle" (DMSO) control representing 0% inhibition (maximum activity). A known potent inhibitor for the kinase should be included as a positive control.
-
Calculation: Calculate percent inhibition relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
IC50 Determination: For dose-response experiments, plot % inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Trustworthiness: The assay's validity is confirmed by a Z'-factor > 0.5, calculated from the positive and vehicle controls, ensuring a robust assay window.
-
Methodology 2: Cellular Thermal Shift Assay (CETSA®)
Causality: While in vitro assays confirm biochemical inhibition, they don't prove a compound engages its target in the complex milieu of a living cell. CETSA directly measures drug-target interaction in intact cells or tissues.[19][20] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[21][22] This provides definitive evidence of target engagement in a physiologically relevant environment.[23]
Caption: The principle and workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Divide the cell suspension into two aliquots: one for the test compound (e.g., 10 µM Sunitinib) and one for the vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1 hour at 37°C to allow for compound uptake and target binding.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into separate PCR tubes for each temperature point (e.g., 37, 42, 47, 52, 57, 62, 67°C).
-
Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by 3 minutes at 25°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C. This step is critical as it pellets the heat-induced aggregated proteins.[24]
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Determine the protein concentration of each supernatant using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Denature the samples in Laemmli buffer and resolve them via SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a standard Western blot using a validated primary antibody specific to the target protein (e.g., anti-AMPK).
-
Incubate with an HRP-conjugated secondary antibody and visualize using an ECL substrate.[16]
-
-
Data Analysis & Self-Validation:
-
Controls: The 37°C sample serves as the baseline for 100% soluble protein. A loading control (e.g., GAPDH, Actin) should be probed on the same blot to ensure equal protein loading, although its melt curve may differ from the target's.
-
Analysis: Quantify the band intensities for each temperature point using densitometry software (e.g., ImageJ).
-
Melt Curve: Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Isothermal Dose-Response (ITDRF): To quantify potency, treat cells with a range of compound concentrations and heat all samples at a single, fixed temperature (chosen from the melt curve where a significant stabilization window is observed). Plotting the soluble protein fraction against drug concentration yields a dose-response curve from which an EC50 can be derived.[24]
-
Conclusion: From Data to Decisions
Profiling the cross-reactivity of pyrazole-based compounds is an essential, data-driven process that directly impacts the safety and success of a drug development program. An early, comprehensive understanding of a compound's selectivity profile allows for the rational design of safer, more effective medicines. By moving from broad biochemical screens to definitive cellular target engagement assays, researchers can build a robust data package that distinguishes promising candidates from problematic ones. The methodologies and comparative data presented in this guide provide a framework for making these critical decisions with confidence, ultimately de-risking clinical development and accelerating the path to novel therapeutics.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 8. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-Targeted Metabolomics Analysis of the Effects of Tyrosine Kinase Inhibitors Sunitinib and Erlotinib on Heart, Muscle, Liver and Serum Metabolism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Celecoxib promotes c-FLIP degradation through Akt-independent inhibition of GSK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. benchchem.com [benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Synthesis of Ethyl 5-Amino-1-Aryl-1H-Pyrazole-4-Carboxylates: An Evaluation of Efficacy
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. Among its derivatives, ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates are particularly valuable intermediates due to their versatile functional groups, which allow for a wide range of subsequent chemical modifications. The efficient and regioselective synthesis of these compounds is therefore of paramount importance. This guide provides a critical comparison of the most prevalent synthetic routes to these key building blocks, offering insights into their mechanisms, experimental protocols, and overall efficacy to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to Synthetic Strategies
The synthesis of ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates primarily revolves around the construction of the pyrazole ring from acyclic precursors. The key challenge lies in controlling the regioselectivity of the cyclization to obtain the desired 1,5-disubstituted-4-carboxylate isomer. This guide will focus on the two most widely employed and mechanistically distinct approaches: the condensation of aryl hydrazines with ethyl (ethoxymethylene)cyanoacetate (EMCA) and the reaction of aryl hydrazines with β-ketonitriles, including multicomponent variations. We will also briefly discuss an alternative route commencing from isoxazole precursors.
Route 1: Condensation of Aryl Hydrazines with Ethyl (Ethoxymethylene)cyanoacetate (EMCA)
This is arguably the most direct and frequently utilized method for accessing the title compounds. The reaction proceeds via a one-pot condensation of a substituted aryl hydrazine with ethyl (ethoxymethylene)cyanoacetate.
Mechanistic Insights
The reaction is initiated by a nucleophilic attack of the more nucleophilic nitrogen of the aryl hydrazine onto the electron-deficient β-carbon of the ethoxymethylene group of EMCA, leading to the displacement of the ethoxy group. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine intermediate attacks the nitrile carbon, forming the 5-aminopyrazole ring. The high regioselectivity for the 1-aryl-5-amino isomer is a key advantage of this method.
Caption: Workflow for the synthesis of ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates via the EMCA route.
Experimental Protocol: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[1]
-
Reactant Preparation: Dissolve phenylhydrazine (31.9 g) and ethyl (ethoxymethylene)cyanoacetate (50.0 g) in ethanol (500 ml).
-
Reaction: Reflux the solution for 6 hours.
-
Crystallization: Allow the mixture to stand for approximately 48 hours.
-
Second Reflux: Reflux the mixture for an additional 8 hours.
-
Precipitation: Pour the reaction mixture into ice water.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Recrystallize the solid from ethanol to yield the final product.
Efficacy and Considerations
This method is lauded for its simplicity and high regioselectivity.[1] However, the reaction can require extended reflux times, and the yields can be moderate, as exemplified by the 44% yield reported in the provided protocol.[2] The choice of solvent can influence the reaction rate and yield, with ethanol being a common and effective medium.[1] For aryl hydrazine hydrochlorides, a pre-neutralization step with a base like triethylamine is necessary.[1]
Route 2: Condensation of Aryl Hydrazines with β-Ketonitriles
A more classical and versatile approach to 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine.[3][4][5][6] This method can be performed as a two-component reaction or as part of a multicomponent setup.
Mechanistic Insights
The reaction proceeds through the initial formation of a hydrazone by the condensation of the aryl hydrazine with the ketone carbonyl of the β-ketonitrile. Subsequent intramolecular cyclization, where the other nitrogen of the hydrazine attacks the nitrile carbon, affords the 5-aminopyrazole.[3] The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both the β-ketonitrile and the hydrazine.
Caption: Workflow for the synthesis of ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates via the β-ketonitrile route.
Experimental Protocol: Multicomponent Synthesis of a Pyrazole Derivative[7]
While a direct protocol for the title compound via a simple two-component reaction is not detailed in the provided search results, a representative multicomponent reaction protocol is presented below. This illustrates the general principles that could be adapted.
-
Reactant Suspension: Prepare a stirred suspension of hydrazine dihydrochloride (10 mmol) in water (20 ml) with ammonium acetate (1 g).
-
Addition of Components: Add the enaminone (10 mmol), benzaldehyde (10 mmol), and ethyl cyanoacetate (10 mmol) to the suspension.
-
Reaction: Heat the reaction mixture at reflux for 1 hour.
-
Cooling and Precipitation: Allow the mixture to cool to room temperature.
-
Isolation and Purification: Filter the formed precipitate and crystallize from ethanol to obtain the pure product.
Efficacy and Considerations
The β-ketonitrile route is highly versatile, allowing for a wide range of substituents on the pyrazole ring. Multicomponent variations of this reaction are particularly attractive from a green chemistry perspective, often utilizing water as a solvent and proceeding in a one-pot fashion with simple work-up procedures.[7][8] The yields in these multicomponent reactions can be good to excellent. However, the synthesis of the β-ketonitrile precursor itself can add an extra step to the overall process. The regioselectivity can also be a concern, with the potential for the formation of the 3-amino isomer, although in many cases, the 5-amino product is predominantly formed.[3]
Alternative Route: Synthesis from Isoxazoles
An interesting, though less common, approach involves the ring transformation of isoxazoles into 5-aminopyrazoles.[4][9]
Mechanistic Insights
This transformation can be achieved in a single step by treating the isoxazole with hydrazine, which acts to both open the isoxazole ring to an unisolated β-ketonitrile intermediate and subsequently form the aminopyrazole.[9] Alternatively, a two-step process involves ring opening of the isoxazole with a base to generate the β-ketonitrile, followed by the addition of acid and hydrazine to effect the cyclization.[9]
Efficacy and Considerations
The one-step method is straightforward but can be slow and produce byproducts.[9] The two-step method is often faster, proceeds at lower temperatures, and can result in higher purity products.[9] However, the yield can be substrate-dependent. This route offers a valuable alternative when the corresponding isoxazole precursors are readily available.
Comparative Analysis
| Feature | Route 1: EMCA Condensation | Route 2: β-Ketonitrile Condensation | Alternative Route: From Isoxazoles |
| Starting Materials | Aryl hydrazines, Ethyl (ethoxymethylene)cyanoacetate | Aryl hydrazines, β-Ketonitriles (or multicomponent setup) | Isoxazoles, Hydrazine |
| Regioselectivity | High for 1-aryl-5-amino isomer | Generally good, but can be influenced by conditions | Dependent on the method and substrate |
| Reaction Conditions | Often requires prolonged reflux | Can be performed under mild conditions, especially in MCRs | One-step: higher temperatures; Two-step: lower temperatures |
| Yields | Moderate to good | Good to excellent, particularly in MCRs | Variable, substrate-dependent |
| Advantages | Direct, one-pot, high regioselectivity | Versatile, applicable to a wide range of substrates, green MCR variations | Unique entry from different precursors |
| Disadvantages | Can require long reaction times, moderate yields | May require synthesis of the β-ketonitrile precursor, potential for regioisomers | Less commonly used, substrate-dependent efficacy |
Conclusion
The choice of synthetic route for ethyl 5-amino-1-aryl-1H-pyrazole-4-carboxylates depends on several factors, including the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule.
-
The condensation of aryl hydrazines with ethyl (ethoxymethylene)cyanoacetate (EMCA) stands out as a highly reliable and regioselective method for the direct synthesis of the title compounds. Its straightforward nature makes it an excellent choice for many applications, despite potentially longer reaction times.
-
The β-ketonitrile condensation route , particularly in its multicomponent variations, offers a versatile and often more environmentally friendly approach. It is especially advantageous when a diverse library of substituted pyrazoles is desired and the β-ketonitrile precursors are accessible.
-
The synthesis from isoxazoles provides a valuable alternative, particularly when the isoxazole starting materials are readily available or when other routes prove inefficient for a specific substrate.
Researchers and drug development professionals are encouraged to consider the trade-offs in terms of reaction efficiency, step economy, and substrate scope when selecting the most appropriate synthetic strategy. The detailed protocols and mechanistic insights provided in this guide aim to facilitate this decision-making process and empower the efficient synthesis of these crucial heterocyclic building blocks.
References
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. prepchem.com [prepchem.com]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. [PDF] Approaches towards the synthesis of 5-aminopyrazoles | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]
Bridging the Virtual and the Real: A Guide to Validating Molecular Docking of Pyrazole Derivatives with Experimental Data
In the contemporary landscape of drug discovery, computational methods, particularly molecular docking, have become indispensable for the rapid and cost-effective screening of potential drug candidates. The pyrazole scaffold, a privileged structure in medicinal chemistry, is a frequent subject of these in silico investigations due to its diverse biological activities. However, the true measure of a computational model's utility lies in its predictive power, which must be rigorously validated through experimental data. This guide provides an in-depth comparison of molecular docking studies with established experimental validation techniques for pyrazole derivatives, offering a framework for researchers, scientists, and drug development professionals to confidently bridge the gap between computational predictions and real-world biological activity.
The Indispensable Role of Experimental Validation
Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (protein), predicting the preferred binding orientation and affinity. While powerful, these predictions are based on scoring functions that are approximations of complex biological systems. Therefore, experimental validation is not merely a confirmatory step but a critical component of the drug discovery pipeline that substantiates the in silico findings and provides a more complete picture of a compound's therapeutic potential.
A Comparative Overview: In Silico vs. In Vitro
| Feature | Molecular Docking (In Silico) | Experimental Assays (In Vitro) |
| Principle | Computational simulation of ligand-protein binding | Direct measurement of biological activity or binding |
| Output | Binding energy/score, binding pose, key interactions | IC50, Ki, KD, percentage inhibition |
| Throughput | High to ultra-high | Low to high, depending on the assay |
| Cost | Low | Moderate to high |
| Time | Fast | Slower |
| Information | Predicted binding affinity and mode | Actual biological effect or binding affinity |
This table highlights the complementary nature of these two approaches. Molecular docking excels at rapidly screening large libraries of compounds, while experimental assays provide the definitive measure of a compound's activity.
The Workflow: From Virtual Screening to Experimental Confirmation
A robust validation workflow ensures that computational efforts are effectively translated into tangible experimental results. The following diagram illustrates a typical workflow for the validation of pyrazole derivatives identified through molecular docking.
Caption: A typical workflow for the validation of molecular docking studies.
Experimental Protocols for Validation
The choice of experimental assay is dictated by the biological target and the desired information. For pyrazole derivatives, a range of assays can be employed to validate docking predictions.
Enzyme Inhibition Assays
Many pyrazole derivatives are designed as enzyme inhibitors (e.g., COX-2, kinases).[1][2] Enzyme inhibition assays directly measure the ability of a compound to reduce the activity of its target enzyme.
Step-by-Step Protocol (General):
-
Reagent Preparation: Prepare buffer solutions, substrate, and a stock solution of the pyrazole derivative.
-
Enzyme Reaction: In a multi-well plate, combine the enzyme, buffer, and varying concentrations of the pyrazole derivative.
-
Initiation: Add the substrate to initiate the enzymatic reaction.
-
Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.
Cell-Based Assays
Cell-based assays provide insights into a compound's activity in a more physiologically relevant context. These assays can measure various cellular responses, such as cell viability, proliferation, or apoptosis.[3][4][5]
Step-by-Step Protocol (MTT Assay for Anticancer Activity):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC50 Calculation: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Biophysical Techniques for Direct Binding Analysis
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide direct evidence of binding and can determine key thermodynamic and kinetic parameters.
Correlating In Silico and In Vitro Data: A Case Study
The ultimate goal of the validation process is to establish a strong correlation between the computational predictions and the experimental results. A high correlation suggests that the docking protocol is reliable and can be used to predict the activity of new compounds.[6]
Hypothetical Data for Pyrazole Derivatives as Kinase Inhibitors:
| Compound | Docking Score (kcal/mol) | Predicted Binding Interactions | Experimental IC50 (µM) |
| Pyrazole-1 | -10.5 | H-bond with hinge region, hydrophobic interactions | 0.5 |
| Pyrazole-2 | -9.8 | H-bond with hinge region | 1.2 |
| Pyrazole-3 | -8.2 | Hydrophobic interactions only | 15.7 |
| Pyrazole-4 | -11.2 | H-bond with hinge and DFG motif, salt bridge | 0.1 |
| Pyrazole-5 | -7.5 | Poor binding pose | > 50 |
In this hypothetical case, a clear trend is observed: lower (more favorable) docking scores generally correspond to lower IC50 values (higher potency). The predicted binding interactions also provide a rationale for the observed activities. For instance, Pyrazole-4, with its multiple favorable interactions, exhibits the highest potency. Such correlations are crucial for building predictive Structure-Activity Relationship (SAR) models.[7]
Visualizing the Logic of Validation
The relationship between docking predictions and experimental validation can be conceptualized as a cycle of prediction, testing, and refinement.
Caption: The iterative cycle of computational prediction and experimental validation.
Conclusion and Best Practices
The validation of molecular docking studies with experimental data is a cornerstone of modern, rational drug design. For pyrazole derivatives, a class of compounds with immense therapeutic potential, this integrated approach is paramount. By carefully selecting and executing appropriate experimental assays and rigorously correlating the results with in silico predictions, researchers can confidently identify and optimize promising lead compounds.
Best Practices:
-
Use High-Quality Structures: The accuracy of docking predictions is highly dependent on the quality of the protein and ligand structures.
-
Validate the Docking Protocol: Before screening a large library, validate the docking protocol by redocking the native ligand or known inhibitors.
-
Employ a Panel of Assays: Use a combination of biochemical and cell-based assays to obtain a comprehensive understanding of a compound's activity.
-
Establish a Clear Correlation: Quantify the relationship between docking scores and experimental data using statistical methods.
-
Embrace the Iterative Process: Use experimental data to refine and improve the computational model for future predictions.
By adhering to these principles, the synergy between computational and experimental approaches can be maximized, accelerating the journey from a virtual hit to a viable drug candidate.
References
- 1. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Study of the Mechanism of Action of Different Aminopyrazole Compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities.[1][2][3] This guide provides an in-depth comparative analysis of the mechanisms of action of different aminopyrazole compounds, highlighting key structural features that dictate their therapeutic targets and cellular effects. We will explore representative examples from different classes, detailing the experimental methodologies used to elucidate their mechanisms and providing a framework for future drug discovery efforts.
Introduction to Aminopyrazole Compounds: A Versatile Pharmacophore
Aminopyrazoles are heterocyclic aromatic compounds containing a pyrazole ring substituted with an amino group.[1] This structural motif is highly versatile and can be functionalized at multiple positions, leading to compounds with diverse pharmacological profiles.[1][2] The adaptability of the aminopyrazole core allows it to interact with a variety of biological targets, including enzymes and receptors, making it a valuable starting point for the development of novel therapeutics.[3][4] Clinically relevant aminopyrazole-based drugs are utilized as anti-inflammatory agents, kinase inhibitors, and modulators of ion channels, among other applications.[1]
Comparative Mechanism of Action: Targeting Diverse Biological Pathways
The biological activity of aminopyrazole compounds is largely determined by the nature and position of the substituents on the pyrazole ring. This section will compare the mechanisms of action of three distinct classes of aminopyrazole drugs: COX-2 inhibitors, Janus kinase (JAK) inhibitors, and cardiac myosin inhibitors.
Selective COX-2 Inhibition: The Anti-Inflammatory Action of Celecoxib
Celecoxib , a diaryl-substituted pyrazole, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][6]
Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[7][8] While COX-1 is constitutively expressed and involved in physiological functions like gastric protection, COX-2 is primarily induced at sites of inflammation.[9] Celecoxib's sulfonamide side chain binds to a hydrophilic region near the active site of COX-2, leading to selective inhibition.[6][7] This selectivity allows it to reduce pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][9]
Signaling Pathway: The inhibition of COX-2 by celecoxib blocks the production of pro-inflammatory prostaglandins, thereby downregulating the inflammatory cascade.[5][7]
Diagram: Celecoxib's Mechanism of Action
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the synthesis of pro-inflammatory prostaglandins.
Janus Kinase (JAK) Inhibition: Immunomodulation by Baricitinib
Baricitinib is an aminopyrazole-based compound that functions as a Janus kinase (JAK) inhibitor, used in the treatment of autoimmune diseases like rheumatoid arthritis.[10][11]
Mechanism of Action: JAKs are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial for cytokine signaling.[12][13] Cytokines, upon binding to their receptors, activate associated JAKs, which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[13][14] Activated STATs translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.[13][14] Baricitinib is a competitive inhibitor that binds to the ATP-binding site of JAK1 and JAK2 with high affinity, preventing the phosphorylation and activation of STATs.[10][11][15] This disruption of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory cytokines.[15][16]
Signaling Pathway: By inhibiting JAK1 and JAK2, Baricitinib effectively dampens the signaling of numerous pro-inflammatory cytokines, thereby modulating the immune response.[10][17]
Diagram: Baricitinib's Mechanism of Action
Caption: Baricitinib inhibits JAK1 and JAK2, disrupting the JAK-STAT signaling pathway and reducing inflammatory gene expression.
Cardiac Myosin Inhibition: Modulating Contractility with Mavacamten
Mavacamten is a first-in-class cardiac myosin inhibitor used to treat obstructive hypertrophic cardiomyopathy (HCM).[18][19]
Mechanism of Action: HCM is a genetic disorder characterized by hypercontractility of the heart muscle due to mutations in sarcomeric proteins, particularly myosin.[20][21] Myosin is the motor protein that, in conjunction with actin, generates the force for muscle contraction.[19] Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[22][23] It binds to myosin and stabilizes it in an energy-sparing, "super-relaxed" state, reducing the number of myosin heads available to interact with actin.[21][23] This leads to a decrease in the excessive contractility of the heart muscle.[19][20]
Cellular Effect: By reducing hypercontractility, mavacamten improves diastolic function, allowing the heart to relax more effectively and fill with blood.[20] This alleviates the left ventricular outflow tract obstruction characteristic of obstructive HCM.[18][24]
Diagram: Mavacamten's Mechanism of Action
Caption: Mavacamten inhibits the interaction between myosin and actin in cardiac muscle, reducing hypercontractility.
Quantitative Data Summary
The following table summarizes key quantitative data for the representative aminopyrazole compounds, providing a basis for direct comparison of their potency and selectivity.
| Compound | Target(s) | IC50 / Ki | Indication |
| Celecoxib | COX-2 | ~10-20 times more selective for COX-2 over COX-1[6] | Osteoarthritis, Rheumatoid Arthritis[5][6] |
| Baricitinib | JAK1, JAK2 | IC50: 5.9 nM (JAK1), 5.7 nM (JAK2)[11] | Rheumatoid Arthritis, Alopecia Areata[11] |
| Mavacamten | Cardiac Myosin | Dose-dependent reduction in contractility[23] | Obstructive Hypertrophic Cardiomyopathy[18][19] |
Experimental Protocols for Mechanistic Elucidation
The determination of a compound's mechanism of action relies on a suite of well-designed experiments. Below are detailed protocols for key assays used to characterize the aminopyrazole compounds discussed.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a framework for determining the inhibitory activity of a compound against a specific enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an aminopyrazole compound.
Materials:
-
Purified target enzyme (e.g., COX-2, JAK1)
-
Substrate for the enzyme
-
Test aminopyrazole compound
-
Assay buffer
-
Detection reagent (e.g., fluorescent or luminescent probe)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the assay buffer, substrate, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified enzyme to each well. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Detection: Stop the reaction and add the detection reagent.
-
Measurement: Read the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[25]
Diagram: Enzyme Inhibition Assay Workflow
Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.
Kinase Selectivity Profiling
Objective: To determine the selectivity of a kinase inhibitor against a panel of kinases.
Rationale: Since many kinase inhibitors target the highly conserved ATP-binding pocket, assessing their selectivity is crucial to minimize off-target effects.[26][27]
Procedure:
-
Compound Submission: The test compound is submitted to a specialized service provider offering kinase profiling against a large panel of kinases.
-
Single-Concentration Screen: Initially, the compound is tested at a single, high concentration (e.g., 10 µM) to identify potential off-target kinases.[27]
-
Dose-Response Analysis: For any kinases showing significant inhibition (e.g., >70% at the single concentration), a full dose-response curve is generated to determine the IC50 value.[27]
-
Selectivity Analysis: The IC50 values for the target kinase and off-target kinases are compared to determine the selectivity profile of the compound.
Cell-Based Assays for Target Engagement
Objective: To confirm that the compound inhibits the target in a cellular context.
Rationale: Cell-based assays provide a more physiologically relevant system to evaluate a compound's activity.[25]
Example: Phospho-STAT Flow Cytometry for JAK Inhibitors
-
Cell Treatment: Treat immune cells (e.g., PBMCs) with different concentrations of the JAK inhibitor (e.g., Baricitinib).
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to signal through the JAK-STAT pathway (e.g., IL-6).
-
Fixation and Permeabilization: Fix and permeabilize the cells to allow antibody access to intracellular proteins.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of STAT (pSTAT).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the levels of pSTAT.
-
Data Interpretation: A decrease in the pSTAT signal in the presence of the inhibitor indicates target engagement and inhibition of the JAK-STAT pathway.
Radioligand Binding Assay for Receptor Modulation
This protocol is relevant for aminopyrazole compounds that may target G-protein coupled receptors or ion channels.
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Example: GABA-A Receptor Binding Assay This assay can be used to screen aminopyrazole compounds for activity at the GABA-A receptor, a target for some pyrazole-containing compounds.[28][29]
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
Test aminopyrazole compound
-
Binding buffer
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Isolate brain membranes containing the GABA-A receptors.[28]
-
Competition Binding: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Quantify the amount of bound radioligand by liquid scintillation counting.[28]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The aminopyrazole scaffold has proven to be a remarkably fruitful starting point for the development of drugs with diverse mechanisms of action. The examples of celecoxib, baricitinib, and mavacamten illustrate how modifications to this core structure can lead to highly selective inhibitors of enzymes from different classes, targeting distinct signaling pathways. The continued exploration of aminopyrazole chemistry, coupled with robust mechanistic studies utilizing the experimental approaches outlined in this guide, holds significant promise for the discovery of novel therapeutics for a wide range of diseases. Future efforts will likely focus on developing aminopyrazoles with even greater selectivity and on exploring their potential to modulate novel biological targets.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
- 8. ClinPGx [clinpgx.org]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Baricitinib - Wikipedia [en.wikipedia.org]
- 12. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 16. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 17. ard.bmj.com [ard.bmj.com]
- 18. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - Australian Prescriber [australianprescriber.tg.org.au]
- 19. How Do Cardiac Myosin Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 20. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 21. What are Cardiac myosin inhibitors and how do they work? [synapse.patsnap.com]
- 22. Mavacamten: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 23. Novel Cardiac Myosin Inhibitor Therapy for Hypertrophic Cardiomyopathy in Adults: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PDSP - GABA [kidbdev.med.unc.edu]
- 29. benchchem.com [benchchem.com]
- 30. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound that, while valuable in research, requires careful management as chemical waste. Our focus is to provide actionable, safety-driven procedures that protect both laboratory personnel and the environment, ensuring compliance with regulatory standards.
The principles outlined here are grounded in the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust laboratory safety culture.
I. Hazard Assessment and Characterization
-
Pyrazole Core: Pyrazole-containing compounds are widely used in pharmaceuticals for their diverse biological activities.[4][5] Their toxicological profiles can vary significantly with substitution.
-
Brominated Organic Compound: The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organic compounds.[6] Such compounds can be toxic and environmentally persistent. Combustion of brominated compounds may produce hazardous byproducts, necessitating specific disposal methods like incineration at facilities with appropriate emission controls.[7]
-
Amino and Carboxylate Groups: These functional groups can influence the chemical's reactivity and biological interactions.
Based on analogous compounds, it is prudent to handle this compound as a hazardous substance.[8][9] Assume it may cause skin and eye irritation and may be harmful if inhaled or ingested.[10][11]
Table 1: Inferred Hazard Profile and Waste Classification
| Property | Inferred Classification & Handling | Rationale |
| Physical State | Solid (crystalline) | Based on typical pyrazole derivatives. |
| Toxicity | Assumed to be toxic. Handle with appropriate personal protective equipment (PPE).[8][9] | General precaution for novel, biologically active compounds. |
| Environmental Hazard | Potential for environmental persistence. Do not dispose of down the drain. | Characteristic of many halogenated organic compounds. |
| RCRA Waste Code | Likely falls under codes for non-specific source wastes (F-listed) or discarded commercial chemical products (U-listed), depending on concentration and use.[3] | The EPA regulates hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[12][13] |
| Waste Category | Halogenated Organic Waste | Due to the presence of the bromophenyl group. |
II. Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure.[14]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as hazardous waste after handling the chemical.[8]
-
Eye Protection: Chemical splash goggles are mandatory.
-
Body Protection: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.[8]
All handling of the waste, including container labeling and sealing, should be performed within a certified chemical fume hood to prevent inhalation of any dust or vapors.[12]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the segregation of incompatible waste streams and clear communication of hazards.
Step 1: Waste Collection and Segregation
-
Pure Compound and Concentrated Solutions: Collect any unused or waste this compound in its solid form or as a concentrated solution in a dedicated, properly labeled hazardous waste container.[15]
-
Segregation: This waste must be segregated as halogenated organic waste .[6] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams. Mixing incompatible chemicals can lead to dangerous reactions.[1]
Step 2: Container Selection and Labeling
-
Container Choice: Use a container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-top lid is appropriate.[16] Ensure the container is in good condition, free from cracks or leaks.[3]
-
Labeling: The waste container must be labeled immediately upon the first addition of waste.[17] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[16] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[18]
-
Storage Conditions: The SAA should be a well-ventilated area, away from sources of heat or ignition.[1] Store the container in secondary containment to prevent spills.
Step 4: Disposal of Contaminated Materials
-
Sharps: Any sharps, such as needles or razor blades, contaminated with the compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[1]
-
Labware and PPE: Disposable labware (e.g., pipette tips, weighing boats) and contaminated PPE (e.g., gloves, disposable lab coats) should be collected in a separate, clearly labeled hazardous waste container for solid waste.
Step 5: Arranging for Final Disposal
-
Licensed Waste Contractor: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[12]
-
Waste Manifest: Ensure that all required waste manifest documentation is completed accurately.
-
Disposal Method: The most appropriate disposal method for halogenated organic compounds is typically high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (such as hydrogen bromide) that may be produced.[7]
IV. Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spills:
-
Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.[8]
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[9] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.
-
V. Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.
References
- 1. usbioclean.com [usbioclean.com]
- 2. osha.gov [osha.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. mdpi.com [mdpi.com]
- 5. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. capotchem.com [capotchem.com]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. epa.gov [epa.gov]
- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. epa.gov [epa.gov]
Navigating the Safe Handling of Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical and agricultural innovation, ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate stands as a valuable building block. Its unique molecular architecture, featuring a bromophenyl group and a pyrazole core, makes it a key intermediate in the synthesis of novel therapeutic agents and crop protection solutions.[1] However, the very reactivity that makes this off-white solid a powerful synthetic tool also necessitates a robust and well-defined safety protocol for its handling and disposal. This guide provides essential, experience-driven procedures to ensure the safety of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: A Data-Driven Approach
| Hazard Classification | Associated Risks | Primary Routes of Exposure |
| Skin Irritation (Category 2) | Causes skin irritation. | Dermal contact |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation. | Eye contact |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. | Inhalation of dust/powder |
This data is synthesized from SDS information for structurally similar, non-brominated, and substituted pyrazole carboxylate compounds.[2][3][4]
The presence of the aromatic amine and the brominated phenyl group in the target molecule suggests that caution should be exercised to prevent sensitization and potential long-term health effects associated with these functional groups. Therefore, a proactive and conservative approach to personal protective equipment is warranted.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable when working with this compound. The following provides a detailed, step-by-step protocol for donning and doffing the required PPE.
Experimental Workflow: Donning and Doffing PPE
Caption: A logical workflow for donning and doffing PPE to minimize contamination risk.
Detailed PPE Specifications:
-
Hand Protection: Due to the aromatic amine functionality, a dual-glove system is mandated.
-
Inner Glove: Standard nitrile examination gloves provide a preliminary barrier and protect the skin during the doffing of more heavily contaminated outer gloves.
-
Outer Glove: Chemical-resistant gloves are essential. While specific permeation data for this compound is unavailable, butyl rubber or Viton® gloves are recommended based on their broad resistance to aromatic compounds. Always consult a glove compatibility chart for the specific glove manufacturer.[5][6][7][8][9] It is critical to inspect gloves for any signs of degradation before and during use.
-
-
Eye and Face Protection:
-
Chemical Splash Goggles: These must be worn at all times in the laboratory and should provide a complete seal around the eyes.
-
Face Shield: A full-face shield is required when handling larger quantities of the solid or when there is a significant risk of dust generation or splashing.
-
-
Respiratory Protection: The fine, solid nature of this compound presents an inhalation hazard.
-
Minimum Requirement: A NIOSH-approved N95 or an EU FFP2 rated disposable respirator is the minimum requirement for handling small quantities in a well-ventilated area.[10][11]
-
For Larger Quantities or Poor Ventilation: A half-mask or full-face respirator with P100/FFP3 particulate filters should be used.[10][12] Ensure proper fit testing of any reusable respirator.
-
-
Protective Clothing:
-
A clean, buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable chemical-resistant suit should be considered.
-
Full-length pants and closed-toe shoes are mandatory.
-
Operational Plans: From Weighing to Reaction Quenching
Safe handling extends beyond PPE. The following procedural steps are designed to minimize exposure at every stage of the experimental workflow.
-
Preparation and Weighing:
-
All handling of the solid compound should be conducted within a certified chemical fume hood or a powder containment hood.
-
Use anti-static weighing paper or a container to prevent dispersal of the fine powder.
-
Have a designated waste container immediately available for any contaminated items.
-
-
Reaction Setup and Execution:
-
Ensure all glassware is clean, dry, and free of defects.
-
When dissolving the compound, add the solvent slowly to the solid to minimize dust generation.
-
Maintain a clean and organized workspace to prevent accidental spills.
-
-
Work-up and Product Isolation:
-
Be mindful of potential exposure during filtration and solvent evaporation steps.
-
If performing chromatography, ensure the column is packed and run within the fume hood.
-
-
Decontamination:
-
Thoroughly clean all glassware that has been in contact with the compound.
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
Caption: A clear plan for the segregation and disposal of all waste streams.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, weighing papers, and contaminated paper towels, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
-
Disposal Method:
-
Due to its brominated nature, this compound should not be disposed of down the drain.
-
The primary recommended method of disposal is through a licensed hazardous waste contractor for high-temperature incineration.[13] Incineration facilities for halogenated organic compounds are equipped with scrubbers to neutralize acidic gases (such as hydrogen bromide) that are formed during combustion.
-
By integrating these safety and disposal protocols into your standard operating procedures, you can confidently and safely unlock the synthetic potential of this compound, fostering a culture of safety and scientific excellence within your laboratory.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. docs.rs-online.com [docs.rs-online.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. spokane.wsu.edu [spokane.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 11. chemquest.com [chemquest.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. lobachemie.com [lobachemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
